Nitromalonaldehyde
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-nitropropanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO4/c5-1-3(2-6)4(7)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDQLOXQQUFECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310492 | |
| Record name | 2-nitropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34461-00-2, 609-32-5 | |
| Record name | NSC191937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 609-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitromalonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Reaction Mechanism of Nitromalonaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Nitromalonaldehyde, a unique trifunctional molecule, presents a fascinating case study in organic reactivity, poised at the intersection of dicarbonyl chemistry and nitroalkane activation. Though inherently unstable, its synthetic equivalents, primarily its sodium salt, serve as versatile synthons for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive exploration of the core reaction mechanisms governing the interaction of this compound with nucleophiles. We will delve into the nuanced interplay between nucleophilic addition to the carbonyl centers and Michael-type conjugate addition, dictated by the electronic influence of the nitro group. This document aims to furnish researchers, scientists, and drug development professionals with a robust understanding of the causality behind experimental choices, self-validating protocols for mechanistic investigation, and a well-referenced foundation for future synthetic endeavors.
Introduction: The Dichotomous Reactivity of this compound
This compound is characterized by two aldehyde functionalities and a nitro group attached to the central carbon atom. This arrangement bestows upon the molecule a dual reactivity profile. The aldehyde groups are classical electrophilic centers, susceptible to nucleophilic attack. Concurrently, the potent electron-withdrawing nature of the nitro group renders the α,β-unsaturated system an excellent Michael acceptor.
The preferred reaction pathway is contingent upon several factors, including the nature of the nucleophile, the reaction conditions (e.g., pH, solvent), and steric effects. Understanding this delicate balance is paramount for controlling the selectivity of reactions and achieving desired synthetic outcomes. Due to the inherent instability of free this compound, this guide will primarily discuss reactions involving its more stable sodium salt, which is commercially available and readily synthesized.[1]
Core Reaction Mechanisms
Nucleophilic Addition to the Carbonyl Groups
In the presence of nucleophiles, the carbonyl carbons of this compound act as electrophilic sites. This pathway is typical for aldehyde chemistry and can be either base- or acid-catalyzed.
Primary amines react with the aldehyde groups of this compound to form imines, also known as Schiff bases. The reaction proceeds through a carbinolamine intermediate, followed by dehydration.
-
Step 1: Nucleophilic Attack. The lone pair of the primary amine nitrogen attacks one of the carbonyl carbons, leading to the formation of a zwitterionic tetrahedral intermediate.
-
Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine.[2]
-
Step 3: Protonation of the Hydroxyl Group. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).
-
Step 4: Dehydration. The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).
-
Step 5: Deprotonation. A base removes the proton from the nitrogen, yielding the final imine product and regenerating the catalyst.
Given that this compound has two aldehyde groups, this reaction can proceed at one or both carbonyls, potentially leading to mono- or di-imine products, or subsequent cyclization with bifunctional nucleophiles.
Caption: Mechanism of Imine Formation with a Primary Amine.
Thiols react with the aldehyde groups of this compound in a manner analogous to alcohols, forming thioacetals. This reaction is typically acid-catalyzed.
-
Step 1: Protonation of the Carbonyl Oxygen. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Step 2: Nucleophilic Attack by the Thiol. The sulfur atom of the thiol attacks the activated carbonyl carbon.
-
Step 3: Deprotonation. The resulting intermediate is deprotonated to yield a hemithioacetal.
-
Step 4 & 5: Formation of Thioacetal. The hydroxyl group of the hemithioacetal is protonated and eliminated as water, forming a sulfonium ion, which is then attacked by a second thiol molecule to give the final thioacetal.[3][4]
With dithiols, such as 1,2-ethanedithiol or 1,3-propanedithiol, cyclic dithioacetals are formed.[5]
Caption: Mechanism of Thioacetal Formation with a Thiol.
Michael (Conjugate) Addition
The nitro group in this compound strongly activates the molecule for Michael addition. Nucleophiles can attack the β-carbon relative to the nitro group, leading to a 1,4-addition across the conjugated system.
This pathway is particularly relevant for soft nucleophiles, such as thiols and secondary amines, under basic conditions. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate.
Caption: Generalized Michael Addition to this compound.
Competition Between Pathways and pH Dependence
The reaction outcome is often pH-dependent. Under acidic conditions, nucleophilic attack on the protonated carbonyls is generally favored. Conversely, basic conditions promote the formation of more potent nucleophiles (e.g., thiolates) and can facilitate Michael addition. The pH can also influence the stability of intermediates and the overall reaction rate.[6][7] For instance, the reaction of thiols with S-nitrosothiols, a related system, shows a distinct bell-shaped pH-rate profile, indicating the involvement of both protonated and deprotonated species in the rate-determining step.[8]
Experimental Protocols for Mechanistic Studies
To elucidate the operative reaction mechanism, a combination of kinetic analysis and spectroscopic characterization is essential.
Kinetic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving chromophoric species like this compound and its derivatives.
Objective: To determine the rate law and rate constants for the reaction of sodium this compound with a nucleophile (e.g., n-butylamine).
Materials:
-
Sodium this compound monohydrate
-
n-Butylamine
-
Buffer solutions (e.g., phosphate or borate) at various pH values
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of sodium this compound and n-butylamine in the desired buffer.
-
Wavelength Scan: Record the UV-Vis spectrum of the starting materials and the expected product to identify a suitable wavelength for monitoring the reaction, ideally where there is a significant change in absorbance.
-
Kinetic Run: a. Equilibrate the buffer solution in the cuvette to the desired temperature in the spectrophotometer. b. Add a known concentration of sodium this compound. c. Initiate the reaction by adding a known concentration of n-butylamine (typically in pseudo-first-order conditions, with the amine in large excess). d. Immediately start recording the absorbance at the chosen wavelength over time.
-
Data Analysis: Plot the absorbance data versus time. The shape of the curve will indicate the order of the reaction with respect to this compound. By varying the concentration of n-butylamine, the overall rate law and the second-order rate constant can be determined.[9][10]
| Parameter | Description | Typical Value/Range |
| λmax (this compound) | Wavelength of maximum absorbance | pH-dependent |
| Concentration of Nucleophile | For pseudo-first-order kinetics | 10-100 fold excess |
| Temperature | To study thermodynamic parameters | 25-50 °C |
| pH Range | To study the effect of protonation | 4-10 |
Structural Elucidation using NMR Spectroscopy
NMR spectroscopy is indispensable for identifying the structure of reaction intermediates and final products, thereby distinguishing between nucleophilic addition and Michael addition products.
Objective: To identify the product of the reaction between sodium this compound and cysteine.
Materials:
-
Sodium this compound monohydrate
-
L-Cysteine
-
D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve sodium this compound and L-cysteine in D₂O in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum immediately after mixing and at various time intervals to monitor the progress of the reaction.
-
¹³C and 2D NMR: Acquire ¹³C, COSY, and HSQC spectra of the final reaction mixture to aid in structural assignment.
-
Data Interpretation: Analyze the chemical shifts and coupling constants to determine the connectivity of the atoms in the product. The disappearance of aldehyde proton signals and the appearance of new signals corresponding to a thioacetal or a Michael adduct will provide conclusive evidence for the reaction pathway.[11][12]
Synthesis of Heterocyclic Compounds
A significant application of this compound's reactivity is in the synthesis of heterocycles. Bifunctional nucleophiles, such as 1,3-diaminopropane, can react with both aldehyde groups to form cyclic structures.[13]
Caption: General workflow for heterocyclic synthesis.
Conclusion
The reaction of this compound with nucleophiles is a rich and multifaceted area of organic chemistry. The competition between nucleophilic addition to the carbonyls and Michael addition to the nitroalkene system offers a fertile ground for synthetic innovation. A thorough understanding of the underlying mechanisms, facilitated by rigorous kinetic and spectroscopic analysis, is crucial for harnessing the full potential of this versatile building block in the synthesis of novel compounds for research, materials science, and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. pH control of nucleophilic/electrophilic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
Tautomeric Landscapes of Nitromalonaldehyde and Its Salts: A Technical Guide for Advanced Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomerism exhibited by nitromalonaldehyde and its corresponding salts. Authored for an audience of researchers, scientists, and drug development professionals, this document delves into the nuanced structural dynamics, influential factors, and advanced analytical techniques essential for understanding and manipulating these versatile chemical entities. As this compound and its derivatives are pivotal synthons in the creation of various nitro compounds, a thorough grasp of their tautomeric behavior is critical for synthetic strategy and drug design.[1][2]
Section 1: The Tautomeric Equilibrium of this compound
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[3][4] In the case of this compound, this phenomenon primarily manifests as a keto-enol equilibrium. The molecule can exist in the diketo form or, more favorably, in one of several enolic forms. The presence of α-hydrogens is a key prerequisite for this type of tautomerism.[3]
The equilibrium is not static; it is a dynamic process influenced by a delicate interplay of structural and environmental factors.[5] While the keto form is often more thermodynamically stable in simple carbonyl compounds due to the strength of the C=O double bond, the enol form of this compound gains significant stability through intramolecular hydrogen bonding and conjugation.[4][6][7]
The primary tautomeric forms of this compound are the symmetric cis-enol, stabilized by a strong intramolecular hydrogen bond forming a pseudo-aromatic ring, and the less stable trans-enol and diketo forms. Computational studies are instrumental in elucidating the relative energies and interconversion barriers between these tautomers.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 3. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Signature of a Versatile Synthon: A Technical Guide to the NMR and IR-Spectroscopic Data of Sodium Nitromalonaldehyde
Abstract
Introduction: The Chemical Identity and Significance of Sodium Nitromalonaldehyde
Sodium this compound exists as the sodium salt of the this compound enolate. The negative charge is delocalized across the O=C-C(NO₂)-C=O system, resulting in a planar and resonance-stabilized structure. The presence of the electron-withdrawing nitro group and two aldehyde functionalities makes it a highly reactive and versatile reagent in organic synthesis. It is commonly supplied as a white to tan crystalline, hygroscopic monohydrate.[1][2][3] Its synthesis is well-documented, most notably via the reaction of mucobromic acid with sodium nitrite.[4] Given its potential thermal and impact sensitivity, proper handling and characterization are paramount for its safe and effective use in research and development.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For sodium this compound, NMR provides definitive insights into its electronic structure and symmetry. The analysis is presented for the anionic component, the this compound enolate.
Predicted ¹H NMR Spectrum
The symmetry of the this compound anion is key to interpreting its proton NMR spectrum. Due to resonance delocalization, the two aldehydic protons are chemically and magnetically equivalent.
Table 1: Predicted ¹H NMR Spectral Data for Sodium this compound in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet (s) | 2H | Aldehydic C-H | The strong deshielding effect of the adjacent carbonyl group and the overall electron-withdrawing nature of the conjugated system places this proton in a highly downfield region. The equivalence of the two protons results in a singlet. |
Causality Behind Predictions: The chemical shift of aldehydic protons typically falls in the 9-10 ppm range. However, in the case of the this compound enolate, the negative charge distributed across the molecule leads to increased electron density around the protons compared to a neutral aldehyde, which would shift the signal upfield. Conversely, the electron-withdrawing nature of the nitro group and the carbonyls, along with the solvent environment (typically a polar solvent like D₂O or DMSO-d₆ in which the salt is soluble), will influence the precise chemical shift. The predicted range of 8.5-9.0 ppm is a reasoned estimate based on these competing effects.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show two distinct signals, reflecting the molecular symmetry.
Table 2: Predicted ¹³C NMR Spectral Data for Sodium this compound in D₂O
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 195 | Aldehydic Carbonyl (C=O) | Carbonyl carbons in aldehydes and ketones are significantly deshielded and appear far downfield.[5] The two equivalent carbonyl carbons would give rise to a single peak in this region. The exact position is influenced by the delocalized negative charge, which tends to shield the carbon nucleus, moving the signal slightly upfield compared to a typical α,β-unsaturated aldehyde. |
| ~110 - 120 | Central Carbon (C-NO₂) | This carbon is bonded to the electron-withdrawing nitro group and is part of the conjugated enolate system. The sp² hybridization and the electronegativity of the attached nitro group would place this signal in the downfield region, though not as far downfield as the carbonyl carbons. The negative charge on this carbon from the enolate resonance structure contributes to some shielding. |
Self-Validation System: The observation of only two signals in the ¹³C NMR spectrum would be a strong confirmation of the C₂ᵥ symmetry of the this compound anion in solution. Any additional signals would suggest the presence of impurities or a breakdown of this symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable fingerprint for identification. The IR spectrum of sodium this compound is expected to be dominated by strong absorptions from the nitro and carbonyl groups, as well as the conjugated C=C system of the enolate.
Predicted IR Absorption Frequencies
Table 3: Predicted Major IR Absorption Bands for Sodium this compound (Solid State, KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3500 - 3200 | Broad, Strong | O-H stretch | Due to the water of hydration typically present in the solid sample.[6] |
| ~2900 - 2700 | Weak | Aldehydic C-H stretch | The C-H stretch of aldehydes is typically observed in this region.[7] |
| ~1680 - 1640 | Strong | C=O stretch (conjugated aldehyde) | The carbonyl stretch is one of the most intense bands in the IR spectrum. Conjugation and the enolate character lower the frequency from that of a simple saturated aldehyde (~1725 cm⁻¹).[8] |
| ~1610 - 1580 | Strong | C=C stretch (enolate) | The carbon-carbon double bond of the enolate system will give a strong absorption in this region. Its intensity is enhanced by the polarity of the conjugated system. |
| ~1550 - 1500 | Very Strong | Asymmetric NO₂ stretch | The asymmetric stretch of the nitro group is a very strong and characteristic absorption.[1][9] Its position is influenced by the electronic environment; conjugation and the anionic character of the molecule can shift this frequency compared to simple nitroalkanes. |
| ~1380 - 1340 | Strong | Symmetric NO₂ stretch | The symmetric stretch of the nitro group is also a strong and diagnostically useful band.[1][9] |
Expertise in Interpretation: The delocalization of the negative charge in the this compound enolate is a critical factor influencing the IR spectrum. This delocalization weakens the C=O double bond character, lowering its stretching frequency. Simultaneously, it imparts more double bond character to the C-C bonds of the carbon backbone, giving rise to a strong C=C stretching absorption. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic structure of the conjugated system, which is reflected in the positions of the C=O and C=C stretching frequencies.
Experimental Protocols
The following protocols are provided as a guide for obtaining high-quality spectroscopic data for sodium this compound.
Sample Preparation
-
For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of sodium this compound monohydrate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The compound is soluble in water and polar organic solvents.[10] Transfer the solution to a 5 mm NMR tube.
-
For IR Spectroscopy (KBr Pellet Method): Gently grind a small amount (1-2 mg) of sodium this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
Data Acquisition Workflow
The following diagram outlines a standard workflow for acquiring and processing NMR and IR data.
Caption: Workflow for NMR and IR spectral analysis.
Structural Relationships and Data Interpretation
The spectroscopic data provides a clear picture of the molecule's structure. The diagram below illustrates the relationship between the molecular structure and the predicted spectroscopic signals.
Caption: Correlation of structure with spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR and IR spectroscopic data for sodium this compound. By grounding the analysis in fundamental principles and comparative data, we have constructed a reliable spectroscopic profile for this important synthetic intermediate. The provided protocols and interpretive framework are designed to empower researchers to confidently characterize this compound and utilize it effectively in their synthetic endeavors. The self-validating nature of the predicted spectra—hinging on the molecule's inherent symmetry—provides a robust system for confirming its identity and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. comporgchem.com [comporgchem.com]
- 5. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 6. US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Nitromalonaldehyde
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium Nitromalonaldehyde (SNM), a versatile dicarbonyl nitro compound, serves as a critical building block in the synthesis of various heterocyclic compounds. However, its utility is juxtaposed with significant thermal instability, a characteristic common to many energetic materials. Understanding the thermal decomposition pathway and identifying the resultant products are paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential side reactions in drug development and manufacturing. This guide provides a comprehensive analysis of the thermal behavior of Sodium this compound Monohydrate. It synthesizes known data with mechanistic theory to propose a decomposition pathway, outlines rigorous experimental protocols for its investigation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR), and discusses the critical safety implications of its energetic nature.
Introduction
Chemical Identity and Properties of Sodium this compound
Sodium this compound, systematically known as the sodium salt of 2-nitro-1,3-propanedial, is an organic salt that typically exists as a pale yellow, crystalline monohydrate.[1] It is valued in organic synthesis for the reactive potential of its nitro group and two aldehyde functionalities.[1] However, the presence of the nitro group, an electron-withdrawing moiety, on a carbon atom situated between two carbonyl groups, results in a molecule with significant energetic potential and thermal sensitivity.[2]
| Property | Value | Source(s) |
| Chemical Name | Sodium 2-nitro-1,3-propanedial monohydrate | [3][4] |
| Synonyms | Sodium nitromalondialdehyde monohydrate | [3] |
| CAS Number | 34461-00-2 | [3][4][5] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [3][4] |
| Molecular Weight | 157.06 g/mol | [3][4] |
| Appearance | Pale yellow to tan crystalline solid | [1][2] |
| Melting Point | 120-124 °C (Decomposes) | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 1: Physicochemical Properties of Sodium this compound Monohydrate.
Significance and Applications in Synthesis
The unique trifunctional nature of SNM makes it a potent precursor in synthetic chemistry. It participates in a variety of condensation and cyclization reactions to form complex heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents.[1] Its utility, however, is directly linked to its reactivity, which necessitates a thorough understanding of its stability under thermal stress.
The Critical Importance of Thermal Stability Assessment
For any energetic material, particularly nitro compounds, thermal stability is not merely a physical property but a critical safety parameter. The decomposition of such compounds can be rapid and highly exothermic, potentially leading to runaway reactions or explosions.[2][6] A comprehensive thermal analysis is therefore non-negotiable. It informs safe storage conditions, defines the upper temperature limits for its use in chemical reactions, and aids in the design of inherently safer manufacturing processes.
Hazard Assessment and Handling Precautions
Known Hazards: Explosive and Impact-Sensitive Nature
Authoritative sources explicitly warn that Sodium this compound is an impact-sensitive and thermally unstable compound that must be handled as a potentially explosive material .[2] Its decomposition can be initiated by heat, sunlight, impact, or friction.[1] The presence of the sodium salt form of the nitronate tautomer contributes to this instability.[7][8]
Key Hazards:
-
Thermal Instability: Decomposes upon heating, with a listed melting point of 120-124 °C effectively representing the onset of decomposition.[3]
-
Impact Sensitivity: Can decompose explosively if subjected to mechanical shock or friction.[2]
-
Flammability: May form flammable or explosive vapor-air mixtures.[1]
Recommended Handling and Storage Protocols
Given the significant hazards, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times.[1][3]
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and ignition.[3] The recommended storage temperature is between 2-8°C.[3]
-
Handling: Use spark-proof tools and take precautionary measures against static discharge.[1] Avoid grinding, impact, or friction. Handle only small quantities whenever possible.
-
Contingency: In case of an accident or if you feel unwell, seek immediate medical advice.[1]
Thermal Analysis of Sodium this compound
Theoretical Framework: Understanding the Decomposition of a Nitronate Salt
Sodium this compound exists as a salt of the nitronate tautomer, also known as an aci-nitro compound.[7] This structure is key to its reactivity and instability. The primary mechanisms governing the thermal decomposition of aliphatic nitro compounds are C-NO₂ bond homolysis (cleavage) and nitro-nitrite isomerization.[9][10] For nitronate salts, the decomposition pathway can be complex.
The initial decomposition step is likely the cleavage of the C-NO₂ bond, which is energetically the most labile bond in many nitroalkanes.[9][11] This homolytic cleavage would generate a dicarbonyl radical and nitrogen dioxide (NO₂).
NO₂ → NO + ½ O₂
Nitrogen dioxide itself is unstable at elevated temperatures and can decompose into nitric oxide (NO) and oxygen, or participate in secondary reactions.[12] The organic radical would likely undergo further fragmentation. Given the presence of two aldehyde groups, decarbonylation (loss of carbon monoxide, CO) is a highly probable subsequent step.
Experimental Determination of Thermal Profile
A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for a complete thermal profile.[13][14]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[14] For SNM, DSC is used to determine the onset temperature of decomposition (T_onset) and the total energy released (enthalpy of decomposition, ΔH_decomp). A sharp, strong exothermic peak is indicative of a rapid, energetic decomposition event, confirming the hazardous nature of the material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] This analysis reveals the temperature ranges over which decomposition occurs and the mass of volatile products generated. For SNM monohydrate, an initial mass loss corresponding to the water of hydration would be expected at lower temperatures, followed by a rapid, catastrophic mass loss at the decomposition temperature.
| Parameter | Description | Expected Observation for SNM |
| T_onset (DSC) | The temperature at which decomposition begins. | Sharp onset, likely near the 120-124 °C range. |
| ΔH_decomp (DSC) | The total energy released during decomposition. | Large, negative value, indicating a highly exothermic process. |
| Mass Loss (TGA) | The percentage of mass lost during heating. | Stepwise loss: initial loss of H₂O (~11.5%), followed by a rapid, significant loss upon decomposition. |
Table 2: Key Parameters from Thermal Analysis and Their Significance.
Identification of Thermal Decomposition Products
Hypothesized Decomposition Pathway
Caption: Hypothesized thermal decomposition pathway for Sodium this compound.
-
Initiation: Thermal energy input leads to the homolytic cleavage of the weakest bond, the C-NO₂ bond.[9]
-
Primary Products: This cleavage generates a highly unstable dicarbonyl radical and nitrogen dioxide (NO₂). The sodium counter-ion would form sodium-containing species.
-
Secondary Gaseous Products: The highly reactive intermediates rapidly decompose further.
-
Solid Residue: The remaining solid residue would likely consist of sodium oxides or sodium carbonate (if CO₂ is formed and reacts).
Evolved Gas Analysis (EGA)
To validate the hypothesized pathway, the identity of the evolved gaseous products must be determined experimentally. The most powerful technique for this is coupling TGA with a gas analyzer.
-
TGA-MS (Mass Spectrometry): As the sample decomposes in the TGA, the evolved gases are fed directly into a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of small molecule products like H₂O, CO, NO, and NO₂.
-
TGA-FTIR (Fourier-Transform Infrared Spectroscopy): This technique analyzes the infrared absorption of the evolved gases.[14] Each gas has a unique IR spectrum, allowing for the identification of functional groups and specific molecules. For example, CO has a strong absorption around 2100-2200 cm⁻¹, while NO₂ has characteristic bands around 1600 cm⁻¹.
Detailed Experimental Protocols
The following protocols describe a self-validating system for the comprehensive thermal analysis of Sodium this compound. The causality is explained by the need to acquire orthogonal data (energy release and mass loss) to build a complete safety profile.
Protocol: Differential Scanning Calorimetry (DSC) Analysis of SNM
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_decomp).
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g). This ensures the accuracy and trustworthiness of the obtained data.
-
Sample Preparation: In a controlled environment (e.g., a glove box with low humidity), carefully weigh 0.5 - 1.5 mg of SNM into a high-pressure stainless steel or gold-plated crucible. Rationale: A small sample size minimizes the risk of a violent event damaging the instrument. High-pressure crucibles are essential to contain the gaseous products of the energetic decomposition.
-
Crucible Sealing: Hermetically seal the crucible. This prevents mass loss before the decomposition event and ensures the measured enthalpy reflects the total energy release.
-
DSC Program:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a linear heating rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min. Rationale: A 10 °C/min rate is a standard for screening, balancing resolution and analysis time. A nitrogen atmosphere prevents oxidative side reactions.[16]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the extrapolated onset temperature (T_onset) of the major exothermic event.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.
-
Protocol: TGA-FTIR Analysis of SNM
Objective: To determine the mass loss profile and identify the evolved gaseous decomposition products in real-time.
Caption: Experimental workflow for TGA-FTIR Evolved Gas Analysis.
-
Instrument Setup: Couple the TGA instrument to an FTIR spectrometer via a heated transfer line. Heat the transfer line and FTIR gas cell to ~220 °C. Rationale: Heating the transfer components prevents condensation of the evolved gases, ensuring all products reach the detector.
-
Sample Preparation: Weigh 1-3 mg of SNM into an open ceramic or aluminum TGA pan. Rationale: An open pan allows the gaseous products to freely evolve and be swept into the analyzer.
-
TGA Program:
-
Place the sample pan onto the TGA balance.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 20 °C/min under a nitrogen purge gas flow of 50 mL/min. Rationale: A slightly faster heating rate can enhance the signal of evolved gases for FTIR detection.
-
-
Data Collection:
-
Simultaneously record the sample mass (TGA), its first derivative (DTG), and the FTIR spectra of the evolved gas at regular time intervals (e.g., every 10 seconds).
-
-
Data Analysis:
-
Analyze the TGA thermogram to identify the temperatures of mass loss events.
-
For each mass loss event, analyze the corresponding time-resolved FTIR spectra.
-
Identify characteristic absorption bands and compare them to library spectra to identify the gaseous products (e.g., H₂O, CO, CO₂, NO, NO₂, HCN).
-
Summary and Conclusion
Sodium this compound is a synthetically valuable yet highly hazardous material. Its thermal decomposition is a rapid, energetic process that occurs at a relatively low temperature (120-124 °C). Based on established chemical principles, the decomposition is hypothesized to initiate via C-NO₂ bond cleavage, leading to the evolution of toxic and flammable gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).
The rigorous analytical approach detailed in this guide, employing DSC for energetic profiling and TGA-FTIR/MS for product identification, is essential for any laboratory handling or utilizing this compound. The data generated from these protocols provides the foundational knowledge required to establish safe operating limits, develop appropriate engineering controls, and prevent catastrophic thermal runaway events. For professionals in drug development, this understanding is crucial for designing robust synthetic routes that avoid hazardous conditions and ensure process safety at scale.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium this compound monohydrate 一水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. keyorganics.net [keyorganics.net]
- 6. US3624164A - Preparation of alkali metal salts of nitrophenols - Google Patents [patents.google.com]
- 7. Nitronate - Wikipedia [en.wikipedia.org]
- 8. Nitromethane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. rjleegroup.com [rjleegroup.com]
- 15. Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 16. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Sodium Nitromalonaldehyde in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of sodium nitromalonaldehyde, a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive overview for researchers, chemists, and professionals in drug development. The guide covers the theoretical underpinnings of the solubility of organic salts, an analysis of the physicochemical properties of sodium this compound, and detailed, field-tested protocols for the experimental determination of its solubility in various organic solvents. Emphasis is placed on the causality behind experimental choices to ensure procedural integrity and reproducibility. This guide aims to be a vital resource, fostering a deeper understanding and enabling more efficient utilization of this versatile compound.
Introduction: The Significance of Sodium this compound
Sodium this compound, existing as a monohydrate, is a valuable reagent in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its utility stems from the reactive nature of its bifunctional aldehyde groups and the influence of the electron-withdrawing nitro group. In the realm of pharmaceutical development and materials science, precise control over reaction conditions is paramount. A fundamental aspect of this control is the solubility of the reactants in the chosen solvent system. Understanding the solubility of sodium this compound in various organic solvents is not merely a matter of procedural convenience; it is a critical factor that dictates reaction rates, influences impurity profiles, and governs the efficiency of purification processes such as recrystallization.
This guide provides a foundational understanding of the principles governing the solubility of this organic salt and offers robust experimental protocols for its quantitative determination.
Theoretical Framework: Understanding the Solubility of an Organic Salt
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For an organic salt like sodium this compound, the process of dissolution involves overcoming the crystal lattice energy of the salt and the establishment of new solute-solvent interactions.
The principle of "like dissolves like" provides a useful, albeit simplified, starting point. Sodium this compound is a salt and is inherently polar. The this compound anion possesses resonance delocalization of the negative charge across the oxygen atoms of the nitro group and the carbonyl groups, contributing to its polarity. Consequently, it is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the this compound anion.
Key factors influencing the solubility of sodium this compound include:
-
Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at shielding the electrostatic attraction between the sodium cation and the this compound anion, thus favoring dissolution.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of the anion, which can significantly enhance solubility. Aprotic polar solvents (e.g., DMSO, DMF) can also solvate the cation effectively.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This principle is fundamental to purification by recrystallization.
The logical relationship for predicting solubility based on solvent properties can be visualized as follows:
Caption: Factors influencing the solubility of sodium this compound.
Physicochemical Properties of Sodium this compound Monohydrate
A thorough understanding of the solute's properties is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₃H₂NNaO₄ · H₂O | [1] |
| Molecular Weight | 157.06 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [2] |
| Melting Point | 120-124 °C | [1] |
| Qualitative Solubility | Soluble in water and polar organic solvents. | [2] |
Qualitative Solubility and Recrystallization
Literature indicates that sodium this compound is "soluble in water and polar organic solvents"[2]. A common purification method involves recrystallization from a mixture of 95% ethanol and water, where the crude product is dissolved in a hot mixture and crystallizes upon cooling[3]. This procedure inherently suggests a high solubility in the hot ethanol/water mixture and a significantly lower solubility at reduced temperatures, a hallmark of a good recrystallization solvent system.
Experimental Determination of Solubility: A Validated Protocol
The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following method is a robust, self-validating system for quantifying the solubility of sodium this compound in various organic solvents.
Principle
The equilibrium solubility is determined by preparing a saturated solution of sodium this compound in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified using UV-Visible spectrophotometry.
Causality in Experimental Design
-
Choice of Analytical Technique: UV-Visible spectrophotometry is selected due to its sensitivity, accessibility, and the presence of a chromophore (the nitro and carbonyl groups) in the this compound anion. Based on structurally similar compounds like nitrobenzaldehydes, a strong absorbance is expected in the UV region[3][4]. An analytical wavelength (λmax) should be determined by scanning a dilute solution of sodium this compound in the chosen solvent. For many nitro-aromatic and conjugated systems, this often falls in the 250-350 nm range[3].
-
Equilibrium Time: A sufficient equilibration time is crucial to ensure that the solution is truly saturated. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is essential for accurate and reproducible results.
-
Purity of Materials: The use of high-purity sodium this compound and analytical grade solvents is critical to avoid erroneous results due to impurities.
Experimental Workflow
The overall workflow for determining the solubility is depicted below:
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
I. Preparation of a Calibration Curve:
-
Prepare a stock solution of accurately weighed sodium this compound in the solvent of interest (e.g., 100 mg/L).
-
Perform a serial dilution of the stock solution to prepare a series of standards of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax using a UV-Vis spectrophotometer, with the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
II. Preparation of Saturated Solutions:
-
Add an excess amount of sodium this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.
-
Place the container in a constant temperature water bath and stir the suspension for a predetermined equilibration time (e.g., 24 hours).
III. Sample Analysis:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended particles.
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Calculate the concentration of the diluted solution using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of sodium this compound in the solvent at that temperature.
Predicted Solubility in Common Organic Solvents
While quantitative data is scarce, a qualitative prediction of solubility can be made based on the principles outlined above and the properties of common organic solvents.
| Solvent | Type | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 32.7 | High | High polarity and hydrogen bonding capability. |
| Ethanol | Polar Protic | 24.6 | High | Good polarity and hydrogen bonding. |
| Isopropanol | Polar Protic | 19.9 | Moderate | Lower polarity than methanol and ethanol. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | High polarity, but lacks hydrogen bonding donation. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | High polarity and can effectively solvate cations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Very high polarity, excellent for dissolving salts. |
| Acetone | Polar Aprotic | 20.7 | Low to Moderate | Moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Low | Relatively low polarity. |
| Dichloromethane | Nonpolar | 9.1 | Very Low | Low polarity. |
| Toluene | Nonpolar | 2.4 | Insoluble | Nonpolar solvent. |
| Hexane | Nonpolar | 1.9 | Insoluble | Nonpolar solvent. |
Conclusion
The solubility of sodium this compound is a critical parameter for its effective use in organic synthesis and drug development. This guide has provided a theoretical framework for understanding its solubility in organic solvents, highlighting the importance of solvent polarity and hydrogen bonding. In the absence of comprehensive published quantitative data, a detailed and robust experimental protocol for determining its solubility using UV-Visible spectrophotometry has been presented. By understanding the principles and applying the methodologies outlined in this guide, researchers can accurately determine the solubility of sodium this compound in their specific solvent systems, leading to optimized reaction conditions, improved purification efficiency, and more reliable and reproducible scientific outcomes.
References
A Guide to Nitromalonaldehyde: The Versatile C3 Synthon in Modern Organic Synthesis
Abstract
Nitromalonaldehyde, a seemingly simple three-carbon dialdehyde, stands as a cornerstone C3 synthon for constructing complex molecular architectures, particularly nitro-functionalized heterocycles.[1] Its unique electronic profile, characterized by two electrophilic aldehyde centers and a nucleophilic α-carbon activated by the nitro group, endows it with a rich and versatile reactivity. This guide delves into the fundamental chemistry of this compound, focusing on its synthesis, reactivity patterns, and its pivotal role in the strategic assembly of valuable organic compounds. We will explore its participation in cornerstone reactions such as Knoevenagel condensations and Michael additions, with a special emphasis on its application in multicomponent reactions for heterocyclic synthesis. Furthermore, this document provides validated experimental protocols and discusses the development of safer, more practical synthetic equivalents to overcome the inherent instability of the parent compound.
Introduction: The Strategic Value of a C3 Building Block
In the logic of retrosynthetic analysis, the art of deconstructing a complex target molecule into simpler, commercially available starting materials, "synthons" are idealized fragments representing a potential synthetic operation.[2] A C3 synthon is a three-carbon building block that can be incorporated into a larger molecular framework. This compound is a preeminent example, offering a CHO-CH(NO2)-CHO fragment. Its significance stems from three key features:
-
Bifunctional Electrophilicity: The two aldehyde groups serve as reactive handles for condensation reactions with a variety of nucleophiles.
-
Activated Nucleophilic Center: The α-carbon, flanked by two carbonyls and a powerful electron-withdrawing nitro group, is highly acidic, readily forming a stabilized carbanion (a nitronate) that can engage in C-C bond formation.
-
Embedded Nitro Functionality: The nitro group is not merely an activating group; it is carried into the final product, providing a valuable functional handle for further transformations or imparting specific electronic and pharmacological properties to the target molecule.
However, this compound in its free form is highly unstable.[3] Consequently, it is almost exclusively handled and utilized as its more stable sodium salt, sodium this compound monohydrate.[4][5]
Structural and Reactivity Overview
The reactivity of sodium this compound is best understood by considering its resonance-stabilized enolate structure. This delocalization renders the molecule a soft nucleophile at the central carbon while maintaining electrophilic character at the carbonyl carbons.
Figure 1: Structure of Sodium this compound highlighting its key reactive centers.
Synthesis of Sodium this compound Monohydrate
The most reliable and widely cited preparation of sodium this compound monohydrate involves the reaction of mucobromic acid with an excess of sodium nitrite.[4] This procedure, detailed in Organic Syntheses, provides a scalable route to the material.
Causality Behind the Method: The reaction proceeds via a complex mechanism involving nucleophilic attack of nitrite, ring opening, decarboxylation, and further reaction with nitrite to install the nitro group. The use of a hydroalcoholic solvent system facilitates the dissolution of both the organic precursor and the inorganic nitrite salt. Temperature control is critical; higher temperatures lead to the formation of darker, less pure products and do not improve the yield.[4]
Safety Imperative: The sodium salt of this compound is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material, particularly when dry.[4] All operations should be conducted behind a safety shield in a well-ventilated fume hood.
Experimental Protocol: Synthesis from Mucobromic Acid
This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 833 (1973).[4]
Materials:
-
Mucobromic acid: 258 g (1.0 mole)
-
Sodium nitrite: 258 g (3.74 moles)
-
95% Ethanol
-
Water
Procedure:
-
Setup: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas vent leading to a trap or fume hood exhaust.
-
Nitrite Solution: Charge the flask with sodium nitrite (258 g) and water (250 mL). Heat and stir the mixture to achieve complete dissolution.
-
Mucobromic Acid Addition: Prepare a solution of mucobromic acid (258 g) in warm 95% ethanol (250 mL). Place this solution in the dropping funnel.
-
Reaction: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, producing a deep red solution and evolving gas.
-
Temperature Control: Maintain the internal temperature at 54 ± 1°C throughout the addition using an ice bath as needed for cooling.
-
Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Precipitation: Cool the reaction mixture to 0–5°C in an ice bath with continuous stirring. A fine, yellow precipitate will form.
-
Isolation: Collect the crude product by filtration on a pre-chilled Büchner funnel.
-
Recrystallization: Transfer the moist solid to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat to boiling to dissolve the product. Filter the hot solution to remove any insoluble impurities.
-
Final Product: Allow the clear red filtrate to cool to 0–5°C. The purified sodium this compound monohydrate will crystallize as pink or tan needles. Collect the product by filtration and air-dry at room temperature.
-
Yield: 57–65 g (36–41%).
Figure 2: Experimental workflow for the synthesis of sodium this compound monohydrate.
Core Reactivity and Applications in Synthesis
This compound's utility shines in its ability to react with a wide array of nucleophiles, leading to diverse and valuable molecular scaffolds.
Synthesis of Heterocycles: The Primary Application
The reaction of this compound with bifunctional nucleophiles is a powerful and direct strategy for synthesizing five- and six-membered nitro-substituted heterocycles.[1][6] This approach is a classic example of "scrap and build" synthesis, where the C3 backbone of this compound is cyclized with a reagent containing two nucleophilic centers.
General Mechanism: The reaction typically proceeds via an initial condensation of one nucleophilic group with an aldehyde, followed by an intramolecular cyclization of the second nucleophilic group onto the remaining aldehyde. A final dehydration step then yields the aromatic heterocycle.
Figure 3: General scheme for heterocyclic synthesis using this compound.
Key Examples of Heterocycle Synthesis:
| Binucleophilic Reagent | Resulting Heterocycle | Representative Application Area |
| Hydrazine (H₂N-NH₂) | 4-Nitropyrazole | Pharmaceuticals, Agrochemicals |
| Hydroxylamine (H₂N-OH) | 4-Nitroisoxazole | Bioactive Molecules, Ligands |
| Guanidine (H₂N-C(NH)-NH₂) | 2-Amino-5-nitropyrimidine | DNA/RNA mimics, Drug Scaffolds[4] |
| Amidines (R-C(NH)-NH₂) | 2-R-5-Nitropyrimidine | Medicinal Chemistry |
| Glycine Esters | 4-Nitropyrrole-2-carboxylate | Precursors for complex natural products[1] |
| 1,2-Diamines | 6-Nitro-1,4-diazepine | CNS-active compound scaffolds[1] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] this compound, with its two aldehyde groups, can readily participate in this reaction.
Causality and Control: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[7][8] The choice of a mild base is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde or promoting undesired side reactions. The product is an α,β-unsaturated system, which is a valuable intermediate for subsequent transformations like Michael additions.[7]
Synthetic Equivalents for Enhanced Usability
The instability and poor solubility of sodium this compound in many organic solvents have spurred the development of more user-friendly synthetic equivalents. These molecules are stable, soluble, and react in a way that is equivalent to the parent C3 synthon.
-
β-Nitroenamines: Compounds like 3-(dimethylamino)-2-nitropropenal act as excellent, highly soluble synthetic equivalents.[1] They react with bifunctional nucleophiles under mild conditions in common organic solvents to yield the same heterocyclic products, offering advantages in terms of safety, handling, and reaction scope.[1][9]
-
1-Methyl-3,5-dinitro-2-pyridone: This compound undergoes nucleophilic-type ring transformation reactions.[3] In the presence of a ketone and ammonia, it serves as a safe and effective source of the this compound fragment, leading to the one-pot synthesis of complex nitropyridines.[3]
Conclusion and Future Outlook
This compound, primarily through its sodium salt and advanced synthetic equivalents, remains a powerful C3 synthon in the arsenal of the synthetic organic chemist. Its predictable reactivity allows for the direct and efficient construction of nitro-functionalized compounds, especially heterocycles that are of high interest to the pharmaceutical and materials science industries. The causality behind its reaction pathways is well-understood, stemming from the potent electronic effects of the nitro group. Future research will likely focus on expanding the library of synthetic equivalents to further improve safety and broaden the substrate scope, as well as developing novel catalytic, asymmetric transformations that leverage the unique stereoelectronic properties of this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthon - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound sodium salt | C3H3NNaO4 | CID 24193465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of heterocycles on the basis of aliphatic nitro compounds (review) | Semantic Scholar [semanticscholar.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
A Strategic Guide to the Henry Reaction with Nitromalonaldehyde: A Focus on Synthetic Equivalents
An Application Note for Advanced Organic Synthesis
Abstract: The Henry (nitroaldol) reaction is a cornerstone of C-C bond formation in organic synthesis, valued for its ability to construct complex β-nitro alcohols.[1] This application note provides an in-depth guide to the conceptual Henry reaction involving nitromalonaldehyde, a highly activated and functionalized C3 synthon. We address the inherent instability of this compound and present a field-proven, practical approach using stable synthetic equivalents.[2] This guide furnishes researchers, scientists, and drug development professionals with the mechanistic rationale, detailed experimental protocols, and strategic insights required to leverage this powerful transformation for the synthesis of highly functionalized molecules.
Introduction: The Promise and Challenge of this compound
The Henry reaction, first described in 1895, is a base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[1][3] These products are exceptionally versatile, serving as precursors to β-amino alcohols, α-hydroxy ketones, and nitroalkenes, which are pivotal intermediates in pharmaceutical and natural product synthesis.[4]
This compound, with a nitro group positioned on a carbon flanked by two aldehyde functionalities, represents a uniquely powerful, albeit challenging, substrate for this reaction. Its α-proton is highly acidic, theoretically making it an excellent nucleophile precursor for the Henry reaction. However, the free compound is notoriously unstable, and its sodium salt is thermally unstable and impact-sensitive, posing significant handling risks and limiting its direct use in standard synthetic protocols.[5][6]
To overcome this limitation, the field has gravitated towards the use of stable, manageable synthetic equivalents or surrogates, such as β-formyl-β-nitroenamines.[2] These compounds mimic the reactivity of this compound's nitronate anion while offering superior stability and solubility in common organic solvents, thus enabling safe and efficient experimental execution. This guide will focus on the practical application of these surrogates in Henry-type reactions.
Mechanistic Rationale: From Theory to Practice
The mechanism of the Henry reaction is a reversible, base-catalyzed process.[1] Understanding the pathway is crucial for optimizing reaction conditions and controlling outcomes.
2.1. Theoretical Mechanism with this compound
Conceptually, the reaction with this compound would proceed via the following steps:
-
Deprotonation: A base abstracts the highly acidic α-proton from this compound to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of an external aldehyde or ketone.
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or a proton source during workup) to yield the final, highly functionalized β-nitro alcohol product.
Caption: Theoretical mechanism of the Henry reaction with this compound.
2.2. Practical Approach: Mechanism with a Synthetic Equivalent
In practice, a stable surrogate like a β-formyl-β-nitroenamine is used. The reaction proceeds similarly, with the enamine functionality enhancing stability without compromising the required nucleophilicity of the α-carbon upon deprotonation. A mild organic base is typically sufficient to generate the nucleophile for reaction with an aldehyde.
Detailed Application Protocol
This section provides a self-validating, step-by-step protocol for the Henry reaction of a this compound equivalent with a representative aromatic aldehyde.
Protocol: Base-Catalyzed Henry Reaction of a this compound Surrogate with 4-Chlorobenzaldehyde
Objective: To synthesize 2-(1-hydroxy-1-(4-chlorophenyl)methyl)-2-nitro-1-(pyrrolidin-1-yl)ethen-1-yl)methanal, a versatile β-nitro alcohol intermediate, using a stable and commercially available this compound surrogate.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Nitro-2-(pyrrolidin-1-yl)vinyl)methanal | C₈H₁₀N₂O₃ | 182.18 | 182 mg | 1.0 | This compound surrogate. |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 155 mg | 1.1 | Electrophile. Use 1.1 equivalents. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 28 µL | 0.2 | Mild organic base catalyst (20 mol%). |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | Anhydrous solvent. |
| Saturated NH₄Cl (aq) | - | - | 15 mL | - | For workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | ~20 g | - | For column chromatography. |
3.2. Experimental Workflow
Caption: Experimental workflow for the Henry reaction.
3.3. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the this compound surrogate (182 mg, 1.0 mmol) and 4-chlorobenzaldehyde (155 mg, 1.1 mmol).
-
Causality: Flame-drying the glassware and maintaining an inert atmosphere (N₂) prevents moisture from interfering with the base and anionic intermediates. Using a slight excess of the aldehyde ensures complete consumption of the limiting surrogate.
-
-
Dissolution & Cooling: Add 10 mL of anhydrous THF via syringe. Stir the mixture until all solids are dissolved. Cool the flask in an ice-water bath to 0 °C.
-
Causality: Cooling the reaction mitigates the exothermicity of the deprotonation and subsequent C-C bond formation, which helps to minimize the formation of side products and potential decomposition.
-
-
Catalyst Addition: Slowly add triethylamine (28 µL, 0.2 mmol) to the stirred solution dropwise via syringe over 2 minutes.
-
Causality: A mild organic base like Et₃N is strong enough to deprotonate the highly acidic nitroalkane but not so strong as to promote unwanted side reactions like self-condensation of the aldehyde or decomposition of the product. Catalytic amounts are sufficient as the base is regenerated.[7]
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the limiting starting material is consumed (typically 4-6 hours).
-
Causality: TLC allows for real-time tracking of the reaction, preventing unnecessary heating or extended reaction times that could lead to lower yields.
-
-
Aqueous Workup: Once the reaction is complete, quench it by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Causality: Quenching with a mild acid like NH₄Cl neutralizes the base catalyst and protonates any remaining alkoxide or nitronate species, halting the reaction.
-
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient).
-
Causality: Purification is essential to remove unreacted aldehyde, the catalyst, and any minor side products, yielding the pure β-nitro alcohol.
-
-
Characterization: The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.
Expected Scope and Synthetic Utility
The Henry reaction is robust and generally applicable to a wide range of carbonyl compounds. While specific data for this compound surrogates is specialized, the general reactivity patterns provide a strong predictive framework.
4.1. Representative Aldehyde Scope
| Aldehyde Class | Example | Expected Reactivity | Key Considerations |
| Aromatic (Electron-poor) | 4-Nitrobenzaldehyde | High | Fast reaction, generally clean. Prone to dehydration. |
| Aromatic (Electron-rich) | 4-Methoxybenzaldehyde | Moderate | Slower reaction rate due to less electrophilic carbonyl. |
| Aliphatic | Isovaleraldehyde | Moderate to High | Can be sterically hindered; enolizable protons may lead to side reactions. |
| α,β-Unsaturated | Cinnamaldehyde | High | Potential for competing 1,4-Michael addition. |
| Heteroaromatic | Furfural | High | Generally reacts well, similar to aromatic aldehydes. |
4.2. Synthetic Utility of Products
The products of this reaction are exceptionally valuable due to their high degree of functionalization. They are ideal precursors for:
-
Heterocycle Synthesis: The 1,3-dicarbonyl and nitro-alcohol functionalities can be used in subsequent cyclization reactions to form complex heterocycles like substituted pyridines or pyrimidines.[2]
-
Amino Alcohol Synthesis: The nitro group can be readily reduced to a primary amine, yielding highly functionalized amino alcohols, which are common motifs in pharmaceuticals.[1]
-
Domino Reactions: The product itself can be a substrate for further transformations, enabling complex domino or tandem reaction sequences to rapidly build molecular complexity.
Troubleshooting and Safety
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Base is too weak or degraded. 2. Insufficient reaction time. | 1. Use a freshly opened bottle of base or a slightly stronger base (e.g., DBU). 2. Allow the reaction to stir for a longer period (up to 24h). |
| Formation of Multiple Products | 1. Reaction temperature too high. 2. Base is too strong, causing side reactions. | 1. Maintain the reaction at 0 °C or lower for the entire duration. 2. Switch to a milder catalyst (e.g., use Et₃N instead of DBU). |
| Product Decomposes on Silica Gel | The β-nitro alcohol product is unstable to the acidic nature of silica gel. | 1. Neutralize the silica gel by preparing a slurry with 1% Et₃N in the eluent before packing the column. 2. Use an alternative stationary phase like alumina. |
Safety Precautions:
-
Nitro Compounds: Handle all nitroalkanes and their derivatives in a well-ventilated fume hood. They are toxic and potentially unstable. While surrogates are designed for stability, appropriate care must be taken.
-
Sodium this compound: Avoid the synthesis or handling of the parent sodium this compound salt unless specialized facilities for handling potentially explosive materials are available.[5]
-
Bases and Solvents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic bases and solvents.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Nitromalonaldehyde in the Synthesis of Energetic Materials
For Researchers, Scientists, and Professionals in Energetic Materials Development
Authored by: [Senior Application Scientist]
Introduction: The Strategic Role of Nitromalonaldehyde as a C3 Synthon
In the pursuit of advanced high-energy-density materials (HEDMs), the strategic selection of foundational building blocks is paramount. This compound, a highly functionalized three-carbon (C3) synthon, represents a key precursor for the synthesis of nitrogen-rich heterocyclic compounds that form the backbone of numerous energetic materials. Due to its inherent instability, this compound is typically handled in its more stable salt form, most commonly as sodium this compound monohydrate. This salt is a versatile and reactive intermediate that readily undergoes cyclocondensation reactions with a variety of nitrogen-containing nucleophiles.
The significance of this compound lies in its trifunctional nature: it possesses two aldehyde groups and a nitro group, all attached to a short carbon chain. This unique arrangement allows for the direct introduction of a nitro group, a critical toxophore in most energetic materials, into a heterocyclic ring system during its formation. The aldehyde functionalities provide reactive sites for condensation with dinucleophiles like amidines, ureas, and guanidines, leading to the efficient construction of highly substituted pyrimidines, triazines, and other nitrogen-rich heterocycles. These heterocycles are prized for their high heats of formation, thermal stability, and the generation of large volumes of gaseous products upon decomposition, all of which are desirable characteristics for energetic materials.
This application note will detail the synthesis and application of sodium this compound, with a particular focus on its use in the preparation of 2-amino-5-nitropyrimidine, a key intermediate in the development of advanced energetic materials.
Core Synthesis: Preparation of Sodium this compound Monohydrate
The synthesis of sodium this compound monohydrate is a well-established procedure, though it requires careful handling due to the impact-sensitive and thermally unstable nature of the product. The procedure outlined below is a modification of the method of Hill and Torrey.
Reaction Scheme:
Caption: Synthesis of Sodium this compound Monohydrate.
Materials and Equipment:
| Reagent/Equipment | Details |
| Mucobromic Acid | 258 g (1 mole) |
| Sodium Nitrite | 258 g (3.74 moles) |
| 95% Ethanol | 250 ml |
| Water | 250 ml |
| 2-L Three-Necked Round-Bottomed Flask | Equipped with a thermometer, dropping funnel, mechanical stirrer, and gas vent |
| Ice Bath | For temperature control |
| Büchner Funnel | For filtration |
Protocol:
-
Preparation of Sodium Nitrite Solution: In a 2-L three-necked round-bottomed flask, dissolve 258 g of sodium nitrite in 250 ml of water with heating and stirring.
-
Preparation of Mucobromic Acid Solution: In a separate container, dissolve 258 g of mucobromic acid in 250 ml of warm 95% ethanol.
-
Reaction: Place the mucobromic acid solution in the dropping funnel and add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.
-
Stirring and Cooling: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C. Then, cool the mixture to 0–5°C in an ice bath.
-
Isolation of Crude Product: Collect the fine, yellow precipitate on a chilled Büchner funnel.
-
Recrystallization: Transfer the moist crude product to a 1-L flask and heat to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water. Filter the hot solution to remove any insoluble impurities.
-
Final Product Isolation: Cool the clear red filtrate to 0–5°C to induce crystallization. Collect the resulting pink or tan needles of sodium this compound monohydrate on a Büchner funnel and air-dry at room temperature. The expected yield is 57–65 g (36–41%).[1]
Safety Precautions:
-
Caution! The sodium salt of this compound is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1]
-
The reaction evolves irritating gases and should be performed in a well-ventilated fume hood.[1]
-
Strict temperature control is crucial; higher temperatures or longer reaction times can lead to a darker, less pure product and do not increase the yield.[1]
Application in Energetic Material Synthesis: Synthesis of 2-Amino-5-Nitropyrimidine
A primary application of sodium this compound in the field of energetic materials is its reaction with guanidine to form 2-amino-5-nitropyrimidine. This compound serves as a versatile precursor for the synthesis of more complex, high-energy molecules. The pyrimidine ring is a common motif in energetic materials due to its high nitrogen content and thermal stability.
Reaction Workflow:
Caption: Workflow for 2-Amino-5-Nitropyrimidine Synthesis.
Protocol:
The reaction of sodium this compound with guanidine is reported to proceed with an almost quantitative yield.[1]
-
Reactant Preparation: Prepare a solution of guanidine. The free base can be generated from a salt, such as guanidine nitrate or guanidine hydrochloride, by treatment with a suitable base (e.g., sodium ethoxide in ethanol). Guanidine nitrate can be synthesized from dicyandiamide and ammonium nitrate.[2][3]
-
Condensation Reaction: Add the solution of guanidine to a solution or suspension of sodium this compound monohydrate in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (reflux) to drive the condensation and cyclization.
-
Product Isolation and Purification: Upon completion of the reaction, the product, 2-amino-5-nitropyrimidine, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality in Experimental Design
The choice of reactants and conditions in the synthesis of 2-amino-5-nitropyrimidine from sodium this compound is governed by fundamental principles of organic chemistry:
-
Nucleophilic Attack: The highly nucleophilic nitrogen atoms of guanidine readily attack the electrophilic aldehyde carbons of this compound.
-
Cyclization: The bifunctional nature of both reactants allows for a subsequent intramolecular condensation, leading to the formation of the stable six-membered pyrimidine ring.
-
Aromatization: The elimination of water during the cyclization process drives the reaction towards the formation of the aromatic pyrimidine ring, which is energetically favorable.
-
Solvent Choice: Ethanol is a common solvent for such reactions as it is polar enough to dissolve the reactants to some extent and has a convenient boiling point for refluxing the reaction.
Future Directions and Broader Applications
The successful synthesis of 2-amino-5-nitropyrimidine from sodium this compound highlights the potential of this C3 synthon in the broader field of energetic materials. Further research could explore:
-
Reaction with other Dinucleophiles: The condensation of sodium this compound with other amidines, ureas, and hydrazines could lead to a diverse library of energetic heterocyclic compounds.
-
Synthesis of Triazines: While less documented, the reaction of this compound with appropriate precursors could offer a pathway to energetic triazine derivatives.
-
Derivatization of the Pyrimidine Ring: The 2-amino-5-nitropyrimidine product can be further functionalized. The amino group can be diazotized and replaced with other energetic functionalities, or the pyrimidine ring can undergo further nitration to increase the energy content of the molecule.
Conclusion
This compound, in its stabilized salt form, is a valuable and reactive building block for the synthesis of nitrogen-rich heterocyclic compounds relevant to the field of energetic materials. Its ability to efficiently introduce a nitro group during the formation of a stable pyrimidine ring, as demonstrated in the synthesis of 2-amino-5-nitropyrimidine, underscores its strategic importance. The protocols and principles outlined in this application note provide a foundation for researchers and scientists to explore the full potential of this versatile C3 synthon in the development of next-generation energetic materials.
References
Application Notes & Protocols: Nitromalonaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Utility of a Trifunctional Synthon
Nitromalonaldehyde (NMA) is a highly reactive, trifunctional electrophilic building block. Its structure, featuring two aldehyde groups and an acidic carbon atom bearing a nitro group, makes it an exceptionally versatile precursor for a wide array of heterocyclic systems. However, free this compound is unstable.[1][2] For practical laboratory use, it is almost exclusively handled in the form of its more stable sodium salt, sodium this compound monohydrate, or as a synthetic equivalent that is more soluble and safer to handle in organic media, such as β-nitroenamines or 1-methyl-3,5-dinitro-2-pyridone.[1][2]
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of FDA-approved drugs, natural products, and agrochemicals.[3][4][5][6] The ability of NMA to react with a variety of binucleophiles provides a direct and efficient route to functionalized five-, six-, and seven-membered heterocycles, making it an indispensable tool for researchers in drug discovery and materials science.[1][3][7] This guide provides detailed protocols and mechanistic insights into the use of NMA precursors for the synthesis of diverse and novel heterocyclic compounds.
Part 1: Preparation and Safe Handling of NMA Precursors
Protocol: Synthesis of Sodium this compound Monohydrate
This protocol is adapted from a well-established procedure.[8] The causality behind this synthesis lies in the reaction of mucobromic acid with sodium nitrite, which proceeds through a series of transformations to yield the target sodium salt.
Causality Behind Experimental Choices:
-
Temperature Control (54 ± 1°C): A mildly exothermic reaction occurs.[8] Maintaining this temperature is critical; higher temperatures or longer reaction times lead to the formation of a darker, less pure product and do not increase the yield.[8] Intermittent cooling with an ice bath provides precise control.
-
Solvent System (Ethanol/Water): Mucobromic acid is dissolved in ethanol, while sodium nitrite is in water. This biphasic approach facilitates the controlled reaction at the interface and subsequent precipitation. The recrystallization from an ethanol/water mixture is optimized for selectively dissolving the product at high temperatures while allowing impurities to be filtered off and the pure product to crystallize upon cooling.[8]
Safety Directive: Caution! The sodium salt of this compound is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material.[8] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.[8]
Experimental Protocol:
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 258 g (3.74 moles) of sodium nitrite to 250 mL of water.
-
Initial Heating: Heat the mixture with stirring to completely dissolve the solid sodium nitrite.
-
Substrate Addition: Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol and place it in the dropping funnel.
-
Controlled Reaction: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. The solution will turn deep red, and gas evolution will be observed.[8] Use an ice bath as needed to maintain the internal temperature at 54 ± 1°C.
-
Stirring and Cooling: After the addition is complete, continue stirring for an additional 10 minutes at the same temperature. Then, cool the reaction mixture to 0–5°C in an ice bath.
-
Isolation of Crude Product: A fine, yellow precipitate will form. Collect this solid using a pre-chilled Büchner funnel.
-
Recrystallization: Transfer the moist crude product to a 1-L flask. Add 400 mL of 95% ethanol and 100 mL of water and heat the mixture to boiling.
-
Purification: Filter the hot solution to remove a fine yellow solid impurity.
-
Final Crystallization: Allow the clear red filtrate to cool to 0–5°C. The purified product will crystallize as pink or tan needles.
-
Drying: Collect the crystals on a Büchner funnel and air-dry them at room temperature. The expected yield is 57–65 g (36–41%).[8]
Synthetic Equivalents: A Safer, More Soluble Alternative
While the sodium salt is a reliable precursor, its limited solubility in organic solvents can be a drawback. For reactions requiring homogenous organic media, β-nitroenamines having a formyl group serve as an excellent synthetic equivalent of NMA.[1] These compounds are highly soluble in common organic solvents, allowing for easier experimental manipulation and enhanced safety.[1] Similarly, 1-methyl-3,5-dinitro-2-pyridone can serve as a safe and effective NMA synthon in three-component ring transformation reactions.[2]
Part 2: Synthesis of Novel Heterocyclic Compounds
The core utility of NMA lies in its reaction with 1,2-bifunctional nucleophiles, which undergo a condensation-cyclization cascade to form a variety of heterocyclic rings. The general workflow involves the reaction of the NMA precursor with a suitable binucleophile, often under acidic or basic conditions, followed by purification of the resulting heterocyclic product.
Caption: General workflow for heterocyclic synthesis from NMA precursors.
Synthesis of 4-Nitropyrazoles
Mechanistic Insight: The reaction proceeds via an initial condensation of a hydrazine with one of the aldehyde groups of NMA, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining aldehyde group, leading to the formation of the pyrazole ring after dehydration.
Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve a β-nitroenamine (1.0 mmol, synthetic equivalent of NMA) in a suitable organic solvent such as ethanol (10 mL).[1]
-
Nucleophile Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 mmol) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure nitrated pyrazole.
Synthesis of 4-Nitroisoxazoles
Mechanistic Insight: Similar to pyrazole synthesis, the reaction with hydroxylamine begins with the formation of an oxime intermediate at one aldehyde site. The hydroxyl group of the oxime then undergoes intramolecular nucleophilic attack on the second aldehyde, followed by dehydration to furnish the isoxazole ring.[1]
Protocol:
-
Reactant Mixture: Dissolve sodium this compound monohydrate (1.0 mmol) in a mixture of water and ethanol.
-
Nucleophile Addition: Add hydroxylamine hydrochloride (1.1 mmol) and a mild base such as sodium acetate (1.2 mmol) to neutralize the HCl.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60°C for 2-3 hours to expedite the reaction. Monitor via TLC.
-
Workup: Cool the mixture and, if a precipitate forms, collect it by filtration. If no precipitate forms, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 4-nitroisoxazole.
Synthesis of 5-Nitropyrimidines
Mechanistic Insight: The synthesis of pyrimidines involves the reaction of NMA with a compound containing an amidine functional group, such as guanidine. The two nitrogen atoms of the guanidine act as nucleophiles, attacking the two aldehyde carbons of NMA in a stepwise manner, leading to a dihydropyrimidine intermediate which then aromatizes to the final pyrimidine product.[1] An almost quantitative yield of 2-amino-5-nitropyrimidine can be obtained from the reaction with guanidine.[8]
Protocol:
-
Reagent Preparation: Prepare a solution of guanidine by dissolving guanidine hydrochloride (1.1 mmol) in ethanol and adding a base like sodium ethoxide (1.1 mmol) to liberate the free guanidine.
-
Reaction: Add the sodium this compound monohydrate (1.0 mmol) to the guanidine solution.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. A precipitate of the product is expected to form.
-
Workup: Cool the reaction mixture to room temperature and collect the solid product by filtration. Wash the solid with cold ethanol and then water to remove any inorganic salts.
-
Purification: The product is often pure enough after washing. If necessary, it can be recrystallized from a large volume of water or an ethanol/water mixture.
Synthesis of 6-Nitro-1,4-diazepines
Mechanistic Insight: This synthesis extends the ring size to a seven-membered system. A 1,2-diamine reacts with the two aldehyde functionalities of an NMA equivalent. The double condensation reaction forms a diazepine ring. The choice of diamine allows for the introduction of various substituents on the final heterocyclic product.[1]
Protocol:
-
Reactant Mixture: Dissolve a β-nitroenamine (1.0 mmol) in a polar aprotic solvent like DMF or DMSO.[1]
-
Nucleophile Addition: Add a 1,2-diamine (e.g., ethylenediamine, 1.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography on silica gel to afford the pure 1,4-diazepine derivative.
Part 3: Data Summary and Expected Outcomes
The versatility of this compound precursors allows for the synthesis of a wide range of heterocyclic compounds. The yields are generally moderate to good, depending on the specific substrates and reaction conditions employed.
| Heterocycle Class | Binucleophile | NMA Precursor | Typical Conditions | Expected Yield | Reference |
| Pyrazoles | Hydrazines | β-Nitroenamine | Ethanol, Reflux | 60-85% | [1] |
| Isoxazoles | Hydroxylamine | Sodium Salt / β-Nitroenamine | EtOH/H₂O, RT to 60°C | 55-70% | [1] |
| Pyrimidines | Guanidine | Sodium Salt | Ethanol, Reflux | 70-95% | [1][8] |
| Pyrroles | Glycine Esters | β-Nitroenamine | Organic Solvent, Heat | 45-65% | [1] |
| 1,4-Diazepines | 1,2-Diamines | β-Nitroenamine | DMF, 80-100°C | 40-60% | [1] |
| Nitroanilines | Ketone + NH₄OAc | Dinitropyridone | Heat | 50-80% | [2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Art of Molecular Architecture: β-Nitroenamines as Nitromalonaldehyde Equivalents in Modern Synthesis
Foreword for the Innovator
In the dynamic landscape of organic synthesis and drug discovery, the quest for versatile and stable building blocks is paramount. Nitromalonaldehyde, a seemingly simple three-carbon unit bearing a nitro group, holds immense potential as a synthon for constructing a diverse array of nitro-containing compounds. However, its inherent instability has long relegated it to a theoretical reagent in retrosynthetic analysis. This guide unveils the synthetic elegance and practical utility of β-nitroenamines, particularly β-formyl-β-nitroenamines, as highly effective and user-friendly equivalents of this compound. For the discerning researcher, scientist, and drug development professional, this document serves as a comprehensive resource, blending foundational principles with actionable protocols to unlock the vast synthetic potential of this remarkable class of reagents. We will delve into the causality behind experimental choices, providing not just the "how," but the critical "why," empowering you to adapt and innovate within your own research endeavors.
The Challenge of this compound and the β-Nitroenamine Solution
This compound is a valuable synthon for introducing a nitro-functionalized three-carbon unit in the synthesis of various aliphatic and heterocyclic systems. The nitro group's strong electron-withdrawing nature makes it a key functional handle for further transformations and a common pharmacophore in medicinally active compounds. Unfortunately, this compound itself is highly unstable and difficult to handle.
To overcome this limitation, chemists have turned to synthetic equivalents. Among these, β-nitroenamines have emerged as superior alternatives. These compounds are characterized by a nitro group and an amino group attached to the double bond of an alkene. The enamine moiety stabilizes the molecule, rendering it a readily handleable solid with good solubility in common organic solvents. This enhanced stability and solubility represent a significant advantage over other equivalents like sodium this compound, which often requires aqueous reaction conditions and poses safety concerns.
The strategic placement of a formyl group at the β-position of the nitroenamine creates a particularly versatile reagent. This β-formyl-β-nitroenamine acts as a masked this compound, with the enamine nitrogen serving as a protecting group for one of the aldehyde functionalities. This strategic design allows for selective reactions and the construction of complex molecular architectures.
Synthesis of β-Nitroenamine Precursors
The journey to harnessing the synthetic power of β-nitroenamines begins with their efficient preparation. A common and effective route starts from nitroketene dithioacetals, which are themselves readily prepared from nitromethane.
Protocol 1: Synthesis of a Representative β-Formyl-β-nitroenamine
This protocol outlines the synthesis of (E)-3-(dimethylamino)-2-nitroacrylaldehyde, a widely used β-formyl-β-nitroenamine.
Step 1: Preparation of 1,1-bis(methylthio)-2-nitroethene
The synthesis begins with the preparation of a nitroketene dithioacetal from nitromethane.[1]
-
Materials: Nitromethane, carbon disulfide, potassium hydroxide, dimethyl sulfate, ethanol.
-
Procedure:
-
To a stirred solution of potassium hydroxide in ethanol, add nitromethane and carbon disulfide at a low temperature (e.g., 0 °C).
-
After stirring for a specified time, dimethyl sulfate is added dropwise, and the reaction is allowed to proceed to completion.
-
The product, 1,1-bis(methylthio)-2-nitroethene, is isolated by filtration and can be purified by recrystallization.
-
Step 2: Synthesis of (E)-3-(dimethylamino)-1-(methylthio)-2-nitroprop-2-en-1-one
The dithioacetal is then reacted with an amine to afford the β-nitroenamine.
-
Materials: 1,1-bis(methylthio)-2-nitroethene, dimethylamine (aqueous solution), ethanol.
-
Procedure:
-
Dissolve 1,1-bis(methylthio)-2-nitroethene in ethanol.
-
Add an aqueous solution of dimethylamine dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product, (E)-3-(dimethylamino)-1-(methylthio)-2-nitroprop-2-en-1-one, precipitates from the solution and can be collected by filtration.
-
Step 3: Synthesis of (E)-3-(dimethylamino)-2-nitroacrylaldehyde
The final step involves the conversion of the thioester to the desired aldehyde.
-
Materials: (E)-3-(dimethylamino)-1-(methylthio)-2-nitroprop-2-en-1-one, reagents for thioester to aldehyde conversion (e.g., via reduction and hydrolysis or other established methods).
-
Note: The specific conditions for this step can vary, and researchers should consult relevant literature for optimized procedures.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway to a β-formyl-β-nitroenamine.
Applications in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds
The true power of β-nitroenamines as this compound equivalents is most evident in their application to the synthesis of a wide variety of nitro-substituted heterocycles. These scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in biologically active molecules.[2]
Synthesis of 4-Nitropyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The reaction of β-formyl-β-nitroenamines with hydrazines provides a direct and efficient route to 4-nitropyrazoles.
The reaction proceeds through an initial nucleophilic attack of the hydrazine at the formyl carbon, followed by an intramolecular cyclization with the elimination of the enamine's amino group and water. The regioselectivity is controlled by the distinct electrophilicity of the formyl group and the enamine carbon.
Caption: Mechanistic overview of 4-nitropyrazole synthesis.
-
Materials: β-Formyl-β-nitroenamine, substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine), ethanol, catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Dissolve the β-formyl-β-nitroenamine in ethanol.
-
Add the substituted hydrazine to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution and can be collected by filtration.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
| Entry | Hydrazine (R-NHNH₂) | Product | Typical Yield (%) |
| 1 | Hydrazine hydrate | 4-Nitro-1H-pyrazole | 85-95 |
| 2 | Phenylhydrazine | 1-Phenyl-4-nitropyrazole | 80-90 |
| 3 | Methylhydrazine | 1-Methyl-4-nitropyrazole | 82-92 |
Synthesis of 5-Nitro-2-pyridones
Pyridone scaffolds are present in numerous pharmaceuticals and natural products. β-Nitroenamines react with active methylene compounds, such as malonates, in the presence of a base to yield highly functionalized 5-nitro-2-pyridones.
This transformation is a classic example of a domino reaction. It begins with a Knoevenagel condensation of the malonate with the formyl group of the β-nitroenamine. This is followed by an intramolecular Michael addition of the enamine nitrogen to the newly formed α,β-unsaturated system, and subsequent cyclization and elimination of the ester's alcohol group to afford the pyridone ring.
-
Materials: (E)-3-(dimethylamino)-2-nitroacrylaldehyde, ethyl cyanoacetate, piperidine, ethanol.
-
Procedure:
-
To a solution of (E)-3-(dimethylamino)-2-nitroacrylaldehyde and ethyl cyanoacetate in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture, and the product will typically precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
The product can be recrystallized from a suitable solvent like acetic acid to obtain pure 3-cyano-4-methyl-5-nitro-2-pyridone.
-
Synthesis of 2-Amino-3-cyano-5-nitropyridines
The reaction of β-nitroenamines with malononitrile offers a facile route to 2-amino-3-cyano-5-nitropyridines, which are valuable intermediates in medicinal chemistry.
The reaction likely proceeds through an initial Knoevenagel condensation between the formyl group and malononitrile. The resulting adduct undergoes an intramolecular cyclization, where one of the nitrile groups is attacked by the enamine nitrogen. A subsequent tautomerization and elimination of water and the secondary amine from the starting enamine leads to the aromatic aminopyridine product.
Caption: Proposed mechanism for aminopyridine synthesis.
-
Materials: (E)-3-(dimethylamino)-2-nitroacrylaldehyde, malononitrile, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve (E)-3-(dimethylamino)-2-nitroacrylaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 2-amino-3-cyano-5-nitropyridine.
-
Broader Synthetic Utility and Future Outlook
The applications of β-nitroenamines extend beyond the synthesis of five- and six-membered heterocycles. They can participate in multicomponent reactions, providing rapid access to complex molecular scaffolds, a highly desirable feature in modern drug discovery.[3] Furthermore, their reactivity with various nucleophiles and electrophiles opens avenues for the construction of carbocyclic systems and other unique molecular architectures.
The nitro group in the resulting products is not merely a passive substituent. It can be readily transformed into other functional groups, such as amines, which are crucial for introducing diversity and modulating the pharmacological properties of the synthesized molecules. This versatility underscores the strategic importance of β-nitroenamines in synthetic campaigns targeting novel therapeutics.
The continued exploration of the reactivity of β-nitroenamines is expected to uncover new and innovative synthetic methodologies. Their stability, ease of handling, and predictable reactivity make them an invaluable tool in the arsenal of the modern organic chemist. As the demand for novel, biologically active compounds grows, the role of β-nitroenamines as robust and versatile this compound equivalents is set to expand, paving the way for the discovery of the next generation of pharmaceuticals.
References
- 1. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Preparation of Sodium Nitromalonaldehyde Monohydrate
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of Sodium Nitromalonaldehyde Monohydrate, a valuable and versatile intermediate in organic synthesis. The procedure described herein is a modification of the established method by Hill and Torrey, as published in Organic Syntheses, ensuring robustness and reproducibility.[1] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, safety precautions, and purification strategies.
Introduction and Scientific Principles
Sodium this compound Monohydrate (C₃H₂NNaO₄ · H₂O) is a key building block, particularly in the synthesis of heterocyclic compounds.[2][3] Its utility is demonstrated in the preparation of molecules like 2-amino-5-nitropyrimidine, a precursor for various pharmaceutical agents.[1] The salt exists as the sodium enolate of this compound.
The synthesis detailed here involves the reaction of mucobromic acid with an excess of sodium nitrite in an aqueous ethanol solution. The reaction proceeds via a complex mechanism involving nitrosation, hydrolysis, and decarboxylation, ultimately yielding the sodium salt of this compound. Precise temperature control is paramount; deviation from the specified range can lead to the formation of a darker, less pure product and a reduction in overall yield.[1]
Critical Safety Considerations
WARNING: Sodium this compound Monohydrate is an impact-sensitive and thermally unstable compound. It should be handled with extreme care and treated as a potentially explosive material.[1] A thorough risk assessment must be conducted before commencing this procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[4]
-
Ventilation: The reaction evolves irritating gases and must be performed in a well-ventilated chemical fume hood.[1]
-
Handling Precautions: Avoid grinding, scraping, or subjecting the dry product to shock or friction. Use plastic or rubber-tipped spatulas for handling. The compound is harmful if swallowed, in contact with skin, or inhaled.[5][6][7]
-
Reagent Hazards: Sodium nitrite is an oxidizer and can intensify fires. Keep it away from combustible materials.[8][9]
-
Waste Disposal: All chemical waste must be disposed of following local institutional and environmental regulations.[1][10]
Materials and Equipment
Reagents
-
Sodium Nitrite (NaNO₂), Reagent Grade
-
Mucobromic Acid (C₄H₂Br₂O₃)
-
Ethanol (95%)
-
Deionized Water
Equipment
-
2-L Three-necked round-bottom flask
-
Mechanical Stirrer
-
Dropping Funnel
-
Thermometer
-
Gas vent connected to a trap or the back of the fume hood
-
Ice bath
-
Büchner funnel and filter flask
-
1-L Erlenmeyer flask
-
Heating mantle or hot plate
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the crude product and its subsequent purification via recrystallization.
Part A: Synthesis of Crude Sodium this compound
-
Reaction Setup: In a 2-L three-necked round-bottom flask, combine 258 g (3.74 moles) of sodium nitrite and 250 ml of water. Equip the flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas vent.[1]
-
Dissolution: Heat and stir the mixture to completely dissolve the sodium nitrite.[1]
-
Preparation of Additive: In a separate beaker, prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.[1]
-
Controlled Addition: Transfer the warm mucobromic acid solution to the dropping funnel. Add this solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes.[1]
-
Causality Note: A slow, controlled addition is critical. The reaction is mildly exothermic, and rapid addition can cause the temperature to rise uncontrollably, leading to side reactions and a lower yield of impure product.[1]
-
-
Temperature Management: During the addition, a deep red color will develop, and gas will evolve. Maintain the internal reaction temperature at 54 ± 1°C . Use an ice bath intermittently to cool the flask as needed to prevent overheating.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 10 minutes at 54 ± 1°C.[1]
-
Precipitation: Cool the reaction mixture to 0–5°C using an ice bath while maintaining continuous stirring. A fine, yellow precipitate of the crude product will form.[1]
-
Isolation: Collect the yellow precipitate by vacuum filtration using a pre-chilled Büchner funnel.[1] Do not allow the crude product to fully dry if it will be immediately recrystallized.
Part B: Purification by Recrystallization
-
Dissolution: Transfer the slightly moist crude product cake to a 1-L flask. Add a mixture of 400 ml of 95% ethanol and 100 ml of water.[1]
-
Heating: Heat the mixture to boiling to dissolve the product.
-
Causality Note: The ethanol/water solvent system is chosen for its ability to dissolve the sodium salt at high temperatures while having lower solubility at cold temperatures, enabling efficient crystallization upon cooling.
-
-
Hot Filtration: While hot, filter the deep red solution through a Büchner funnel to remove a fine yellow insoluble solid.[1] This step is crucial for removing insoluble impurities.
-
Crystallization: Allow the clear red filtrate to cool slowly to room temperature, then chill in an ice bath to 0–5°C to maximize crystal formation.[1]
-
Final Product Collection: Collect the recrystallized product on a Büchner funnel. The product should appear as pink or tan needles.[1]
-
Drying: Dry the final product in air at room temperature. Avoid oven drying due to the compound's thermal instability. The expected yield is 57–65 g (36–41%).[1]
Data Summary and Characterization
Quantitative Parameters
| Parameter | Value | Source |
| Mucobromic Acid | 1.0 mole (258 g) | [1] |
| Sodium Nitrite | 3.74 moles (258 g) | [1] |
| Reaction Temperature | 54 ± 1°C | [1] |
| Addition Time | 70–80 minutes | [1] |
| Expected Yield | 36–41% (57-65 g) | [1] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [2][3] |
| Molecular Weight | 157.06 g/mol | [2][3] |
Product Characterization
-
Appearance: Pink or tan needles.[1]
-
Purity Confirmation: A highly effective method to confirm the product's purity and reactivity is to react it with guanidine. A pure sample will yield an almost quantitative amount of 2-amino-5-nitropyrimidine.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of Sodium this compound monohydrate.
Troubleshooting and Storage
-
Dark-colored Product: If the final product is dark tan or brown, it indicates impurity. This is often caused by exceeding the recommended reaction temperature (54 ± 1°C) or extending the reaction time.[1] Re-crystallization may be attempted, but the yield will likely be lower.
-
Low Yield: A significantly low yield may result from incomplete reaction or loss of product during transfers. Ensure the mucobromic acid is fully dissolved before addition and that all vessels are scraped thoroughly.
-
Storage: Store the final product in a tightly sealed container at 2-8°C.[2][5][7] The storage area should be secure and designated for hazardous materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. This compound SODIUM | 34461-00-2 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. westlake.com [westlake.com]
- 10. fishersci.com [fishersci.com]
The Strategic Synthesis of 2-Amino-5-nitropyrimidines: A Guide to the Reaction of Nitromalonaldehyde with Guanidine Derivatives
Introduction: The Significance of the 2-Amino-5-nitropyrimidine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 2-aminopyrimidine core is a privileged scaffold, appearing in a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal anchor for binding to biological targets such as protein kinases. The introduction of a nitro group at the 5-position further modulates the electronic properties of the ring, enhancing its potential for specific interactions and serving as a versatile chemical handle for further synthetic transformations. The reaction of nitromalonaldehyde with guanidine derivatives provides a direct and efficient route to this valuable class of compounds, offering a gateway to a diverse chemical space for the development of novel therapeutics. This guide provides a comprehensive overview of this important reaction, including detailed protocols, mechanistic insights, and a discussion of its applications in drug development. 2-Amino-5-nitropyrimidine is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents[1].
Reaction Overview and Mechanism
The synthesis of 2-amino-5-nitropyrimidines from this compound and guanidine derivatives is a classic example of a condensation reaction leading to the formation of a heterocyclic ring system. The reaction proceeds through a series of nucleophilic additions and a final dehydration step to yield the aromatic pyrimidine ring.
The Role of the Reactants
-
This compound: This β-dicarbonyl compound, often used as its more stable sodium salt monohydrate, serves as the three-carbon electrophilic component. The two aldehyde functionalities are highly reactive towards nucleophiles, and the electron-withdrawing nitro group further activates the molecule.
-
Guanidine Derivatives: Guanidine and its substituted analogues act as the N-C-N nucleophilic component. The two amino groups of guanidine are poised to react with the two carbonyl groups of this compound to form the six-membered pyrimidine ring.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following steps:
-
Initial Nucleophilic Attack: One of the amino groups of the guanidine derivative attacks one of the aldehyde carbonyls of this compound to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal readily loses a molecule of water to form an imine.
-
Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining aldehyde carbonyl in an intramolecular fashion, forming a six-membered cyclic intermediate.
-
Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the stable, aromatic 2-amino-5-nitropyrimidine ring.
The presence of the nitro group is thought to influence the reaction by making the carbonyl carbons more electrophilic, thereby facilitating the initial nucleophilic attack by the guanidine.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for the synthesis of 2-amino-5-nitropyrimidines.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 2-amino-5-nitropyrimidine.
Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine from Sodium this compound Monohydrate and Guanidine Hydrochloride
This protocol is adapted from a robust and high-yielding procedure.
Materials:
-
Sodium this compound Monohydrate
-
Guanidine Hydrochloride
-
Sodium Hydroxide
-
Ethanol (95%)
-
Water (Deionized)
-
Hydrochloric Acid (concentrated)
Procedure:
-
Preparation of the Guanidine Solution: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve guanidine hydrochloride in water.
-
Reaction with this compound: To a separate vessel, prepare a solution of sodium this compound monohydrate in water.
-
Condensation Reaction: Slowly add the guanidine solution to the this compound solution with vigorous stirring. The reaction is typically carried out at room temperature. An almost quantitative yield of 2-amino-5-nitropyrimidine can be obtained by the reaction of sodium this compound monohydrate with guanidine.
-
Precipitation and Isolation: The product, 2-amino-5-nitropyrimidine, will precipitate out of the solution as a yellow solid. The precipitate can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a product of high purity.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Sodium this compound Monohydrate | 159.04 | 1.0 | 1.0 |
| Guanidine Hydrochloride | 95.53 | 1.1 | 1.1 |
| Sodium Hydroxide | 40.00 | 1.1 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 2-Amino-5-nitropyrimidine | 140.10 | 140.10 |
Characterization of 2-Amino-5-nitropyrimidine
Expected Spectroscopic Data:
-
1H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring. The amino protons will likely appear as a broad singlet.
-
13C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring, C=N and C=C stretching of the pyrimidine ring, and the symmetric and asymmetric stretching of the nitro group. The IR spectrum of 2-amino-5-nitropyridine shows characteristic peaks for these functional groups[2].
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-amino-5-nitropyrimidine (140.10 g/mol )[3].
Influence of Guanidine Derivatives on the Reaction
The use of substituted guanidines in the reaction with this compound allows for the synthesis of a diverse library of N-substituted 2-amino-5-nitropyrimidines. The nature of the substituent on the guanidine can influence the reaction in several ways:
-
Steric Hindrance: Bulky substituents on the guanidine may slow down the rate of reaction due to steric hindrance, potentially requiring more forcing reaction conditions.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the guanidine can alter its nucleophilicity, thereby affecting the reaction rate.
-
Solubility: The substituent on the guanidine will affect the solubility of both the starting material and the final product, which may necessitate the use of different solvent systems.
The synthesis of guanidinopyrimidine derivatives from substituted biguanides has been reported to yield compounds with various biological activities[4].
Diagram of the Synthesis of Substituted 2-Amino-5-nitropyrimidines:
Caption: Synthesis of N-substituted 2-amino-5-nitropyrimidines.
Troubleshooting and Experimental Considerations
While the synthesis of 2-amino-5-nitropyrimidine is generally straightforward, several issues can arise.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature. |
| Side reactions. | Ensure the purity of starting materials. Control the reaction temperature carefully, as side reactions may be favored at higher temperatures. | |
| Product is difficult to purify | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization. |
| Co-precipitation of starting materials or byproducts. | Optimize the recrystallization solvent system. Column chromatography may be necessary for difficult separations. | |
| Inconsistent Results | Impure starting materials. | Verify the purity of this compound and guanidine derivatives before use. |
| Variations in reaction conditions. | Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
Applications in Drug Discovery and Development
The 2-amino-5-nitropyrimidine scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group forms key hydrogen bonds with the kinase hinge region, while the rest of the molecule can be modified to achieve selectivity and potency. The 5-nitro group can be a key interaction point or a precursor for further functionalization. Pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors for cancer therapy[5].
-
Antimicrobial Agents: Derivatives of 2-aminopyrimidine have shown promising activity against a variety of microbial pathogens. The scaffold can be decorated with different functional groups to optimize its antimicrobial properties and spectrum of activity. 2-Aminopyrimidine derivatives have been investigated for their ability to modulate bacterial biofilm formation[6].
-
Other Therapeutic Areas: The versatility of the 2-amino-5-nitropyrimidine scaffold has led to its exploration in other therapeutic areas, including anti-inflammatory and antiviral drug discovery. The synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues have been reported for their potential as inhibitors of nitric oxide and iNOS activity[7].
Conclusion
The reaction of this compound with guanidine derivatives is a powerful and versatile method for the synthesis of 2-amino-5-nitropyrimidines. This application note has provided a comprehensive guide to this important transformation, including detailed protocols, mechanistic insights, and a discussion of its applications in drug discovery. By understanding the principles behind this reaction and the factors that can influence its outcome, researchers can effectively utilize this methodology to generate novel and diverse libraries of compounds for the development of new and improved therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US1780636A - Substituted guanidine-aldehyde condensation product - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Nitromalonaldehyde in Multicomponent Reactions for High-Throughput Library Synthesis
Introduction: The Strategic Value of Nitromalonaldehyde in Modern Drug Discovery
In the landscape of contemporary drug discovery, the demand for rapid, efficient, and cost-effective methods to generate vast libraries of structurally diverse, drug-like molecules is paramount.[1] Multicomponent reactions (MCRs) have emerged as a cornerstone of medicinal chemistry, offering a powerful strategy to achieve molecular complexity in a single, one-pot operation.[2][3] By combining three or more reactants in a convergent manner, MCRs exemplify the principles of green chemistry through high atom economy, reduced waste, and simplified purification processes.[4]
This guide focuses on the strategic application of a highly versatile, yet underutilized, C3 building block: This compound . Most commonly handled as its stable salt, sodium this compound monohydrate, this reagent possesses a unique trifecta of reactive sites. The dual aldehyde functionalities, coupled with the potent electron-withdrawing nitro group, render it an exceptional substrate for domino and multicomponent reactions.[5] Its reactivity profile enables the facile construction of a wide array of functionalized heterocyclic scaffolds, which are privileged structures in a majority of FDA-approved pharmaceuticals.[6][7]
These application notes provide a comprehensive overview of the properties, safe handling, and synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and provide a field-proven, step-by-step protocol for its use in the multicomponent synthesis of functionalized pyridine libraries—a core scaffold in medicinal chemistry.[8][9]
The Core Reagent: Sodium this compound Monohydrate
Physicochemical Properties and Synthesis
Sodium this compound monohydrate (C₃H₂NNaO₄ · H₂O) is a white to tan crystalline solid that is soluble in water and polar organic solvents.[10][11] While commercially available, its synthesis is well-documented and provides a cost-effective route for large-scale applications. A reliable procedure involves the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution, yielding the product as pink or tan needles.[12]
| Property | Value | Source |
| CAS Number | 34461-00-2 | [11] |
| Molecular Weight | 157.06 g/mol | [11] |
| Form | Solid | [11] |
| Melting Point | 120-124 °C | [11] |
| Storage Temp. | 2-8°C | [11] |
Critical Safety and Handling Protocols
Trustworthiness in science begins with safety. Sodium this compound is a high-hazard material that demands rigorous adherence to safety protocols. It is crucial to understand and mitigate its risks before any experimental work.
HAZARD OVERVIEW:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[10] Causes skin and serious eye irritation, and may cause respiratory irritation.
-
Explosive Hazard: The salt is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material .[12] It may also form explosive peroxides.[10]
-
Reactivity: Can react violently with water and may form flammable/explosive vapor-air mixtures in use.[10]
MANDATORY HANDLING PROCEDURES:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[10] Use a dust mask or work within a certified chemical fume hood to avoid inhalation.[11]
-
Work Area: All manipulations must be performed in a well-ventilated chemical fume hood.[12][13] Keep the work area clear of ignition sources.[10]
-
Handling: Avoid creating dust. Do not grind or subject the material to shock or friction. Use plastic or rubber-tipped spatulas for transfers.
-
Storage: Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[11][13] Keep the container tightly closed.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12]
Application Protocol: Multicomponent Synthesis of a 2-Amino-3-cyanopyridine Library
The synthesis of functionalized pyridines is a significant endeavor in medicinal chemistry due to their prevalence in bioactive compounds.[8][14] The following protocol details a domino four-component reaction that efficiently assembles the pyridine core using this compound, a variable aromatic aldehyde, malononitrile, and an amine source.
Reaction Principle and Mechanism
This reaction is a classic example of a domino Knoevenagel-Michael addition-cyclization sequence.[15][16] The causality behind this efficient transformation lies in the orchestrated reactivity of the components:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (1 ) and malononitrile (2 ) to form a highly electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile (3 ).
-
Michael Addition: The enolate of this compound (4 ), acting as a potent nucleophile, attacks the benzylidenemalononitrile intermediate (3 ) in a classic Michael 1,4-addition. This forms a new carbon-carbon bond and generates the open-chain intermediate (5 ).
-
Intramolecular Cyclization & Dehydration: Under the reaction conditions, one of the aldehyde groups of the this compound moiety condenses with the primary amine (generated from ammonium acetate), leading to an imine. This is followed by a rapid intramolecular cyclization where the remaining aldehyde attacks the adjacent active methylene group. A subsequent dehydration and tautomerization cascade results in the formation of the stable, aromatic 2-amino-3-cyanopyridine ring (6 ). The nitro group's strong electron-withdrawing nature facilitates the cyclization and final aromatization steps.
Experimental Protocol: General Procedure
This protocol is designed as a self-validating system, applicable for generating a library by varying the aldehyde input in a parallel synthesizer or in individual reaction vials.
Materials & Equipment:
-
Sodium this compound monohydrate (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (4.0 eq)
-
Ethanol (as solvent)
-
Reaction vials or block with magnetic stirring
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.5 mmol, 1.0 eq), malononitrile (33 mg, 0.5 mmol, 1.0 eq), sodium this compound monohydrate (79 mg, 0.5 mmol, 1.0 eq), and ammonium acetate (154 mg, 2.0 mmol, 4.0 eq).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Reaction: Cap the vial and stir the mixture vigorously at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization & Validation: Combine the pure fractions and remove the solvent under reduced pressure to yield the desired 2-amino-3-cyanopyridine derivative as a solid. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected outcome is a product with >95% purity.
Library Synthesis Workflow and Data
The true power of this MCR is realized in its application to parallel library synthesis.[17][18][19] By simply varying the aromatic aldehyde in each reaction well, a diverse library can be rapidly generated.
Representative Library Data:
The following table summarizes expected outcomes for a small, diverse library synthesized using the protocol above. This demonstrates the robustness of the method across various electronically and sterically different aldehydes.
| Entry | Ar-CHO (Aldehyde) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Chlorobenzaldehyde | 5 | 85 | >98 |
| 2 | 4-Methoxybenzaldehyde | 6 | 89 | >99 |
| 3 | 2-Naphthaldehyde | 7 | 78 | >97 |
| 4 | 3-Nitrobenzaldehyde | 4 | 91 | >98 |
| 5 | Furan-2-carbaldehyde | 5 | 82 | >95 |
Conclusion and Future Outlook
This compound is a powerful and efficient building block for the construction of complex heterocyclic libraries via multicomponent reactions. The domino protocol detailed herein provides a reliable, scalable, and versatile method for generating diverse 2-amino-3-cyanopyridines, a scaffold of high value to medicinal chemistry.[20] By understanding the reagent's reactivity and adhering to strict safety protocols, research organizations can significantly accelerate their hit-finding and lead-optimization efforts. The principles described can be extended to other MCRs and heterocyclic systems, further cementing the role of this compound as a strategic tool in the quest for novel therapeutics.
References
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Multicomponent Reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Lever" by Oh Sang Kweon [elischolar.library.yale.edu]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Applications for Medicinal Chemistry [imserc.northwestern.edu]
- 10. chembk.com [chembk.com]
- 11. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. fishersci.com [fishersci.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. digibuo.uniovi.es [digibuo.uniovi.es]
- 16. Magnetically recoverable silica catalysed solvent-free domino Knoevenagel-hetero-Diels–Alder reaction to access divergent chromenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
- 20. sarchemlabs.com [sarchemlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Sodium Nitromalonaldehyde
Welcome to the technical support center for the synthesis of sodium nitromalonaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, improve yields, and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthesis and Its Intricacies
The synthesis of sodium this compound is a valuable transformation in organic chemistry, providing a key building block for various heterocyclic compounds. The most common and well-documented method involves the reaction of mucobromic acid with an excess of sodium nitrite[1]. While the procedure is robust, achieving a high yield of pure product can be challenging. The reaction is sensitive to temperature, and the product itself is thermally unstable and impact-sensitive, demanding careful handling[1]. Furthermore, the formation of colored impurities is a frequent issue, complicating purification and affecting product quality.
This guide provides a comprehensive overview of the synthesis, detailed troubleshooting advice in a question-and-answer format, and advanced purification strategies to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sodium this compound from mucobromic acid?
A1: The overall transformation involves the reaction of one equivalent of mucobromic acid with approximately 3.7 to 4 equivalents of sodium nitrite in an aqueous ethanol solution. The reaction is exothermic and produces the sodium salt of this compound as a monohydrate, along with the evolution of gases[1].
Q2: Why is the temperature of 54 ± 1°C so critical for this reaction?
A2: This specific temperature is a balance between achieving a reasonable reaction rate and minimizing the decomposition of the product and the formation of side products. Exceeding this temperature range can lead to a significant decrease in yield and the formation of a darker, less pure product[1]. The exothermic nature of the reaction necessitates careful monitoring and cooling to maintain this optimal temperature.
Q3: What are the primary safety concerns associated with sodium this compound?
A3: The final product, sodium this compound, is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material[1]. It is also harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[2][3]. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, is essential. The reaction also evolves irritating gases and should be performed in a well-ventilated fume hood[1].
Q4: What is the expected yield for this synthesis?
A4: Following the established protocol from Organic Syntheses, a yield of 36–41% of the recrystallized sodium this compound monohydrate can be expected[1]. Yields outside this range may indicate issues with reaction conditions, reactant quality, or the purification process.
Q5: How should the final product be stored?
A5: Given its thermal instability, sodium this compound monohydrate should be stored in a cool, dry place, typically at 2-8°C[2][3]. It should be protected from light and heat to prevent decomposition[1].
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of sodium this compound.
Problem 1: Low or No Yield
Q: My reaction yielded very little or no solid product upon cooling. What are the likely causes?
A: A low or negligible yield can stem from several factors. A logical troubleshooting workflow is outlined below.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
-
Temperature Control: As mentioned, maintaining the reaction at 54 ± 1°C is paramount. Temperatures that are too high can lead to product decomposition, while temperatures that are too low will result in a sluggish and incomplete reaction.
-
Reagent Quality:
-
Mucobromic Acid: Ensure the mucobromic acid is pure. The synthesis of mucobromic acid itself can produce tarry byproducts if not performed at low temperatures[4]. Impurities in the starting material can inhibit the reaction.
-
Sodium Nitrite: Use a fresh, dry supply of sodium nitrite. Old or improperly stored sodium nitrite can absorb moisture and degrade.
-
-
Rate of Addition: The addition of the ethanolic mucobromic acid solution should be slow and steady over 70-80 minutes[1]. A rapid addition can cause the temperature to spike, leading to the formation of byproducts and decomposition of the desired product.
-
pH of the Reaction Medium: Although the established protocol does not specify pH control, the reaction of nitrites can be highly pH-dependent[5]. The reaction mixture is likely slightly acidic due to the presence of mucobromic acid. If the medium is too acidic, nitrous acid can decompose. Conversely, a basic medium could potentially lead to other side reactions of the carbonyl groups. If you suspect a pH issue, you could monitor the pH of the sodium nitrite solution before addition.
Problem 2: Product Discoloration (Dark Red, Brown, or Tan)
Q: My final product is dark brown or tan, not the expected pink or light tan needles. How can I improve the color and purity?
A: Product discoloration is a common issue and is explicitly mentioned in the original protocol as a consequence of excessive heat or prolonged reaction times[1]. The color is due to the formation of highly conjugated side products or degradation products.
Proposed Reaction Pathway and Side Reactions
Caption: Proposed reaction pathway and potential side reactions.
-
Strict Temperature and Time Control: Adhere strictly to the 54 ± 1°C temperature and the specified reaction time. Do not be tempted to heat for longer to "push" the reaction to completion, as this will be counterproductive[1].
-
Recrystallization Technique: The purification by recrystallization is crucial.
-
The protocol specifies filtering the hot solution to remove a "fine yellow solid"[1]. This solid is likely an insoluble byproduct. Ensure the solution is hot during this filtration to avoid premature crystallization of the desired product.
-
Cool the filtrate slowly to obtain well-formed crystals. Rapid cooling can trap impurities.
-
-
Activated Carbon Treatment: If the recrystallized product is still highly colored, a treatment with activated carbon can be effective.
-
Dissolve the impure product in the hot ethanol/water mixture.
-
Add a small amount (1-2% by weight) of activated carbon.
-
Stir the hot mixture for 5-10 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool and crystallize.
-
Problem 3: Oily Product or Failure to Crystallize
Q: After cooling the reaction mixture, I obtained an oil instead of a solid precipitate. What went wrong?
A: The formation of an oil suggests the presence of significant impurities that are depressing the melting point of the product and inhibiting crystallization.
-
Purity of Starting Materials: Impure mucobromic acid is a likely culprit[4]. Consider purifying your starting material before the reaction.
-
Workup Procedure: Ensure the workup is performed correctly. The initial precipitate is the crude product, which is then recrystallized. If this initial precipitation does not occur, it points to a fundamental issue with the reaction itself (see Problem 1).
-
Solvent Ratios: The recrystallization solvent system (400 ml of 95% ethanol and 100 ml of water) is important[1]. Deviating from this may affect the solubility profile and prevent crystallization.
-
Seeding: If you have a small amount of pure sodium this compound from a previous batch, adding a seed crystal to the cooled solution can sometimes induce crystallization.
Experimental Protocols & Data
Key Reaction Parameters Summary
| Parameter | Recommended Value | Rationale / Notes | Reference |
| Reactant Ratio | 1 mole Mucobromic Acid : 3.74 moles Sodium Nitrite | Excess nitrite is required to drive the reaction to completion. | [1] |
| Temperature | 54 ± 1°C | Optimal balance between reaction rate and product stability. | [1] |
| Addition Time | 70-80 minutes | Slow addition prevents temperature spikes from the exothermic reaction. | [1] |
| Reaction Time | 10 minutes after addition | Longer times can lead to impurity formation. | [1] |
| Recrystallization Solvent | 4:1 mixture of 95% Ethanol : Water | Provides good solubility at high temperatures and poor solubility at low temperatures for the product. | [1] |
Detailed Synthesis Protocol (Adapted from Organic Syntheses[1])
-
Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet vented to a trap or fume hood, add 258 g (3.74 moles) of sodium nitrite and 250 ml of water.
-
Reactant Preparation: Heat and stir the flask contents to dissolve the sodium nitrite. In a separate beaker, dissolve 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol. Transfer this solution to the dropping funnel.
-
Reaction: Begin adding the mucobromic acid solution dropwise to the stirred sodium nitrite solution. The reaction is mildly exothermic. Use an ice bath to maintain the internal temperature at 54 ± 1°C. The addition should take 70–80 minutes. The solution will turn deep red, and gas will evolve.
-
Stirring: After the addition is complete, continue stirring for an additional 10 minutes, maintaining the temperature at 54 ± 1°C.
-
Isolation of Crude Product: Cool the reaction mixture to 0–5°C using an ice bath while continuing to stir. A fine, yellow precipitate will form. Collect this crude product by vacuum filtration using a pre-chilled Büchner funnel.
-
Recrystallization: Transfer the moist crude product to a 1-liter flask. Add 400 ml of 95% ethanol and 100 ml of water and heat the mixture to boiling.
-
Hot Filtration: Filter the hot solution to remove a fine yellow insoluble solid.
-
Crystallization: Cool the clear red filtrate to 0–5°C. Pink or tan needles of sodium this compound monohydrate will crystallize.
-
Final Product Isolation: Collect the crystals by vacuum filtration and allow them to air dry at room temperature. The expected yield is 57–65 g (36–41%).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3661987A - Production of mucobromic acid - Google Patents [patents.google.com]
- 3. Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Preventing the formation of dark, impure product in Nitromalonaldehyde synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nitromalonaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of dark, impure products, a common challenge in this synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and success of your experiments.
Understanding the Root Cause: Why Does the Product Turn Dark?
The synthesis of this compound, often isolated as its more stable sodium salt (sodium this compound monohydrate), is sensitive to reaction conditions. The appearance of a dark red, brown, or even black tar-like substance is a clear indicator of side reactions and product degradation. Understanding the underlying causes is the first step toward prevention.
The primary culprits for impurity and color formation are:
-
Thermal Runaway & Overheating : Nitration reactions are highly exothermic.[1][2] Uncontrolled temperature increases accelerate side reactions, leading to the formation of polymeric tars and decomposition products. A well-established procedure in Organic Syntheses explicitly warns that running the reaction at a higher temperature or for a longer time results in a "darker, less pure product".[3]
-
Product Instability : this compound and its sodium salt are thermally unstable and can be impact-sensitive.[3][4] Elevated temperatures during the reaction or work-up can cause the desired product to decompose.
-
Side Reactions : Beyond simple decomposition, other reactions can occur. Given the presence of multiple functional groups (nitro, aldehyde), polymerization can be a significant issue, especially under acidic or basic conditions at elevated temperatures.[5] Polynitration, though less common for this specific substrate, is a known side reaction in other nitration processes under harsh conditions.[6]
-
Reaction Time : Prolonging the reaction beyond the optimal duration does not increase the yield but provides more opportunity for side reactions and product degradation to occur.[1][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture turned deep red and then dark brown very quickly after I started adding the reagents. What went wrong?
A: This is a classic sign of an uncontrolled exothermic reaction. The heat generated by the nitration is not being dissipated effectively, causing the local temperature to spike. This leads to rapid decomposition and polymerization.
-
Immediate Action: If safe to do so, immerse the reaction flask in an ice bath to rapidly cool the mixture.
-
Causality: The rate of most chemical reactions, including undesirable side reactions, increases exponentially with temperature.[7] Nitrations are particularly notorious for their exothermic nature.[1]
-
Solution:
-
Pre-cool Your Setup: Ensure your cooling bath (e.g., an ice-water bath) is prepared and at the target temperature before you begin.
-
Slow Reagent Addition: Add the starting material solution dropwise using a dropping funnel. A 70-80 minute addition period is recommended for a 1-mole scale reaction.[3] This allows the cooling system to manage the heat generated.
-
Vigorous Stirring: Ensure efficient mechanical stirring to distribute heat evenly and avoid localized hot spots.
-
Q2: I completed the reaction, and the crude product is a dark, oily tar instead of a yellow precipitate. Can I salvage it?
A: Salvaging a tarry product is extremely difficult and often not worth the effort due to the multitude of impurities. This outcome indicates that the reaction conditions were significantly off, likely due to excessive temperature or extended reaction time.
-
Causality: The formation of tar points to extensive polymerization and decomposition. The desired product has likely been consumed in these secondary reactions.
-
Preventative Protocol: Strict adherence to the established protocol is critical. For the synthesis starting from mucobromic acid, the temperature must be maintained at a constant 54 ± 1°C during the addition, followed by a brief 10-minute stirring period at the same temperature before cooling.[3] Deviating from this narrow window leads to impurities.
Q3: My final, recrystallized product is pink or tan, not pure white. Is this acceptable?
A: Yes, a final product of pink or tan needles is often acceptable and reported in reliable procedures.[3]
-
Explanation: Minor impurities or crystal lattice effects can impart a slight color to the final product. The Organic Syntheses procedure notes that the resulting pink or tan needles are "quite pure" and can be used effectively in subsequent reactions, such as the synthesis of 2-amino-5-nitropyrimidine.[3]
-
Validation: The ultimate test of purity is not color alone, but characterization (e.g., NMR, melting point) and performance in downstream applications. The expected melting point is around 120-124 °C.
Q4: After purification, my product darkens during storage. How can I prevent this?
A: This indicates product instability. Sodium this compound is known to be thermally unstable and can decompose under high temperatures or upon exposure to sunlight.[3][4]
-
Solution:
-
Storage Temperature: Store the purified product at a low temperature, such as in a refrigerator (2-8°C is recommended).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Light Protection: Use an amber vial or store the container in a dark place to prevent photochemical decomposition.
-
Core Experimental Protocols for a Successful Synthesis
To proactively avoid the issues detailed above, follow these validated protocols. The following steps are adapted from the robust procedure for synthesizing sodium this compound monohydrate.[3]
Critical Reaction Parameters
| Parameter | Recommended Setting | Consequence of Deviation |
| Reaction Temperature | 54 ± 1°C (during addition) | Higher Temp: Rapid formation of dark, tarry impurities; lower yield.[3] |
| Addition Time | 70–80 minutes (for ~1 mole scale) | Faster Addition: Uncontrolled exotherm, temperature spike, side reactions. |
| Stirring Post-Addition | 10 minutes at 54 ± 1°C | Longer Time: Increased byproduct formation, darker product.[3] |
| Cooling | Cool to 0–5°C after reaction | Slower/Inadequate Cooling: Impurities may remain in solution; lower yield of precipitated product. |
Step-by-Step Synthesis & Purification Workflow
-
Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Ensure a gas vent to a hood or trap, as irritating gases may evolve.[3]
-
Reagent Preparation: Dissolve sodium nitrite in water in the reaction flask. Separately, dissolve the starting material (e.g., mucobromic acid) in warm 95% ethanol.
-
Controlled Addition: Heat the sodium nitrite solution. Begin the dropwise addition of the ethanolic starting material solution. Use an ice bath intermittently to meticulously maintain the internal temperature at 54 ± 1°C .
-
Reaction Completion: After the addition is complete, continue stirring for exactly 10 minutes at the same temperature.
-
Precipitation: Immediately cool the deep red reaction mixture to 0–5°C using an ice bath to precipitate the crude yellow product.
-
Crude Isolation: Collect the yellow precipitate on a chilled Büchner funnel.
-
Recrystallization:
-
Transfer the moist crude product to a new flask.
-
Add a mixture of 95% ethanol and water (e.g., a 4:1 ratio).
-
Heat the mixture to boiling to dissolve the product.
-
Crucially, filter the hot solution to remove any fine, insoluble yellow solids (impurities).
-
Allow the clear red filtrate to cool slowly, then chill to 0–5°C to crystallize the purified product.
-
-
Final Isolation & Drying: Collect the purified pink or tan needles on a Büchner funnel and air-dry at room temperature. Do not use an oven , as the product is thermally unstable.
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process when encountering common issues.
Caption: Troubleshooting workflow for synthesis issues.
Simplified Reaction and Side-Reaction Pathways
This diagram illustrates the desired reaction versus the degradation pathways that lead to impurities.
Caption: Desired synthesis vs. impurity formation pathways.
Safety First: Handling this compound Derivatives
CRITICAL WARNING: The sodium salt of this compound is impact-sensitive and thermally unstable . It should be handled as a potentially explosive material.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Handling: Avoid impact, friction, and heat. Use appropriate shielding when working with significant quantities.
-
Storage: Store in a cool, designated area away from heat sources and incompatible materials.
-
Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
Technical Support Center: Managing the Exothermic Reaction During Nitromalonaldehyde Preparation
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitromalonaldehyde and its derivatives. The preparation of this valuable synthetic intermediate involves a notable exothermic reaction that, if improperly managed, can lead to reduced yields, product degradation, and significant safety hazards. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure a controlled, safe, and successful synthesis.
Section 1: Core Principles of Exotherm Management in Nitration
The synthesis of this compound, particularly the reaction involving sodium nitrite and an appropriate precursor like mucobromic acid, is an exothermic process.[1] While described as "mildly exothermic" in established procedures, any nitration reaction has the potential for thermal runaway if not properly controlled.[2][3] Understanding the core principles of heat management is paramount.
-
Causality of the Exotherm: Nitration reactions are thermodynamically favorable, releasing significant energy as heat (ΔH < 0).[4] The rate of this heat generation is dependent on factors like reactant concentration, addition rate, and temperature. A thermal runaway occurs when the rate of heat generation exceeds the rate of heat removal, creating a dangerous positive feedback loop.[2][3]
-
The Three Pillars of Control: Effective management of the exotherm rests on three interdependent pillars:
-
Efficient Cooling: The reaction vessel must be equipped with a cooling system (e.g., an ice bath or cryocooler) capable of dissipating the heat generated. The capacity of the cooling system must be sufficient for the scale of the reaction.[5][6]
-
Controlled Reagent Addition: The nitrating agent or one of the key reactants must be added slowly and at a controlled rate.[5] This ensures that heat is generated gradually, allowing the cooling system to maintain the target temperature.
-
Vigorous Agitation: Constant and efficient stirring is critical to prevent the formation of localized "hot spots" where reactant concentrations are high.[5][7] Poor agitation is a common cause of reaction initiation delays followed by a sudden, violent exotherm.[2]
-
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: The reaction temperature is rising rapidly and is not responding to the cooling bath. What is happening and what should I do?
A1: You are likely experiencing the onset of a thermal runaway reaction.[2] This is a critical safety situation.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reactants.[3][8] This is the most crucial first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: If possible, add more ice or a colder medium (e.g., ice-salt) to your external cooling bath to maximize heat removal.[6]
-
Prepare for Quenching (Last Resort): As a final measure, the reaction can be quenched by pouring the mixture into a large volume of crushed ice or cold water with vigorous stirring.[5] Caution: This should only be done as a last resort and with extreme care, as the dilution of acids can also be exothermic.[5] Follow all established laboratory emergency protocols.[2]
-
Evacuate: If the reaction is uncontrollable, evacuate the area immediately and alert your supervisor.
-
-
Root Cause Analysis:
Q2: My reaction mixture has turned a dark red or brown color, and the yield of the final product is low and impure. What went wrong?
A2: A dark, impure product is a classic sign of poor temperature control. The established procedure for this compound synthesis notes that running the reaction at a higher temperature or for a longer time results in a darker, less pure product and does not increase the yield.[1]
-
Causality: Elevated temperatures can lead to side reactions, oxidation of the starting materials or product, and decomposition.[6] For many nitro-compounds, impurities can significantly lower the decomposition temperature, increasing risk.[2][7]
-
Preventative Measures:
-
Strictly adhere to the recommended temperature range (e.g., 54 ± 1°C for the mucobromic acid method).[1]
-
Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Ensure your reagent addition is slow and steady to avoid temperature spikes.
-
Q3: The reaction seems to be stalled; there is no initial exotherm after starting the addition. What should I do?
A3: This is a potentially hazardous situation known as reactant accumulation.[5] If the nitrating agent is added but does not react due to a low initial temperature or an induction period, it can build up in the flask. A subsequent, small increase in temperature can then trigger a large, delayed, and often uncontrollable exotherm.[5]
-
Immediate Actions:
-
STOP ADDITION: Immediately stop adding the reactant.
-
Maintain Agitation: Ensure vigorous stirring continues to homogenize the mixture.
-
Slight Warming: Very cautiously, allow the temperature to rise by 1-2°C or add a tiny amount of gentle heat to see if the reaction initiates. Be prepared for a sudden exotherm and have enhanced cooling on standby.
-
-
Prevention: Ensure the reaction is at the correct initiation temperature before starting the dropwise addition of the reactant.
Q4: I have successfully prepared the sodium salt of this compound. What are the critical safety precautions for handling and storing this material?
A4: The sodium salt of this compound is impact-sensitive and thermally unstable and must be handled as a potentially explosive material.[1] This cannot be overstated.
-
Handling:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid friction, grinding, or impact. Use plastic or rubber-tipped spatulas instead of metal.
-
Handle the material in a fume hood and behind a blast shield.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
-
Do not store large quantities. It is best to synthesize the material as needed for subsequent steps.
-
The compound is known to decompose under high temperature and sunlight.[9]
-
Section 3: Validated Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses for the preparation of sodium this compound monohydrate from mucobromic acid.[1] The "Scientist's Notes" highlight the rationale behind key steps related to exotherm management.
Quantitative Data Summary
| Parameter | Value | Rationale / Scientist's Note |
| Reactant 1 | Mucobromic Acid (1 mole) in 250 mL warm 95% ethanol | The substrate for the reaction. |
| Reactant 2 | Sodium Nitrite (3.74 moles) in 250 mL water | The nitrating agent source. |
| Reaction Temperature | 54 ± 1°C | Optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition.[1] Tightly controlling this is key to good yield and purity. |
| Addition Time | 70–80 minutes | A slow, dropwise addition is critical to match the rate of heat generation with the cooling capacity of the intermittent ice bath, preventing a temperature spike.[1] |
| Stirring | Constant, vigorous mechanical stirring | Essential for maintaining thermal and concentration homogeneity, preventing localized hot spots that can initiate a runaway reaction.[5] |
| Post-Addition Stirring | 10 minutes at 54 ± 1°C | Ensures the reaction goes to completion after all the reactant has been added.[1] |
| Cooling Method | Intermittent application of an ice bath | Allows for precise temperature control, applying cooling only when the exotherm causes the temperature to rise towards the upper limit of the set range.[1] |
Step-by-Step Methodology
-
Apparatus Setup: In a fume hood, equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a thermometer positioned to measure the internal liquid temperature, and a dropping funnel. A gas vent should also be fitted to safely exhaust evolved gases.[1]
-
Reagent Preparation:
-
In the flask, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat gently with stirring to dissolve the solid.
-
In a separate beaker, dissolve 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.
-
-
Initiating the Reaction: Place the mucobromic acid solution into the dropping funnel. Begin vigorous stirring of the sodium nitrite solution in the flask.
-
Controlled Addition: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.[1]
-
Temperature Management: Throughout the addition, maintain the internal reaction temperature at 54 ± 1°C . Use an ice bath applied to the exterior of the flask as needed to absorb the heat of reaction. If the temperature drops below 53°C, remove the ice bath. If it rises above 55°C, apply the ice bath until it cools. This intermittent cooling is the primary control method.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 10 minutes, maintaining the temperature at 54 ± 1°C.[1]
-
Product Isolation: Cool the reaction mixture to 0–5°C using an ice bath while continuing to stir. A fine, yellow precipitate of the crude product will form.
-
Workup: Collect the precipitate on a chilled Büchner funnel. The crude product can then be recrystallized from a mixture of 95% ethanol and water to yield pink or tan needles of sodium this compound monohydrate.[1]
Section 4: Visualization of Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and responding to an unexpected temperature increase during the synthesis.
Caption: Logical workflow for diagnosing and managing temperature excursions.
References
Safe handling and storage of impact-sensitive Sodium Nitromalonaldehyde
Welcome to the dedicated technical support center for Sodium Nitromalonaldehyde Monohydrate (CAS RN: 34461-00-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate. As a compound known for its impact sensitivity and thermal instability, adherence to strict handling and storage protocols is paramount. This guide provides in-depth, field-proven insights into its properties, safe handling procedures, and troubleshooting common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of sodium this compound monohydrate.
Q1: What are the primary hazards associated with sodium this compound monohydrate?
A1: Sodium this compound monohydrate is an impact-sensitive and thermally unstable solid that should be handled as a potentially explosive material.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[2] Additionally, it can cause severe skin burns and eye damage.[3] Due to its reactivity, it may form explosive peroxides and can react violently with water.[2]
Q2: What is the correct storage procedure for this compound?
A2: To maintain its stability and minimize risks, sodium this compound monohydrate should be stored in a tightly sealed container in a refrigerator at 2-8°C. The storage area should be dry and well-ventilated. It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents, combustible materials, and acids.[2]
Q3: What does properly stored sodium this compound monohydrate look like?
A3: Pure sodium this compound monohydrate typically appears as pink or tan needles.[1]
Q4: What are the signs of degradation or impurity?
A4: A darker, less pure product is often obtained if the compound has been exposed to higher temperatures or stored for a prolonged period under suboptimal conditions.[1] Any significant color change from the typical pink or tan appearance may indicate degradation.
Q5: In which solvents is sodium this compound monohydrate soluble?
A5: It is soluble in water and polar organic solvents.[2] A procedure for recrystallization utilizes a mixture of 95% ethanol and water.[1]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific issues you may encounter during storage or in your experiments.
Troubleshooting Guide 1: Purity and Stability Issues
This guide will help you assess and address concerns about the purity and stability of your sodium this compound monohydrate.
Issue 1: The solid appears darker than the expected pink or tan color.
-
Causality: A darker appearance often indicates the presence of impurities, which may have formed during synthesis or due to degradation from improper storage (e.g., exposure to heat or light).[1][2]
-
Solution:
-
Safety First: Before handling the material, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, lab coat, and chemical-resistant gloves.[2]
-
Small-Scale Test: If you need to use the material and suspect degradation, perform a small-scale test reaction to see if it performs as expected.
-
Purification: If the material's purity is critical for your experiment, recrystallization is recommended. A proven method involves dissolving the compound in a boiling mixture of 95% ethanol and water (a 4:1 ratio has been described), followed by hot filtration to remove any insoluble impurities. The clear filtrate is then cooled to 0–5°C to allow the purified, needle-like crystals to form.[1] The recrystallized product should be collected by filtration and air-dried at room temperature.[1]
-
Issue 2: The compound has been stored for an extended period or at a temperature outside the recommended 2-8°C.
-
Causality: Sodium this compound is thermally unstable.[1] Storage at elevated temperatures can lead to decomposition, reducing its reactivity and potentially creating hazardous byproducts.
-
Solution:
-
Visual Inspection: Carefully inspect the material for any changes in color or consistency. Do not open the container if you observe significant degradation or signs of pressure buildup.
-
Consider Disposal: If the material has been grossly mishandled (e.g., left at room temperature for an extended period), the safest course of action is to dispose of it as hazardous waste.
-
Functional Test: If the material appears visually unchanged but its storage history is uncertain, a small-scale functional test is advisable before committing to a large-scale reaction.
-
Experimental Protocol: Recrystallization of Sodium this compound Monohydrate [1]
-
Preparation: In a fume hood, equip a round-bottomed flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: For every 1 gram of crude sodium this compound monohydrate, prepare a mixture of approximately 7 mL of 95% ethanol and 1.75 mL of water. Add the solvent mixture to the flask containing the crude solid.
-
Heating: Gently heat the mixture to boiling with continuous stirring until the solid is completely dissolved. The solution should appear as a clear red filtrate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the heat source and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to cool to 0–5°C to maximize crystal formation.
-
Isolation: Collect the resulting pink or tan needles by vacuum filtration using a Büchner funnel.
-
Drying: Allow the crystals to air-dry at room temperature. Do not use an oven, as the compound is thermally sensitive.
Troubleshooting Guide 2: Experimental & Reaction Issues
This guide addresses common problems encountered during the use of sodium this compound monohydrate in chemical reactions.
Issue 1: The compound is not dissolving as expected in the reaction solvent.
-
Causality: While soluble in polar solvents, the rate of dissolution can be slow. The specific grade and purity of the solvent can also affect solubility.
-
Solution:
-
Solvent Choice: Confirm that you are using a suitable polar solvent.
-
Gentle Warming: If the reaction conditions permit, gently warming the solvent may aid dissolution. However, be mindful of the compound's thermal instability and avoid prolonged heating.
-
Sonication: Using an ultrasonic bath can help break up solid clumps and accelerate dissolution without excessive heating.
-
Solvent Purity: Ensure your solvent is free from contaminants that might react with the sodium this compound.
-
Issue 2: The reaction is not proceeding as expected, or the yield is low.
-
Causality: This could be due to degraded starting material, incorrect reaction conditions, or the presence of incompatible substances.
-
Solution:
-
Purity Check: If you haven't already, confirm the purity of your sodium this compound. Consider recrystallization if degradation is suspected (see Troubleshooting Guide 1).
-
Reaction Conditions: Review your experimental setup. Ensure the temperature is appropriate and that reagents were added in the correct order. For reactions like the Henry (Nitro Aldol) reaction, the choice and amount of base are critical.[4]
-
Incompatible Reagents: Review the list of incompatible materials. Strong acids and oxidizers should be avoided.[5][6] Ensure that other reagents in your reaction mixture are compatible.
-
Issue 3: An unexpected color change occurs during the reaction.
-
Causality: While some reactions involving this compound are expected to be colored (the solution during its synthesis is deep red), a significant and unexpected color change could indicate a side reaction or decomposition.[1]
-
Solution:
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the desired product versus byproducts.
-
Temperature Control: Ensure the reaction temperature is being maintained within the desired range. Exothermic reactions may require external cooling.
-
Quench a Sample: If you suspect the reaction is failing, you can take a small aliquot, quench it, and analyze the components to better understand the ongoing chemical process.
-
Diagram: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting failed reactions.
Troubleshooting Guide 3: Safe Disposal
This guide provides a framework for the safe disposal of unused or degraded sodium this compound monohydrate.
Issue: How do I safely dispose of small quantities of this compound?
-
Causality: Due to its impact sensitivity and reactivity, sodium this compound cannot be disposed of as regular chemical waste without special precautions. It is classified as a reactive waste.
-
Solution:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[7][8] They are the ultimate authority on safe and compliant waste disposal.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Sodium this compound Monohydrate (Impact-Sensitive, Reactive)" and include the date.
-
Segregation: Do not mix sodium this compound waste with other chemical waste streams, especially acids or oxidizers, to prevent violent reactions.[5][6]
-
Container: Use a designated, compatible container for the waste. Ensure the container is kept closed and stored in a safe, designated satellite accumulation area.[7][8]
-
Professional Disposal: The final disposal must be handled by a licensed professional waste disposal service.[8] Do not attempt to neutralize or treat the compound yourself without explicit guidance and approval from your EHS department.
-
Diagram: Safe Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of sodium this compound.
Section 3: In-Depth Technical Data
This section provides key quantitative data and a summary of incompatibilities in a tabular format for quick reference.
Table 1: Physical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 34461-00-2 | [9] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [9] |
| Molecular Weight | 157.06 g/mol | [9] |
| Appearance | Pink or tan needles | [1] |
| Melting Point | 120-124 °C | |
| Storage Temperature | 2-8°C | |
| Primary Hazards | Impact-sensitive, thermally unstable, harmful, corrosive | [1][3] |
Table 2: Chemical Incompatibility Summary
| Class of Compound | Specific Examples | Potential Hazard | Source(s) |
| Strong Oxidizing Agents | Nitric acid, Perchloric acid, Peroxides | Violent reaction, risk of explosion | [5][6] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Violent reaction, decomposition | [5][6] |
| Combustible Materials | Flammable solvents, organic materials | Increased fire or explosion risk | [2] |
| Water | Reacts violently | [2] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. scbt.com [scbt.com]
Common side reactions in the synthesis of Nitromalonaldehyde
Welcome to the technical support center for the synthesis of nitromalonaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, focusing on the common route from mucobromic acid to the sodium salt of this compound and its subsequent conversion to the free aldehyde.
Issue 1: The isolated sodium this compound is a dark brown or black tar-like substance, not the expected pink or tan needles.
Q: My final product of sodium this compound is an intractable dark solid. What went wrong?
A: This is the most frequently reported issue and typically points to a loss of temperature control or extended reaction times during the synthesis. The reaction to form sodium this compound is exothermic, and careful temperature management is critical.
-
Root Cause Analysis:
-
Overheating: The Organic Syntheses procedure explicitly warns that running the reaction at a higher temperature or for a longer time results in a "darker, less pure product".[1] Elevated temperatures likely promote polymerization and decomposition pathways. The deep red color of the reaction mixture is normal, but excessive heat can drive it towards dark, insoluble materials.
-
Polymerization: Malonaldehydes and their derivatives are prone to polymerization, especially under basic conditions or at elevated temperatures. The highly conjugated system in this compound can participate in aldol-type condensation reactions with itself, leading to complex, high-molecular-weight, colored impurities.
-
Side Reactions of Mucobromic Acid: Mucobromic acid is a reactive starting material.[2][3][4] Under harsh conditions, it can undergo various transformations other than the desired reaction with nitrite, potentially forming humic-like substances.
-
-
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at 54 ± 1°C during the addition of mucobromic acid, as specified in the established protocol.[1] Use an ice bath to actively cool the reaction flask and prevent temperature spikes.
-
Monitor Reaction Time: Do not extend the reaction time beyond the recommended 10 minutes of stirring after the addition is complete.[1]
-
Purification of Starting Material: Ensure the mucobromic acid used is of high purity. Impurities in the starting material can act as catalysts for decomposition. Recrystallize the mucobromic acid if necessary.[2]
-
-
Data Summary: Temperature Effects on Product Quality
Reaction Temperature Expected Outcome Likely Impurities 53-55°C Pink or tan needles Minimal > 60°C Dark brown to black solid Polymeric materials, decomposition products | < 50°C | Low yield | Unreacted starting materials |
-
Workflow for Troubleshooting Off-Color Product:
Caption: Troubleshooting workflow for off-color product.
Issue 2: Low Yield of Sodium this compound.
Q: I followed the procedure, but my yield of sodium this compound is significantly lower than the reported 36-41%. What are the possible causes?
A: Low yields can stem from several factors, from suboptimal reaction conditions to mechanical losses during workup.
-
Root Cause Analysis:
-
Incomplete Reaction: If the temperature is too low, the reaction rate will be significantly reduced, leading to incomplete conversion of the mucobromic acid.
-
Loss During Recrystallization: Sodium this compound has some solubility in the ethanol/water mixture used for recrystallization. Using an excessive volume of solvent or failing to adequately cool the solution before filtration will result in significant product loss.
-
Premature Precipitation: If the reaction mixture is cooled too quickly or without sufficient stirring, the product may trap impurities, leading to losses during the subsequent purification steps.
-
-
Troubleshooting & Prevention Protocol:
-
Ensure Proper Temperature: Double-check your thermometer's calibration and ensure the reaction is maintained within the optimal temperature range.
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Efficient Filtration: Ensure the Büchner funnel is pre-chilled before filtering the initial crude precipitate to minimize its dissolution in the cold mother liquor.[1]
-
Issue 3: Difficulty in Converting the Sodium Salt to Free this compound.
Q: I am attempting to acidify the sodium this compound to obtain the free aldehyde, but I am getting a complex mixture or decomposition. How can I successfully isolate this compound?
A: The conversion of the sodium salt of a nitroalkane to the corresponding carbonyl compound upon acidification can be complicated by the Nef reaction and the inherent instability of the free aldehyde.
-
Root Cause Analysis:
-
Nef Reaction: The acidification of a nitronate (the salt of a nitroalkane) can lead to the formation of a ketone or aldehyde and nitrous oxide, in a process known as the Nef reaction.[5] While this is a classic organic reaction, in this context, it represents a decomposition pathway for your desired product. Using strong, hot acids can favor this side reaction.
-
Decomposition of Free Aldehyde: this compound is an electron-deficient and highly functionalized molecule, making it susceptible to decomposition and polymerization, especially in the presence of strong acids or upon heating.
-
-
Recommended Protocol for Acidification:
-
Choice of Acid: Use a carefully controlled amount of a milder acid, such as acetic acid or dilute hydrochloric acid, at low temperatures.
-
Low-Temperature Protocol: Suspend the sodium this compound in a suitable solvent (e.g., diethyl ether) and cool the suspension to 0°C. Add the acid dropwise with vigorous stirring.
-
Immediate Extraction: Once the acidification is complete (as indicated by a pH change), immediately extract the free this compound into an organic solvent. Do not allow the product to remain in the acidic aqueous phase for an extended period.
-
Anhydrous Conditions: Dry the organic extracts thoroughly (e.g., with magnesium sulfate) and remove the solvent under reduced pressure at low temperatures.
-
-
Proposed Side Reaction Pathway (Nef Reaction):
Caption: Acidification pathways of sodium this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with sodium this compound? A1: The sodium salt of this compound is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1] Always handle it with care, avoid grinding the solid, and store it at the recommended temperature of 2-8°C.[6] Perform the reaction in a well-ventilated hood, as irritating gases are evolved.[1]
Q2: How can I best store purified this compound? A2: Free this compound is not expected to be highly stable. It should be stored at low temperatures (<-15°C) under an inert atmosphere (nitrogen or argon) and used as soon as possible after preparation. Avoid exposure to light, moisture, and acid or base contaminants.
Q3: What analytical techniques are best for assessing the purity of my product? A3:
-
For Sodium this compound:
-
Melting Point: The pure monohydrate has a melting point of 120-124°C.[6] A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (like D₂O) can confirm the structure and identify organic impurities.
-
-
For Free this compound:
-
TLC: Thin-layer chromatography can be used to monitor the progress of the acidification and check for the presence of more polar impurities.
-
NMR Spectroscopy: As with the salt, NMR is the best method for structural confirmation and purity assessment.
-
Q4: Can I use a different starting material instead of mucobromic acid? A4: While the synthesis from mucobromic acid is well-established, other routes to this compound or its derivatives exist in the chemical literature. However, the mucobromic acid route is often favored due to the relative accessibility of the starting material.[2] Any new route would require its own optimization and troubleshooting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. 硝基丙二醛钠 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude Sodium Nitromalonalonaldehyde by Recrystallization
This guide provides a comprehensive, experience-driven framework for the purification of crude sodium nitromalonalonaldehyde via recrystallization. Designed for researchers and drug development professionals, it moves beyond a simple protocol to explain the underlying principles and offer robust troubleshooting solutions for common experimental challenges.
Part 1: Critical Safety & Handling—A Non-Negotiable Prerequisite
Before any experimental work begins, it is imperative to understand the significant hazards associated with sodium nitromalonalonaldehyde. Failure to adhere to strict safety protocols can result in serious injury.
Core Hazards:
-
Explosive Potential: The sodium salt of nitromalonalonaldehyde is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material at all times.[1]
-
Corrosive and Toxic: The compound is classified as causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Reactivity: It may react violently with water and can form flammable or explosive vapor-air mixtures.[4]
Mandatory Safety Protocol:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible working height. The synthesis reaction evolves irritating gases that should be properly vented.[1]
-
Personal Protective Equipment (PPE): A full suite of PPE is required:
-
Handling:
-
Avoid grinding, dropping, or subjecting the material to any form of shock or friction.
-
Use plastic or rubber-tipped spatulas instead of metal.
-
Work with the smallest quantities feasible for the experiment.
-
Keep away from heat, open flames, and combustible materials.[5]
-
-
Storage: Store the purified, dry product in a tightly sealed container at 2-8°C, as recommended by suppliers.[2]
Part 2: The Recrystallization Workflow: A Validated Protocol
Recrystallization is a purification technique based on differential solubility.[6][7] The goal is to dissolve the impure compound in a hot solvent and allow it to slowly re-form into pure crystals upon cooling, leaving impurities behind in the solution (mother liquor).[8]
Principle of Solvent Selection
The ideal solvent system should fully dissolve the target compound at high temperatures but have poor solubility for it at low temperatures. A mixed-solvent system of ethanol and water has been proven effective for sodium nitromalonalonaldehyde.[1] Ethanol provides good solvating power when hot, while the addition of water as an "anti-solvent" reduces the compound's solubility as the solution cools, promoting crystallization.
Step-by-Step Experimental Protocol
-
Dissolution of the Crude Solid:
-
Transfer the moist, crude sodium nitromalonalonaldehyde cake to an appropriately sized Erlenmeyer flask. Expert Insight: Using an Erlenmeyer flask instead of a beaker reduces solvent evaporation and minimizes contamination.
-
For every ~60 grams of crude product, prepare a solvent mixture of 400 mL of 95% ethanol and 100 mL of water.[1]
-
Add the solvent mixture to the flask containing the crude solid. Add a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Gently heat the mixture on a hot plate with stirring. Bring the solution to a boil. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[9] If the solid has not fully dissolved upon reaching boiling, add small additional volumes of the hot solvent mixture until a clear, deep red solution is obtained.[1] Causality: Adding excessive solvent is the most common cause of poor yield, as a significant amount of the product will remain dissolved even after cooling.[10][11]
-
-
Hot Filtration (Impurity Removal):
-
While the dissolution flask is heating, pre-heat a separate filter funnel (either a Büchner or gravity funnel with fluted filter paper) and a receiving Erlenmeyer flask. This can be done by placing them on the hotplate or by passing hot solvent through the setup.
-
Once the crude product is fully dissolved, quickly filter the hot solution. This step is designed to remove any insoluble impurities, which in this synthesis is often a fine yellow solid.[1]
-
Causality: Pre-heating the filtration apparatus is critical. If the funnel or flask is cold, the solution will cool prematurely, causing the desired product to crystallize on the filter paper or in the funnel stem, leading to significant product loss.[12][13]
-
-
Crystallization (Crystal Growth):
-
Cover the mouth of the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on a benchtop. An insulated surface (like a cork ring or paper towels) can further slow the cooling rate.[11] Expert Insight: Slow, gradual cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities and results in the formation of small, often impure, powder-like precipitates.[12]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the product's solubility.[1]
-
-
Isolation and Drying:
-
Collect the recrystallized product using suction filtration with a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to rinse away any remaining mother liquor containing dissolved impurities. Causality: The wash solvent must be cold to prevent the re-dissolving of the purified crystals.[13]
-
Allow the crystals to dry on the filter funnel under vacuum for several minutes.
-
Transfer the product to a watch glass or drying dish and dry in the air at room temperature. Do not heat the product to accelerate drying, given its thermal instability.[1] The final product should be pink or tan needles.[1]
-
-
Purity Verification (Self-Validation):
-
Visual Inspection: Pure crystals should appear uniform in structure and size with shiny surfaces.[12]
-
Melting Point Analysis: This is the most reliable method. A pure sample of sodium nitromalonalonaldehyde monohydrate should have a sharp melting point range of approximately 120-124 °C.[2] A broad or depressed melting point range indicates the presence of impurities.
-
Visual Workflow Diagram
Caption: Recrystallization workflow for sodium nitromalonalonaldehyde.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q: No crystals have formed after cooling the solution, even in the ice bath. What should I do? A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[10]
-
Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches can provide nucleation sites for crystal growth.[11]
-
Step 2: Seeding. If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystallization.[10][11]
-
Step 3: Reduce Solvent Volume. If the above methods fail, you have likely used too much solvent.[10] Gently reheat the solution to boiling and evaporate a portion of the solvent (e.g., 10-20% of the volume) in the fume hood. Then, repeat the slow cooling process.[11]
Q: My product separated as a sticky, reddish-brown oil instead of crystals. How can I fix this? A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[10][13] It is often exacerbated by high impurity levels.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) more of the hot solvent (ethanol) to decrease the saturation level. Now, ensure the cooling process is extremely slow. You can insulate the flask by wrapping it in glass wool or paper towels and letting it cool overnight. Very slow cooling is the best way to favor crystal formation over oiling out.[10]
Q: My final yield is much lower than the expected 36-41%.[1] Where did my product go? A: Low yield is a common issue with several potential causes:
-
Excess Solvent: As mentioned, using too much solvent during the initial dissolution is the primary culprit. A large amount of your product remains in the mother liquor.[11]
-
Premature Crystallization: Significant loss can occur if the product crystallizes in the filter funnel during hot filtration.[12][13] Ensure your apparatus is thoroughly pre-heated.
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the solution.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away part of your purified product.[9]
Q: The final product is a very fine powder, not the "needles" described in the literature. Is this a problem? A: While not necessarily impure, a fine powder indicates that the crystals formed too rapidly. This happens when the solution is cooled too quickly ("crashed out"). While the purity might be acceptable, a powder is harder to filter and wash effectively than larger crystals. For optimal purity, aim for larger crystals by ensuring a slow, undisturbed cooling period.
Part 4: Frequently Asked Questions (FAQs)
Q: What are the primary impurities in crude sodium nitromalonalonaldehyde? A: Impurities typically consist of unreacted starting materials from the synthesis (e.g., mucobromic acid, excess sodium nitrite) and various side products formed during the reaction. The "fine yellow solid" removed during hot filtration is one such documented impurity.[1]
Q: Can I use a different solvent system? A: The 4:1 mixture of 95% ethanol to water is a well-documented and validated system for this specific compound.[1] While other polar solvent systems might work, they would require extensive optimization. Given the compound's instability, it is highly recommended to start with the established literature procedure.
Q: How critical is the 0-5°C cooling step? A: It is critical for maximizing yield. The solubility of sodium nitromalonalonaldehyde, like most solids, decreases significantly at lower temperatures.[12] Skipping the ice bath will leave a considerable amount of dissolved product in the mother liquor, directly impacting your final yield.
Q: The literature mentions a "pink or tan" color. My product is bright yellow. What does this mean? A: A significant deviation from the expected color suggests the presence of persistent impurities. The yellow solid that is supposed to be removed during hot filtration may be the contaminant.[1] If your melting point is also broad or low, a second recrystallization may be necessary to achieve the desired purity.
Part 5: Data Summary Table
| Parameter | Value | Source(s) |
| Compound Name | Sodium Nitromalonalonaldehyde Monohydrate | [1][2] |
| CAS Number | 34461-00-2 | [2] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [2][14] |
| Molecular Weight | 157.06 g/mol | [2] |
| Appearance | Pink or Tan Needles | [1] |
| Melting Point | 120-124 °C | [2] |
| Recrystallization Solvent | 4:1 mixture of 95% Ethanol and Water | [1] |
| Storage Conditions | 2-8°C, Tightly Sealed, Protect from Light/Heat | [2][3] |
Part 6: References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Sodium this compound monohydrate. Org. Synth. Coll. Vol. 4, p.844 (1963); Vol. 32, p.97 (1952). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Sodium this compound 97. Product Page. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--
-
University of California, Irvine. (n.d.). recrystallization.pdf. --INVALID-LINK--
-
ChemBK. (2024). SODIUM this compound MONOHYDRATE. --INVALID-LINK--
-
Vulcanchem. (n.d.). Sodium this compound for sale. --INVALID-LINK--
-
Wellesley College. (n.d.). Recrystallization - Part 2. --INVALID-LINK--
-
Guidechem. (n.d.). this compound SODIUM 34461-00-2 wiki. --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium Nitrite. --INVALID-LINK--
-
Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrate. --INVALID-LINK--
-
PubChem - NIH. (n.d.). this compound sodium salt. --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). MALONALDEHYDE, SODIUM SALT. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Sodium this compound 97 34461-00-2. --INVALID-LINK--
-
Professor Dave Explains. (2020). Recrystallization. YouTube. --INVALID-LINK--
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. --INVALID-LINK--
-
Wikipedia. (n.d.). Recrystallization (chemistry). --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Sodium this compound () for sale [vulcanchem.com]
Technical Support Center: Optimizing Reaction Temperature for Nitromalonaldehyde Synthesis
Welcome to the technical support center for the synthesis of nitromalonaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of temperature optimization during the synthesis of this compound, a valuable intermediate in organic synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work.
The Critical Role of Temperature in this compound Synthesis
The synthesis of this compound, most commonly achieved via its sodium salt, is a reaction where temperature control is not merely a suggestion but a critical parameter for success. The reaction is typically exothermic, and maintaining a precise temperature range is paramount to achieving a good yield and high purity.[1] Deviations from the optimal temperature can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and in some cases, safety hazards due to the thermal instability of the product.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on issues related to reaction temperature.
Issue 1: Low Yield of Sodium this compound
-
Question: I followed a standard procedure for synthesizing sodium this compound, but my yield is significantly lower than expected. What could be the cause?
-
Answer: A low yield in this synthesis is often directly linked to improper temperature control. The reaction to form sodium this compound is exothermic, and if the temperature rises above the optimal range, it can lead to the decomposition of the product and the formation of side products.
-
Causality: The established protocol from Organic Syntheses specifies a reaction temperature of 54 ± 1°C.[1] It is explicitly noted that running the reaction at a higher temperature does not increase the yield.[1] Higher temperatures can promote side reactions and decomposition of the thermally sensitive nitro compound.
-
Troubleshooting Steps:
-
Monitor Temperature Rigorously: Use a calibrated thermometer placed directly in the reaction mixture. Do not rely on the temperature of the heating mantle or bath.
-
Controlled Reagent Addition: The addition of the starting material, such as mucobromic acid in ethanol, should be done dropwise to manage the exothermic nature of the reaction.[1] A typical addition period is over 70-80 minutes.[1]
-
Effective Cooling: Have an ice bath ready to apply to the reaction flask to quickly dissipate excess heat and maintain the temperature within the 54 ± 1°C range.[1]
-
Post-Addition Stirring: Continue stirring at the specified temperature for a short period (e.g., 10 minutes) after the addition is complete to ensure the reaction goes to completion at the optimal temperature.[1]
-
-
Issue 2: Dark-Colored and Impure Product
-
Question: My final product of sodium this compound is a dark brown or reddish-brown powder instead of the expected pink or tan needles. What causes this discoloration, and how can I prevent it?
-
Answer: The color of your product is a strong indicator of its purity. A dark-colored product suggests the presence of impurities, which are often formed at elevated temperatures.
-
Causality: The Organic Syntheses procedure explicitly warns that a "darker, less pure product is obtained if the reaction is run at a higher temperature or for a longer time."[1] These impurities are likely polymeric or degradation products resulting from the instability of this compound at higher temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Adherence: As with low yield, maintaining the reaction temperature at 54 ± 1°C is crucial for obtaining a clean product.[1]
-
Optimize Reaction Time: Do not extend the reaction time unnecessarily. Once the reaction is complete, proceed with the workup. Prolonged heating, even at the correct temperature, can lead to the formation of impurities.
-
Recrystallization: If you obtain a discolored product, recrystallization can be an effective purification method. A common solvent system for recrystallization is a mixture of 95% ethanol and water.[1]
-
-
Issue 3: Difficulty in Isolating the Free this compound
-
Question: I have successfully synthesized the sodium salt of this compound. However, when I try to acidify it to get the free aldehyde, I get a low yield of an unstable product. How can I optimize this step?
-
Answer: The free this compound is known to be less stable than its sodium salt. The acidification step must be performed with care, and temperature control is again a key factor.
-
Causality: While specific protocols for the isolation of free this compound are less common in the primary literature, the known thermal instability of the sodium salt suggests that the free aldehyde is also sensitive to heat.[1][2] Decomposition is likely to occur at elevated temperatures during acidification and workup.
-
Troubleshooting Steps:
-
Low-Temperature Acidification: Perform the acidification at a low temperature, ideally between 0-5°C, by adding the acid dropwise to a cooled solution of the sodium salt.
-
Choice of Acid: Use a suitable acid that allows for easy removal of the corresponding sodium salt. Dilute hydrochloric acid or sulfuric acid are common choices.
-
Rapid Workup: Once the free aldehyde is formed, proceed with the extraction and subsequent steps as quickly as possible to minimize decomposition.
-
Storage: If the free aldehyde needs to be stored, it should be kept at a low temperature (e.g., in a refrigerator or freezer) and preferably under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the synthesis of sodium this compound?
-
A1: The recommended and well-documented optimal temperature is 54 ± 1°C.[1] It is critical to maintain this narrow temperature range for the best results in terms of yield and purity.
-
-
Q2: Why is the reaction exothermic?
-
A2: The reaction involves the formation of new chemical bonds, which releases energy in the form of heat. In the synthesis from mucobromic acid and sodium nitrite, a mildly exothermic reaction occurs as the solution turns deep red and gas is evolved.[1]
-
-
Q3: What are the safety concerns associated with the synthesis of this compound?
-
A3: The sodium salt of this compound is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1] It is also harmful if inhaled, in contact with skin, or if swallowed.[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.
-
-
Q4: Can I run the reaction at a lower temperature to avoid side products?
-
A4: While running the reaction at a significantly lower temperature might reduce the rate of side product formation, it will also drastically slow down the rate of the desired reaction, potentially leading to an incomplete reaction and a low yield. The optimal temperature of 54 ± 1°C is a balance between a reasonable reaction rate and minimizing the formation of impurities.
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: For this specific reaction, visual cues such as the color change to deep red and the evolution of gas are primary indicators of the reaction's progress.[1] Given the short reaction time after reagent addition, rigorous real-time monitoring with techniques like TLC or HPLC may not be necessary for this established procedure.
-
Data Summary
| Parameter | Recommended Condition | Consequence of Deviation | Reference |
| Reaction Temperature | 54 ± 1°C | Higher temperatures lead to lower yield and a darker, impure product. | [1] |
| Reagent Addition | Dropwise over 70-80 minutes | Rapid addition can cause the temperature to exceed the optimal range. | [1] |
| Reaction Time | 10 minutes post-addition | Longer reaction times can result in a darker, less pure product. | [1] |
Experimental Protocol: Synthesis of Sodium this compound Monohydrate
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Sodium nitrite (258 g, 3.74 moles)
-
Water (250 ml)
-
Mucobromic acid (258 g, 1 mole)
-
95% Ethanol (250 ml)
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, combine the sodium nitrite and water.
-
Heat and stir the mixture to dissolve the solid.
-
Prepare a solution of mucobromic acid in warm 95% ethanol and place it in the dropping funnel.
-
Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over 70-80 minutes.
-
Maintain the reaction temperature at 54 ± 1°C throughout the addition by using an ice bath as needed.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the mixture to 0–5°C using an ice bath to precipitate the product.
-
Collect the fine, yellow precipitate on a chilled Büchner funnel.
-
For recrystallization, transfer the moist crude product to a flask and heat to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water.
-
Filter the hot solution to remove any fine yellow solid.
-
Cool the clear red filtrate to 0–5°C to recrystallize the product.
-
Collect the recrystallized product on a Büchner funnel and air dry at room temperature.
Visualization of the Optimization Workflow
Caption: A workflow diagram illustrating the key steps and decision points for optimizing the reaction temperature during this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Nitromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving nitromalonaldehyde. As a Senior Application Scientist, I understand that achieving high yields with this versatile but sensitive reagent can be challenging. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will move beyond simple procedural steps to explore the underlying chemical principles governing the success of your experiments.
Section 1: Troubleshooting Guide - A Deeper Dive into Low Yields
This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.
Q1: My reaction with this compound is consistently giving low yields. What are the most common culprits?
Low yields in this compound reactions can often be traced back to a few key areas: reagent quality, reaction conditions, and the inherent stability of the molecule itself.
-
Reagent Quality and Purity: this compound and its common precursor, sodium this compound monohydrate, can degrade over time.[1] The sodium salt is known to be impact-sensitive and thermally unstable.[2] It is crucial to use a fresh, pure batch of the reagent. Decomposition can lead to the formation of byproducts that either do not react or interfere with the desired reaction pathway.
-
Self-Validating Check: Before starting a large-scale reaction, perform a small test reaction with a known, reliable substrate. If this control reaction also gives a low yield, the quality of your this compound is the likely issue. Consider recrystallizing the sodium salt from an ethanol/water mixture to improve purity.[2]
-
-
Reaction Conditions: The reaction environment plays a critical role. Many reactions involving this compound, such as the Knoevenagel condensation, are sensitive to pH, temperature, and solvent.[3][4]
-
pH Control: The acidity or basicity of the reaction medium can significantly influence the reactivity of this compound and your substrate. For instance, in reactions with amines, the pH affects the nucleophilicity of the amine and the electrophilicity of the aldehyde groups.
-
Temperature Management: this compound can decompose at elevated temperatures.[1] Running the reaction at a higher temperature than necessary can lead to degradation and the formation of dark, impure products.[2] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[5] Careful temperature control, often with intermittent cooling, is essential.[2]
-
Solvent Choice: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates. Polar solvents are generally suitable for the sodium salt of this compound.[1]
-
-
Moisture and Air Sensitivity: Although not as acutely sensitive as some organometallic reagents, prolonged exposure to moisture and air can be detrimental.[6][7] Ensure your glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you consistently face low yields.
Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is it, and how can I prevent it?
The formation of dark, often intractable, materials is a common sign of decomposition or polymerization side reactions.
-
Decomposition Pathways: At elevated temperatures or under inappropriate pH conditions, this compound can undergo self-condensation or decomposition.[1][2] The nitro group is a strong electron-withdrawing group, making the aldehydic protons acidic and susceptible to enolization and subsequent side reactions.
-
Minimization Strategies:
-
Strict Temperature Control: As mentioned, avoid excessive heat. A controlled, gentle heating profile is often more effective than rapid, high-temperature heating.[2]
-
Controlled Reagent Addition: Adding reagents dropwise, especially if the reaction is exothermic, can help maintain a stable temperature and prevent localized "hot spots" that promote decomposition.[6]
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation.[2] Monitor the reaction progress using an appropriate analytical technique (see FAQ section) and quench the reaction once the starting material is consumed.[6]
-
Q3: My desired product is an α,β-unsaturated compound from a Knoevenagel condensation, but the yield is poor. How can I optimize this specific reaction?
The Knoevenagel condensation is a cornerstone reaction for this compound, but its success hinges on several factors.[3][4]
-
Catalyst Choice: This reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine, ethylamine).[3][4] The choice and amount of catalyst are critical. Too strong a base can lead to self-condensation of the aldehyde or ketone reactant.[3]
-
Expert Tip: Start with a catalytic amount of a secondary amine like piperidine. If the reaction is slow, a slight increase in the catalyst loading or a switch to a slightly more basic amine might be beneficial. However, always be mindful of potential side reactions.
-
-
Water Removal: The Knoevenagel condensation is a dehydration reaction, meaning a molecule of water is eliminated.[3] Removing this water as it forms can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent that is compatible with the reaction conditions.
-
Substrate Reactivity: The nature of your aldehyde or ketone substrate will influence the reaction rate and yield. Electron-withdrawing groups on the carbonyl compound generally enhance its reactivity.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about handling and using this compound.
Q: What are the ideal storage conditions for sodium this compound monohydrate? A: It should be stored in a cool, dry place, ideally between 2-8°C. It is also important to keep it away from sources of ignition and heat.[1][8]
Q: Is this compound toxic? A: Yes, this compound and its sodium salt are considered toxic and should be handled with care.[1] Avoid inhalation of dust and skin contact by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8]
Q: Which analytical techniques are best for monitoring the progress of a reaction involving this compound? A: The choice of analytical technique depends on the specific reaction and the properties of your reactants and products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with UV detection can be used, especially after derivatization if the product has a poor chromophore.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. This can provide valuable information about the formation of intermediates and byproducts.
Q: Can I use this compound in the synthesis of heterocyclic compounds? A: Absolutely. This compound is a valuable precursor for the synthesis of various heterocycles, particularly pyrazoles.[10][11][12] The reaction with hydrazines is a common method for constructing the pyrazole ring.[10][11]
Section 3: Experimental Protocols and Data
Protocol 1: Recrystallization of Sodium this compound Monohydrate
This protocol is adapted from Organic Syntheses and is a reliable method for purifying the commercially available salt.[2]
Materials:
-
Crude sodium this compound monohydrate
-
95% Ethanol
-
Deionized water
-
Büchner funnel and filter flask
-
Erlenmeyer flask
Procedure:
-
Transfer the crude, slightly moist sodium this compound monohydrate to an Erlenmeyer flask.
-
For every 1 gram of crude material, add a mixture of 7 mL of 95% ethanol and 1.75 mL of water.
-
Heat the mixture to boiling with stirring to dissolve the solid.
-
If any fine yellow solid remains, filter the hot solution through a pre-heated funnel to remove it.
-
Allow the clear red filtrate to cool slowly to room temperature, and then cool it further in an ice bath to 0–5 °C.
-
Collect the resulting pink or tan needles of recrystallized product on a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in air at room temperature.
Table 1: Key Reaction Parameters for Optimization
When troubleshooting a low-yielding reaction, a systematic approach to optimizing parameters is crucial. The following table provides a starting point for your experimental design.
| Parameter | Typical Range | Considerations |
| Temperature | 0 °C to 80 °C | Start at a lower temperature and gradually increase. Monitor for decomposition at higher temperatures.[2][13] |
| Solvent | Ethanol, Methanol, Water, Acetonitrile | The solvent should dissolve the reactants and be compatible with the reaction conditions.[1] |
| Catalyst (for Knoevenagel) | Piperidine, Pyrrolidine, Triethylamine | Use a weak base. The amount should be catalytic (typically 1-10 mol%).[3][4] |
| Reactant Molar Ratio | 1:1 to 1:1.2 (this compound:Substrate) | A slight excess of the less expensive or more stable reactant can sometimes drive the reaction to completion. |
| Reaction Time | 1 to 24 hours | Monitor the reaction to determine the optimal time and avoid product degradation from prolonged heating.[2] |
Section 4: Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Generalized Knoevenagel Condensation of this compound
Caption: Knoevenagel condensation workflow.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. zoetisus.com [zoetisus.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of Sodium Nitromalonaldehyde: A Senior Application Scientist's Perspective
Introduction: The Analytical Challenge of a Versatile Reagent
Sodium Nitromalonaldehyde, existing commonly as a monohydrate (C₃H₂NNaO₄·H₂O), is a pivotal intermediate in organic synthesis, particularly for heterocyclic compounds and high-energy materials.[1][2][3] Its utility, however, is shadowed by its inherent instability. The compound is described as hygroscopic, thermally sensitive, and potentially explosive, necessitating careful handling and precise analytical control.[1][4] The purity of this reagent is paramount, as impurities can drastically affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of downstream products. This guide offers a critical evaluation of the primary analytical techniques available for its purity assessment, moving beyond mere procedural descriptions to provide a logical framework for method selection and implementation.
The Influence of Physicochemical Properties on Method Selection
The unique structure of Sodium this compound—an organic salt containing a nitro group and two reactive aldehyde functionalities—presents distinct analytical challenges.[1][5] It is non-volatile, making direct Gas Chromatography (GC) impossible without derivatization. Its thermal lability further complicates GC and requires controlled conditions for other techniques.[4] Conversely, the presence of chromophores (nitro and carbonyl groups) makes it an excellent candidate for UV-based detection methods. A successful analytical strategy must therefore navigate these properties to deliver accurate, reliable, and specific purity assessments.
I. Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques are indispensable for purity analysis as they physically separate the main component from its impurities, allowing for individual quantification.
A. High-Performance Liquid Chromatography (HPLC)
For a non-volatile and thermally sensitive compound like Sodium this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and reliable method for purity determination.[6] Its ability to perform separations at ambient temperature preserves the integrity of the analyte.
Principle of Operation: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the recommended approach. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar aqueous/organic mixture. An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase to form a neutral complex with the anionic this compound, allowing it to be retained and separated on the nonpolar column. Detection is typically achieved via UV-Vis spectrophotometry, leveraging the compound's strong absorbance.
Experimental Workflow Diagram:
Caption: High-level workflow for HPLC purity assessment of Sodium this compound.
Detailed Experimental Protocol (IP-RP-HPLC):
-
Reagent & Solution Preparation:
-
Mobile Phase A: Prepare a 5 mM solution of tetrabutylammonium hydrogen sulfate in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Sodium this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to protect the column.[7]
-
-
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient may be required to resolve all impurities. Start with 95% A / 5% B, ramping to 50% A / 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation & Analysis:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation: Purity is determined using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: For a fully validated method, assess parameters like accuracy, precision, linearity, and limit of quantification (LOQ) according to ICH guidelines.[8][9]
-
B. Gas Chromatography (GC)
Direct analysis of Sodium this compound by GC is not feasible due to its salt nature and lack of volatility.[10] It would require a derivatization step to convert the analyte into a volatile, thermally stable compound.
Principle of Derivatization: The aldehyde groups could be converted to more stable oximes or acetals. However, this multi-step process introduces potential sources of error, may not be quantitative, and can generate its own impurities, complicating the final analysis.
Comparative Assessment: While GC-MS is a powerful tool for identifying volatile impurities, the extensive and potentially unreliable sample preparation required for the main analyte makes it a far less attractive option than HPLC for routine purity assessment.[11] The risk of incomplete derivatization or degradation during the process outweighs the potential benefits.
II. Spectroscopic & Titrimetric Methods: Complementary but Incomplete
These methods are often faster but lack the specificity required for a comprehensive purity profile. They are best used for identity confirmation or as simple assay methods, not for impurity profiling.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can be adapted for quantitative analysis (qNMR).
Principle: qNMR determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a certified internal standard with a known concentration. For purity, it can detect and quantify impurities that have unique proton signals not overlapping with the analyte.
Advantages:
-
Provides structural information, confirming identity.
-
Can be highly accurate and precise for quantification without requiring a reference standard of the analyte itself.
-
Detects a wide range of organic impurities.
Limitations:
-
Lower sensitivity compared to HPLC.
-
Signal overlap can make quantification of certain impurities difficult or impossible.
-
Requires a relatively pure internal standard and careful experimental setup.
B. UV-Visible Spectroscopy
This technique is simple and rapid but should not be used as a standalone method for purity.
Principle: It measures the absorbance of the sample at a specific wavelength (λ_max) and calculates the concentration using the Beer-Lambert law. While useful for a quick assay of the main component against a known standard, it is non-specific.[12][13] Any impurity that absorbs at the same wavelength will contribute to the signal, leading to an overestimation of purity.
C. Titrimetric Methods
Titration is a classic chemical analysis method but suffers from a significant lack of specificity for this particular analyte.
Types & Limitations:
-
Acid-Base Titration: This would quantify the sodium content but provide no information about the organic this compound moiety or any organic impurities.
-
Redox Titration: Methods like iodometric titration can react with aldehydes.[14] However, this is not specific. Other reducing impurities would interfere, and the reaction stoichiometry with the nitro-substituted dialdehyde may be complex.
-
Diazotization Titration: This method is specific for primary aromatic amines and is therefore not applicable to Sodium this compound.[15]
Comparative Summary of Analytical Methods
| Method | Specificity | Sensitivity | Quantification | Impurity Profiling | Sample Prep | Causality & Key Insights |
| IP-RP-HPLC | High | High (ng-µg) | Excellent | Excellent | Simple | Gold Standard. Separates analyte from impurities, providing a true purity profile. Ambient temperature analysis prevents degradation. |
| GC (with Derivatization) | High | Very High (pg-ng) | Potentially Good | Good | Complex & Risky | Not Recommended. Thermal instability and non-volatility are major barriers. Derivatization adds complexity and potential for error. |
| qNMR | Moderate-High | Low (mg) | Excellent | Good | Simple | Excellent for Assay & Identity. Can quantify without a specific reference standard but may miss impurities at low levels or with overlapping signals. |
| UV-Vis Spectroscopy | Very Low | Moderate (µg-mg) | Good (Assay only) | None | Very Simple | For Assay Only. Cannot distinguish between the analyte and UV-active impurities. Prone to providing falsely high purity values. |
| Titration | Very Low | Low (mg) | Good (Assay only) | None | Simple | Not Suitable for Purity. Lacks specificity for the organic moiety. At best, can provide an assay of total base or reducing substances. |
Recommended Analytical Strategy
A robust, multi-tiered approach is recommended for the comprehensive quality control of Sodium this compound.
Caption: A tiered analytical strategy for comprehensive quality control.
-
Tier 1 (Identity Confirmation & Initial Assay): Use ¹H NMR and FTIR to confirm the chemical structure and the presence of key functional groups. A simple UV-Vis assay can provide a quick estimation of content against a reference.
-
Tier 2 (Definitive Purity Assessment): Employ a fully validated IP-RP-HPLC method as described in this guide. This is the critical step for generating a reliable Certificate of Analysis (CoA) and for release testing.
-
Tier 3 (Impurity Identification): If significant unknown impurities are detected via HPLC, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight and fragmentation data for structural elucidation.
By selecting the appropriate analytical tool for the specific question at hand—identity, assay, or purity—researchers can ensure the quality of their Sodium this compound, leading to more reproducible science and safer final products.
References
- 1. Sodium this compound () for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrj.org [chemrj.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. wjpsronline.com [wjpsronline.com]
- 11. gassnova.no [gassnova.no]
- 12. fiveable.me [fiveable.me]
- 13. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 14. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Senior Application Scientist's Guide to the Characterization of Nitromalonaldehyde Derivatives by GC-MS
Introduction: The Analytical Challenge of Nitromalonaldehyde
This compound (NMA) is a reactive nitro-carbonyl species of significant interest to researchers in fields ranging from atmospheric chemistry to toxicology and pharmaceutical development. Its high reactivity, stemming from the presence of both aldehyde and nitro functional groups, makes it a critical molecule to study, yet also presents considerable analytical challenges. The inherent instability and polarity of NMA preclude its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the separation and identification of volatile and semi-volatile compounds.[1] This guide provides a comprehensive comparison of potential derivatization strategies to enable the robust characterization of NMA derivatives by GC-MS, drawing insights from the well-established methods for its structural analog, malonaldehyde (MDA).
The Power of GC-MS for Derivative Analysis
GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This synergy allows for the confident identification and quantification of individual components within a complex mixture. For non-volatile or thermally labile compounds like NMA, a crucial pre-analytical step is derivatization. This chemical modification converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[2] Furthermore, derivatization can be tailored to enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity.
Comparative Analysis: Lessons from Malonaldehyde (MDA)
Given the scarcity of direct literature on the GC-MS analysis of NMA, a logical starting point is to examine the established methods for its close structural relative, malonaldehyde (MDA). MDA is a well-known biomarker of oxidative stress, and numerous GC-MS methods have been developed for its detection.[3] These methods invariably rely on derivatization to overcome the same analytical hurdles posed by NMA.
Common Derivatization Reagents for MDA
A variety of reagents have been successfully employed to derivatize MDA for GC-MS analysis. The choice of reagent often depends on the sample matrix and the desired sensitivity.
| Derivatizing Agent | Derivative Formed | Key Advantages | Reference |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | High sensitivity with NCI-MS, stable derivative. | [4][5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Well-established for carbonyls, UV-active for HPLC comparison. | [6] |
| Aniline and its derivatives (e.g., p-methoxy aniline) | Schiff base | Can be tailored for specific detection needs. |
Proposed Derivatization Strategies for this compound (NMA)
Based on the successful derivatization of MDA and the known reactivity of aldehydes, two primary strategies are proposed for the GC-MS analysis of NMA: oxime formation with PFBHA and hydrazone formation with DNPH.
PFBHA Derivatization: The High-Sensitivity Approach
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for aldehydes and ketones.[4] It reacts with the carbonyl groups of NMA to form a stable oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, making the derivative exceptionally sensitive to detection by GC-MS in the negative chemical ionization (NCI) mode.[5][7]
Proposed Reaction Workflow: NMA Derivatization with PFBHA
Caption: Proposed derivatization of NMA with PFBHA to form a volatile oxime derivative for GC-MS analysis.
Predicted Mass Spectrum and Fragmentation of NMA-bis-PFB-Oxime:
In NCI-MS, the molecular ion ([M]⁻) is often observed. The most significant fragmentation pathway is expected to be the loss of the pentafluorobenzyl radical (•C₆F₅CH₂), resulting in a prominent [M - 181]⁻ ion.
DNPH Derivatization: The Classic and Confirmatory Method
2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent for the derivatization of carbonyl compounds.[6] It reacts with the aldehyde groups of NMA to form a stable hydrazone. While perhaps not as sensitive as the PFBHA method, DNPH derivatization provides a robust and reliable alternative. The resulting derivative is also UV-active, allowing for complementary analysis by HPLC-UV.
Proposed Reaction Workflow: NMA Derivatization with DNPH
Caption: Proposed derivatization of NMA with DNPH to form a thermally stable hydrazone derivative.
Predicted Mass Spectrum and Fragmentation of NMA-bis-DNPH-Hydrazone:
Under electron ionization (EI), the molecular ion ([M]⁺•) may be observed. Characteristic fragmentation would likely involve cleavage of the N-N bond and fragmentation of the dinitrophenyl rings, yielding ions corresponding to the dinitrophenylhydrazinyl radical and related fragments.
Experimental Protocols
The following are detailed, step-by-step proposed methodologies for the derivatization and GC-MS analysis of NMA.
Protocol 1: PFBHA Derivatization for High-Sensitivity GC-NCI-MS
-
Sample Preparation: Prepare a standard solution of NMA (or its sodium salt) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
Derivatization:
-
To 100 µL of the NMA solution in a 2 mL autosampler vial, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Add 50 µL of a catalyst, such as a 1% solution of trimethylamine in pyridine.
-
Cap the vial and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane and 500 µL of ultrapure water to the vial.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the NMA-bis-PFB-oxime derivative to a clean autosampler vial with a micro-insert.
-
-
GC-MS Analysis:
-
GC Column: SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless, at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS: Operate in Negative Chemical Ionization (NCI) mode with methane as the reagent gas. Monitor for the predicted molecular ion and key fragment ions.
-
Protocol 2: DNPH Derivatization for GC-EI-MS
-
Sample Preparation: Prepare a standard solution of NMA (or its sodium salt) in acetonitrile at a concentration of 10 µg/mL.
-
Derivatization:
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) sulfuric acid.
-
To 100 µL of the NMA solution in a 2 mL autosampler vial, add 200 µL of the DNPH solution.
-
Cap the vial and let it react at room temperature for 1 hour.
-
-
Extraction:
-
Add 500 µL of dichloromethane and 500 µL of a 5% sodium bicarbonate solution to the vial.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Transfer the lower dichloromethane layer to a clean autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.
-
-
GC-MS Analysis:
-
GC Column: Equity®-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless, at 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.
-
Data Summary and Comparison
| Feature | PFBHA Derivatization | DNPH Derivatization |
| Reaction Conditions | 60°C for 1 hour | Room temperature for 1 hour |
| GC-MS Mode | Negative Chemical Ionization (NCI) | Electron Ionization (EI) |
| Expected Sensitivity | Very high (femtogram to picogram levels) | Moderate (picogram to nanogram levels) |
| Selectivity | High for electrophilic compounds | Good for carbonyls |
| Confirmation | N/A | Can be confirmed by HPLC-UV |
| Potential Issues | Reagent purity is critical | Potential for side reactions |
Conclusion: A Path Forward for NMA Analysis
While direct experimental data for the GC-MS characterization of this compound derivatives is not yet prevalent in the scientific literature, this guide provides a robust framework for researchers to develop and validate such methods. By leveraging the well-established analytical strategies for the structurally similar compound, malonaldehyde, and applying sound principles of chemical derivatization, the proposed PFBHA and DNPH methods offer promising avenues for the sensitive and specific analysis of NMA. The PFBHA approach is recommended for high-sensitivity screening and quantification, while the DNPH method provides a reliable confirmatory alternative. The experimental protocols and predicted fragmentation patterns herein serve as a valuable starting point for drug development professionals, toxicologists, and environmental scientists seeking to unravel the complex roles of this important reactive nitrogen species.
References
- 1. This compound, SODIUM DERIVATIVE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Malonaldehyde Derivatives: A Comparative Analysis of Nitromalonaldehyde in Synthesis
Introduction: The C3 Synthon and Its Activated Variants
In the landscape of heterocyclic chemistry, the malonaldehyde scaffold represents a cornerstone C3 building block. Its 1,3-dicarbonyl arrangement is perfectly poised for condensation reactions with a variety of binucleophiles to forge essential heterocyclic systems like pyrimidines, pyridines, and pyrazoles.[1][2][3] However, unsubstituted malonaldehyde is often hampered by its propensity to self-polymerize and its existence as a stable enolate under physiological conditions, which can temper its reactivity.[4]
To overcome these limitations and fine-tune reactivity for specific synthetic goals, chemists turn to C2-substituted derivatives. The nature of the substituent at this central carbon atom profoundly alters the electronic landscape of the entire molecule, dictating its stability, acidity, and electrophilicity. This guide provides an in-depth comparison of nitromalonaldehyde—a highly activated yet challenging derivative—with its unsubstituted, halogenated, and alkylated counterparts. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting the optimal malonaldehyde derivative for their synthetic campaigns.
The Impact of C2-Substitution: An Electronic and Reactivity Deep Dive
The synthetic utility of a malonaldehyde derivative is fundamentally governed by the electronic effect of its C2 substituent. This substituent modulates the electrophilicity of the two carbonyl carbons, which are the primary sites of nucleophilic attack.
This compound: The Electron-Deficient Powerhouse
This compound is distinguished by the presence of a nitro group (-NO₂) at the C2 position. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both strong inductive (-I) and resonance (-M) effects. This has several critical consequences:
-
Enhanced Electrophilicity: The carbonyl carbons are rendered significantly more electron-deficient and thus more susceptible to nucleophilic attack. This heightened reactivity allows for condensations to proceed under milder conditions and often with higher yields compared to less activated derivatives.
-
Increased Acidity: The C2 proton (in the parent acid form) is exceptionally acidic, facilitating enolate formation even with mild bases. This property is crucial for reactions where the malonaldehyde derivative acts as the nucleophile, such as in Knoevenagel condensations.[5]
-
A Versatile Synthetic Handle: The nitro group itself can be retained in the final product or chemically transformed, most commonly via reduction to an amino group, providing a route to further functionalization.[6]
Despite its synthetic advantages, this compound presents a significant handling challenge. It is typically used as its sodium salt monohydrate, which is known to be impact-sensitive and thermally unstable, necessitating careful handling as a potentially explosive material.[7] This instability has led to the development of synthetic equivalents, such as β-formyl-β-nitroenamines, which offer the same reactivity profile but with enhanced safety and solubility in organic media.[8]
Comparative Derivatives: A Spectrum of Reactivity
To fully appreciate the unique characteristics of this compound, we must compare it to other common derivatives.
-
Unsubstituted Malonaldehyde: This serves as our baseline. It is less electrophilic and its reactivity can be sluggish. Due to its instability, it is often generated in situ from stable precursors like 1,1,3,3-tetramethoxypropane or tetraethoxypropane.[9]
-
2-Halomalonaldehydes (e.g., 2-Bromo-, 2-Chloro-): Halogens are electron-withdrawing via the inductive effect, increasing the electrophilicity of the carbonyls compared to the unsubstituted version. 2-Bromomalonaldehyde is generally considered more reactive than 2-chloromalonaldehyde due to bromine's greater polarizability and electron-withdrawing strength.[10] These derivatives are potent synthons, with the halogen sometimes participating in subsequent reaction steps.
-
2-Alkylmalonaldehydes (e.g., 2-Methyl-): Alkyl groups are weakly electron-donating and introduce steric hindrance around the reaction center. Both factors combine to decrease the reactivity of the carbonyl groups, making these the least reactive derivatives in the series.[10]
The logical workflow for assessing the reactivity of these derivatives is based on a clear understanding of these fundamental electronic principles.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. N-Heterocycle synthesis [organic-chemistry.org]
- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of heterocycles on the basis of aliphatic nitro compounds (review) | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Synthetic Chemist's Choice: Unveiling the Superiority of β-Nitroenamines over Sodium Nitromalonaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of β-nitroenamines and sodium nitromalonaldehyde, two reagents employed in the synthesis of nitro-substituted heterocycles. By examining their stability, handling, versatility, and performance in key reactions, we demonstrate the clear advantages of β-nitroenamines as safer, more adaptable, and highly efficient synthetic precursors.
Sodium this compound, while a potent reagent for introducing the nitro-malondialdehyde synthon, is notoriously hazardous. Its monohydrate salt is impact-sensitive, thermally unstable, and poses a significant explosion risk, necessitating extreme caution and specialized handling procedures.[1] In stark contrast, β-nitroenamines offer a stable, versatile, and safer alternative, readily participating in a wide array of transformations to generate diverse molecular architectures, particularly those of pharmaceutical interest.
At a Glance: A Comparative Overview
| Feature | β-Nitroenamines | Sodium this compound |
| Stability | Generally stable, crystalline solids | Thermally unstable, impact-sensitive, potentially explosive[1] |
| Handling | Standard laboratory procedures | Requires specialized handling as a potentially explosive material[1] |
| Versatility | Wide substrate scope, tunable reactivity | Primarily used for specific cyclocondensations |
| Reaction Conditions | Mild, often amenable to modern techniques (e.g., microwave) | Often requires carefully controlled, low temperatures[1] |
| Yields | Good to excellent, depending on the reaction | Can be high, but risks associated with handling are a major drawback |
Delving Deeper: A Head-to-Head Comparison
Safety and Handling: A Clear Divide
The most significant advantage of β-nitroenamines lies in their enhanced safety profile. They are typically stable, crystalline solids that can be handled using standard laboratory practices. While appropriate personal protective equipment should always be employed, they do not present the inherent explosive risk associated with sodium this compound.
Sodium this compound, as detailed in multiple safety resources, must be handled as a potentially explosive material.[1] It is sensitive to impact and heat, and its preparation and use require stringent safety protocols, including the use of blast shields and careful temperature control. This inherent instability not only poses a direct risk to researchers but also presents significant challenges for scale-up and industrial applications.
Workflow for Heterocycle Synthesis: β-Nitroenamine vs. Sodium this compound
Caption: Comparative workflows for the synthesis of 5-nitropyrimidines.
Versatility and Synthetic Utility
β-Nitroenamines are exceptionally versatile building blocks in organic synthesis. The presence of both a nucleophilic enamine and an electrophilic nitroalkene moiety allows for a diverse range of reactions. They are widely used in the synthesis of various heterocyclic systems, including pyrimidines, pyridines, and indoles. Furthermore, the substituents on the enamine nitrogen and the carbon backbone can be easily modified, allowing for fine-tuning of their reactivity and the generation of diverse compound libraries. This adaptability makes them invaluable in drug discovery and medicinal chemistry.
Sodium this compound, on the other hand, has a more limited synthetic scope. It is primarily employed as a direct precursor for the synthesis of 5-nitropyrimidines and related heterocycles through condensation with amidines and guanidines. While effective in these specific transformations, it lacks the broad applicability of β-nitroenamines.
Reaction Conditions and Efficiency: A Modern Approach
The stability of β-nitroenamines allows for a broader range of reaction conditions, including the use of microwave irradiation. Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly approach. For instance, the synthesis of polysubstituted nitropyrimidines has been achieved in good yields under microwave irradiation.
In contrast, reactions involving sodium this compound often require carefully controlled, low temperatures to mitigate the risk of decomposition and ensure a safe reaction profile. The preparation of sodium this compound itself involves an exothermic reaction that must be maintained at a specific temperature to avoid the formation of impure byproducts.[1]
Quantitative Performance: A Case Study in Pyrimidine Synthesis
To provide a clear, data-driven comparison, let's examine the synthesis of a 5-nitropyrimidine core, a common scaffold in medicinal chemistry.
Table 1: Comparison of Yields in 5-Nitropyrimidine Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
| Sodium this compound | Guanidine | 2-Amino-5-nitropyrimidine | Almost quantitative | --INVALID-LINK-- |
| 2-Fluoro-5-nitrobenzaldehyde | Acetamidine | 2-Methyl-6-nitroquinazoline | 58% | --INVALID-LINK--[2] |
While the synthesis using sodium this compound reports a near-quantitative yield for a specific, simple pyrimidine, it is crucial to weigh this against the significant handling risks. The synthesis utilizing a substituted β-nitroenamine precursor (formed in situ from 2-fluoro-5-nitrobenzaldehyde) provides a good yield for a more complex quinazoline derivative, highlighting the utility of this class of compounds for constructing diverse heterocyclic systems.[2] The moderate to good yields achievable with β-nitroenamines, coupled with their superior safety and versatility, make them the more pragmatic choice for most synthetic applications.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine using Sodium this compound
Source: Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 35, p.1 (1955).
Caution! The sodium salt of this compound is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.
-
Preparation of Sodium this compound Solution: A solution of sodium this compound is prepared according to the Organic Syntheses procedure, which involves the reaction of mucobromic acid with sodium nitrite.[1] The temperature must be carefully controlled at 54 ± 1°C during the addition.[1]
-
Reaction with Guanidine: To the crude, chilled solution of sodium this compound, a solution of guanidine (prepared from guanidine nitrate and sodium methoxide) is added.
-
Cyclization: The reaction mixture is stirred and allowed to warm to room temperature, during which the cyclization to 2-amino-5-nitropyrimidine occurs.
-
Isolation: The product precipitates from the solution and is collected by filtration, washed, and dried. An almost quantitative yield is reported.[1]
Protocol 2: Synthesis of N-Aryl Nitroenamines
Source: J. Org. Chem. 2017, 82, 22, 11752–11764
-
Reaction Setup: To a reaction tube, add the primary or secondary β-nitroenamine (1.0 equiv.), the diaryliodonium triflate (1.2 equiv.), and CuCl (0.1 equiv.).
-
Solvent Addition: Add dichloroethane (DCE) as the solvent.
-
Reaction: Stir the mixture at room temperature for the specified time (typically 1-24 hours) until the starting material is consumed (monitored by TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl nitroenamine. Yields for this type of reaction are generally good to excellent.
Conclusion: The Rational Choice for Modern Synthesis
While sodium this compound can provide high yields in specific applications, its extreme hazardousness and limited scope make it a less desirable reagent in a modern research environment. The potential for catastrophic failure during handling and reaction is a risk that can be readily avoided.
β-Nitroenamines, in contrast, represent a superior class of reagents for the synthesis of nitro-substituted heterocycles. Their inherent stability, ease of handling, and broad synthetic versatility allow for the efficient and safe construction of diverse and complex molecular scaffolds. The ability to fine-tune their structure and their compatibility with modern synthetic techniques like microwave-assisted synthesis further solidify their position as the reagents of choice for researchers and drug development professionals. The adoption of β-nitroenamines over sodium this compound is a clear step towards safer, more efficient, and more versatile chemical synthesis.
References
A Comparative Guide to the Synthetic Routes of Nitromalonaldehyde for Researchers and Drug Development Professionals
An in-depth analysis of established and alternative methods for the synthesis of a valuable, yet unstable, building block in organic chemistry.
Nitromalonaldehyde, a key synthon in the synthesis of various nitrogen-containing heterocyclic compounds, presents a unique challenge to the synthetic chemist. Its inherent instability necessitates its preparation and use in the form of its more stable sodium salt or via synthetic equivalents. This guide provides a comprehensive comparison of the primary synthetic routes to sodium this compound, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Introduction to this compound: A Versatile but Elusive Target
This compound is a valuable three-carbon building block containing both nitro and aldehyde functionalities. This combination makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents. However, the free form of this compound is highly unstable and prone to polymerization and decomposition. Consequently, it is most commonly generated and used in situ or isolated as its more stable sodium salt monohydrate. The handling of this salt still requires caution, as it is known to be impact-sensitive and thermally unstable, and should be treated as a potentially explosive material[1].
The Classic Approach: Synthesis from Mucobromic Acid
The most well-documented and historically significant route to sodium this compound monohydrate utilizes mucobromic acid as the starting material. This method, detailed in Organic Syntheses, has been a reliable procedure for decades[1].
Reaction Scheme:
Mechanistic Insights:
The reaction proceeds through a complex series of steps involving nucleophilic attack by the nitrite ion, decarboxylation, and rearrangement. While the exact mechanism is not fully elucidated in the literature, it is understood to involve the displacement of the bromine atoms and the eventual formation of the this compound anion, which is then isolated as its sodium salt.
Experimental Protocol: A Validated Procedure
The procedure outlined in Organic Syntheses provides a robust and well-tested method for the preparation of sodium this compound monohydrate[1].
dot
Caption: Workflow for the synthesis of sodium this compound from mucobromic acid.
Step-by-Step Methodology:
-
Preparation of Sodium Nitrite Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in water with heating and stirring[1].
-
Addition of Mucobromic Acid: A solution of mucobromic acid in warm 95% ethanol is added dropwise to the sodium nitrite solution over a period of 70-80 minutes.
-
Temperature Control: The reaction is mildly exothermic, and the temperature should be maintained at 54 ± 1°C using an ice bath as needed. This temperature control is critical, as higher temperatures or longer reaction times lead to a darker, less pure product and do not increase the yield[1].
-
Reaction Completion and Precipitation: After the addition is complete, the mixture is stirred for an additional 10 minutes at the same temperature and then cooled to 0-5°C in an ice bath to precipitate the crude product.
-
Isolation of Crude Product: The fine, yellow precipitate is collected by vacuum filtration using a chilled Büchner funnel.
-
Recrystallization: The crude product is recrystallized from a mixture of 95% ethanol and water to yield pink or tan needles of sodium this compound monohydrate.
-
Final Product Isolation: The recrystallized product is collected by vacuum filtration and air-dried at room temperature.
Alternative Synthetic Routes and Equivalents
While the mucobromic acid route is well-established, it is not without its drawbacks, including the use of a specialized starting material and a moderate yield. This has led to the exploration of alternative synthetic strategies.
Route 2: From 1,1,3,3-Tetraalkoxypropanes
A conceptually more direct route involves the nitration of a protected form of malonaldehyde, such as 1,1,3,3-tetraethoxypropane or 1,1,3,3-tetramethoxypropane. These starting materials are commercially available and serve as stable precursors to the otherwise unstable malonaldehyde.
Reaction Scheme (Conceptual):
Rationale and Challenges:
This approach involves two key steps: the nitration of the central methylene group and the subsequent hydrolysis of the acetal protecting groups. The primary challenge lies in achieving selective nitration without significant side reactions or degradation of the starting material or product. While the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane to malondialdehyde is known, a detailed, high-yielding, one-pot procedure for the direct conversion to sodium this compound is not as well-documented in readily accessible literature as the mucobromic acid route. The development of a robust and scalable protocol for this transformation could offer a significant advantage due to the more readily available starting materials.
Route 3: Synthetic Equivalents of this compound
Given the instability of this compound, another strategy is to employ stable synthetic equivalents that can be used in subsequent reactions to generate the desired heterocyclic products.
a) β-Nitroenamines:
β-Nitroenamines, such as 3-(dimethylamino)-2-nitropropenal, serve as excellent and stable synthetic equivalents of this compound. They are soluble in common organic solvents, allowing for reactions to be conducted in organic media with greater ease and safety.
Synthesis of a β-Nitroenamine (Conceptual):
The synthesis of these equivalents can be achieved from precursors like 3-dimethylaminoacrolein through nitration. 3-Dimethylaminoacrolein itself can be prepared from readily available starting materials such as vinyl ethers and a Vilsmeier reagent[2].
b) 1-Methyl-3,5-dinitro-2-pyridone:
This dinitropyridone derivative has been demonstrated to act as a safe and effective synthetic equivalent of this compound in three-component ring transformation reactions to produce nitroaromatic compounds. The dinitropyridone can be prepared in three steps from pyridine.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key parameters of the different synthetic approaches are summarized below.
| Feature | Mucobromic Acid Route | 1,1,3,3-Tetraalkoxypropane Route | Synthetic Equivalent Route |
| Starting Material | Mucobromic Acid | 1,1,3,3-Tetraethoxypropane / 1,1,3,3-Tetramethoxypropane | Varies (e.g., Pyridine, Vinyl ethers) |
| Reagent Availability | Specialized | Commercially available | Generally available |
| Number of Steps | One-pot synthesis | Potentially two steps (Nitration, Hydrolysis) | Multi-step |
| Yield | 36-41%[1] | Not well-documented for direct conversion | Varies depending on the specific equivalent and its synthesis |
| Safety Concerns | Product is explosive[1]. Evolved gases are irritating[1]. | Nitration can be hazardous. | Depends on the specific reagents and intermediates. |
| Scalability | Demonstrated on a multi-mole scale[1]. | Potentially scalable if a robust protocol is developed. | Can be scalable, but multi-step nature may be a drawback. |
| Versatility | Directly yields the sodium salt. | Could potentially yield the free aldehyde or its salt. | Provides stable, isolable intermediates for further reactions. |
dot
Caption: A visual comparison of the key features of the different synthetic routes.
Conclusion and Future Outlook
The synthesis of sodium this compound from mucobromic acid remains the most thoroughly documented and validated method, providing a reliable, albeit moderate-yielding, pathway to this important synthetic intermediate. For laboratories requiring a well-established and scalable procedure, this classic route is a dependable choice.
However, the development of a robust and high-yielding protocol starting from 1,1,3,3-tetraalkoxypropanes would represent a significant advancement in the field. The ready availability of these starting materials makes this an attractive avenue for future research and process development.
For applications where the direct use of sodium this compound is problematic due to its instability or solubility, the use of synthetic equivalents like β-nitroenamines offers a compelling alternative. While requiring a multi-step synthesis, the resulting stable and versatile intermediates provide greater flexibility and potentially safer handling for the construction of complex heterocyclic systems.
Ultimately, the choice of synthetic route will depend on a careful consideration of the specific requirements of the research or development project, including scale, cost, safety, and the desired final product. This guide provides the foundational information to make an informed decision and to identify areas where further methodological development is warranted.
References
A Senior Application Scientist's Guide to Base Selection in the Henry Reaction of Nitromalonaldehyde
Abstract
The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-nitro alcohols—versatile intermediates in drug discovery and fine chemical production.[1][2][3] Nitromalonaldehyde, a highly functionalized C3 synthon, presents unique opportunities and significant challenges as a substrate due to its inherent instability and high reactivity. The choice of base catalyst is paramount, dictating not only the reaction's success but also its efficiency, selectivity, and the prevalence of side reactions. This guide provides a comparative analysis of different base systems for the Henry reaction of this compound, offering experimental insights and data-driven recommendations for researchers in the field. We will explore the mechanistic rationale behind base selection, from classical inorganic bases to modern bifunctional catalysts, to empower scientists to make informed decisions for their synthetic campaigns.
Mechanistic Foundation: The Role of the Base
The Henry reaction proceeds via a three-step, reversible mechanism where the base plays a central role in the initial activation of the nitroalkane.[2][4][5]
-
Deprotonation: A base abstracts the acidic α-proton of the nitroalkane (pKa ≈ 17) to generate a resonance-stabilized nitronate anion.[1] This is the key nucleophile.
-
C-C Bond Formation: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde or ketone partner.[1][4]
-
Protonation: The resulting β-nitro alkoxide intermediate is protonated by the conjugate acid of the base or solvent, yielding the final β-nitro alcohol product.[1][4]
Understanding this mechanism is crucial; an overly strong base can accelerate not only the desired reaction but also undesired pathways such as decomposition of the sensitive this compound substrate or elimination of water from the product to form nitroalkenes.[6][7]
The Challenge of this compound
This compound is not a typical nitroalkane. Its bifunctional nature and the electron-withdrawing nitro group render it highly reactive and prone to instability, particularly under basic conditions.[8][9] It is often handled as its more stable sodium salt monohydrate, though this reagent itself is impact-sensitive and requires careful handling.[10][11] The primary challenges include:
-
Decomposition: Strong bases can lead to rapid decomposition or polymerization.
-
Self-Condensation: The molecule contains both nucleophilic (the α-carbon) and electrophilic (the aldehyde) centers, creating a potential for self-reaction.
-
Side Reactions: The desired β-nitro alcohol product can readily undergo base-catalyzed dehydration to form a nitroalkene, especially with heat or strong bases.[12]
Therefore, the ideal base must be strong enough to deprotonate the α-carbon efficiently but mild enough to prevent substrate degradation and unwanted side reactions.
Comparative Analysis of Base Catalysts
The selection of a base is a multi-parameter optimization problem, balancing reactivity, cost, safety, and the desired outcome (e.g., yield vs. stereoselectivity). Below is a comparative overview of common base classes.
| Base Class | Representative Examples | Typical Conditions | Advantages | Disadvantages & Challenges |
| Inorganic Bases | NaOH, K₂CO₃, CsF | Aqueous or polar organic solvents, 0°C to RT | Low cost, high availability, powerful catalysts.[2][4] | Poor selectivity, often too harsh for sensitive substrates, risk of elimination and decomposition, poor solubility in many organic solvents.[6][7][12] |
| Organic Amines | Triethylamine (TEA), DIPEA, DBU, Morpholine | Organic solvents (THF, CH₂Cl₂, MeCN), -20°C to RT | Good solubility, generally milder than hydroxides, tunable basicity and steric bulk.[2][13] | Can be nucleophilic (except hindered amines), DBU can be too strong, purification can be complex. |
| Heterogeneous Bases | MgO, KF on Alumina, Hydrotalcite | Organic solvents, often requires elevated temperatures | Easy removal by filtration (simplified workup), catalyst can be recycled, promotes green chemistry principles.[12] | May exhibit lower reactivity, potential for leaching, mass transfer limitations can slow reaction rates.[12] |
| Bifunctional Catalysts | Chiral Cu(II)-complexes, Shibasaki catalysts | Anhydrous organic solvents, often at low temperatures (-78°C to 0°C) | Enables high stereocontrol (enantio- and diastereoselectivity), operates under very mild conditions, activates both reactants.[2][14][15] | High cost of ligands and metals, requires strict anhydrous conditions, significant reaction optimization needed. |
Recommended Experimental Protocols
A self-validating protocol includes not just the steps but the rationale and expected observations. Below is a generalized protocol template that should be adapted based on the chosen base and aldehyde.
General Protocol for a Trial Reaction
Objective: To assess the viability of a chosen base for the Henry reaction with sodium this compound monohydrate and a model aldehyde (e.g., benzaldehyde).
-
Reagent Preparation (Rationale: Purity is key):
-
Ensure the aldehyde is pure (distill if necessary).
-
Thoroughly dry all solvents and glassware, especially when using sensitive organometallic catalysts.
-
Handle sodium this compound monohydrate with appropriate safety precautions (non-metal spatula, safety shield).[10]
-
-
Reaction Setup (Rationale: Inert atmosphere prevents side reactions):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aldehyde (1.0 eq) and the chosen dry solvent (e.g., THF, 0.2 M concentration).
-
Cool the solution to the desired starting temperature (e.g., 0°C for initial screening with organic bases).
-
-
Addition of Base and Substrate (Rationale: Controlled addition minimizes exotherms and decomposition):
-
In a separate flask, suspend sodium this compound monohydrate (1.1 eq) in the same solvent.
-
Add the chosen base catalyst (e.g., Triethylamine, 0.2 eq). Note: For initial screening, a catalytic amount is preferred to minimize side reactions.
-
Slowly add the this compound/base suspension to the cooled aldehyde solution over 30 minutes using a syringe pump.
-
-
Reaction Monitoring (Rationale: Ensures reaction goes to completion without forming degradation products):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A new, more polar spot corresponding to the β-nitro alcohol product should appear.
-
-
Workup and Quenching (Rationale: Neutralization stops the reaction and allows for clean extraction):
-
Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis (Rationale: Isolation and characterization confirms product identity and purity):
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Discussion & Recommendations for Base Selection
-
For Initial Screening & Proof-of-Concept: Begin with a mild organic amine like triethylamine (TEA) or morpholine at 0°C.[13] These bases balance sufficient reactivity with a lower risk of substrate decomposition compared to stronger alternatives like DBU or inorganic hydroxides. They provide a reliable baseline for reactivity.
-
For Maximizing Yield in Achiral Synthesis: If stereochemistry is not a concern and the initial screening shows promise, a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) may be employed cautiously at low temperatures. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective and economical, but careful temperature control is critical.
-
For Green Chemistry & Scalability: Heterogeneous catalysts such as KF on alumina are highly attractive.[12] While they may require higher temperatures or longer reaction times, the simplified purification process (simple filtration) and potential for catalyst recycling are significant advantages in process development.
-
For Asymmetric Synthesis (Drug Development): When chirality is essential, there is no substitute for a bifunctional chiral catalyst .[5] Copper(II) complexes with chiral ligands (e.g., BOX or PYBOX families) are well-established for providing high enantioselectivity.[14][15] This approach represents the state-of-the-art, offering access to specific stereoisomers under exceptionally mild conditions, which is ideal for a sensitive substrate like this compound.
Conclusion
The Henry reaction of this compound is a powerful yet delicate transformation. The optimal base is not a one-size-fits-all solution but is instead dictated by the specific goals of the synthesis. For exploratory work, mild organic amines offer a robust starting point. For stereocontrolled syntheses crucial to the pharmaceutical industry, chiral metal catalysts are indispensable. By understanding the mechanistic role of the base and the unique challenges posed by the substrate, researchers can navigate the complexities of this reaction and successfully synthesize valuable nitro-functionalized building blocks.
References
- 1. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - How to choose a base catalyst for nitroaldol/Henry reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stability of Nitromalonaldehyde Synthetic Equivalents
An objective guide for researchers and drug development professionals on the comparative stability of nitromalonaldehyde synthetic equivalents, featuring experimental data and protocols.
This compound (NMA) is a valuable C3 synthon for the synthesis of a wide array of nitro-containing heterocyclic compounds. However, the free aldehyde is notoriously unstable, posing significant challenges for its isolation, storage, and safe handling.[1][2] Its tendency to violently decompose makes the use of more stable synthetic equivalents not just a matter of convenience, but of laboratory safety.[3] This guide provides a technical comparison of common NMA synthetic equivalents, focusing on their relative stability, and presents standardized protocols for their assessment.
The Imperative for Stable NMA Equivalents
The primary synthetic equivalents of this compound are its alkali metal salts, which exist as more stable, often crystalline solids.[4] These salts can be handled with greater safety than the free aldehyde and provide a reliable source of the NMA anion for synthetic transformations. However, not all salts are created equal. Their thermal stability, solubility, and hygroscopicity can vary significantly depending on the counterion, impacting their suitability for specific reaction conditions and storage longevity. Beyond simple salts, other masked forms, such as β-nitroenamines, have also been developed to improve solubility in organic media and enhance safety.[1][2]
Comparative Stability of Common NMA Synthetic Equivalents
The most direct measure of stability for these energetic materials is the onset of thermal decomposition. This data, typically acquired through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), provides a quantitative basis for comparison.
| Synthetic Equivalent | Chemical Formula | Form | Melting Point (°C) | Key Stability Characteristics & Advantages |
| Sodium this compound Monohydrate | C₃H₂NNaO₄ · H₂O | Pale yellow to brown solid | 120-124[5][6] | Most common and commercially available. It is thermally unstable and impact-sensitive, requiring careful handling.[3] Decomposes under high temperature and sunlight.[7] |
| Potassium this compound | C₃H₂KNO₄ | Yellow solid | >300 (Decomposes) | Generally exhibits higher thermal stability than the sodium salt due to the larger, less polarizing cation which can lead to a more stable crystal lattice.[8][9][10] |
| Lithium this compound | C₃H₂LiNO₄ | White solid | >300 (Decomposes) | Often demonstrates the highest thermal stability among the simple alkali salts.[11][12][13] Less hygroscopic than its sodium counterpart. |
| β-Nitroenamines | R₂N-CH=C(NO₂)-CHO | Varies | Varies | Excellent solubility in organic solvents, offering a significant advantage over the inorganic salts.[1][2] Considered safer and easier to handle for reactions in organic media.[1][2] |
Experimental Assessment of Thermal Stability
A robust evaluation of thermal stability is critical for ensuring the safe handling and application of NMA equivalents. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides comprehensive data on decomposition temperature, mass loss, and energetic release.[14][15][16][17]
Logical Workflow for Thermal Analysis
The following diagram illustrates the standard workflow for assessing the thermal properties of an NMA synthetic equivalent.
Caption: Standard workflow for TGA/DSC stability assessment.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for an NMA synthetic equivalent, providing a quantitative measure of its thermal stability.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA) or Simultaneous Thermal Analyzer (STA).
-
High-precision microbalance.
-
Alumina or aluminum crucibles.
-
NMA synthetic equivalent sample.
-
High-purity nitrogen gas supply.
Procedure:
-
Instrument Preparation: Power on the TGA and the controlling computer. Start the instrument software and ensure the system is properly calibrated for mass and temperature.
-
Tare Crucible: Place an empty crucible on the TGA balance. Use the software to tare the balance, setting the mass to zero.
-
Sample Loading: Remove the crucible. Using a micro-spatula, carefully add 2-5 mg of the NMA synthetic equivalent. The small sample size is crucial for safety and to ensure uniform heating. Record the precise mass.
-
Furnace Loading: Place the loaded crucible back onto the balance mechanism within the TGA furnace.
-
Atmosphere Control: Close the furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 20 minutes. This ensures an inert atmosphere, preventing oxidative side reactions.
-
Thermal Method Execution:
-
Set the initial temperature to 30 °C and allow the sample to equilibrate for 5 minutes.
-
Program a temperature ramp from 30 °C to 350 °C at a constant heating rate of 10 °C/min. This rate is standard for screening studies and provides good resolution.[16]
-
Begin the experiment and data acquisition.
-
-
Data Analysis:
-
Once the run is complete, the software will display a plot of mass (%) vs. temperature (°C).
-
The onset decomposition temperature is the primary value of interest. It is determined by finding the intersection of the tangent drawn from the initial baseline and the tangent drawn from the point of maximum mass loss rate (the inflection point of the decomposition step).
-
Compare the onset temperatures of different synthetic equivalents; a higher onset temperature indicates greater thermal stability.
-
Decision Framework for Selecting an NMA Equivalent
The choice of a specific NMA equivalent depends on a balance of stability requirements, reaction conditions, and practical considerations.
Caption: A decision-making guide for choosing an NMA equivalent.
Conclusion
While sodium this compound remains a workhorse in many synthetic applications, its limited thermal stability necessitates careful handling and restricts its use in higher temperature reactions. For processes requiring greater thermal robustness, the potassium and lithium salts present superior alternatives. Furthermore, for reactions in non-polar organic solvents, β-nitroenamines offer a soluble and safer option. The application of systematic thermal analysis, as outlined in this guide, is a critical step in verifying the stability of these reagents and ensuring the development of safe, reliable, and reproducible chemical processes.
References
- 1. New synthetic equivalent of this compound treatable in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound SODIUM | 34461-00-2 [amp.chemicalbook.com]
- 6. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Potassium and Ionic Strength Effects on the Conformational and Thermal Stability of Two Aldehyde Dehydrogenases Reveal Structural and Functional Roles of K+-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of lithium oxonitrate (LiNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of lithium oxonitrate (LiNO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. azom.com [azom.com]
- 16. chimia.ch [chimia.ch]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
A Guide to the Safe Disposal of Nitromalonaldehyde: A Handbook for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of all materials involved, including hazardous waste. Nitromalonaldehyde, a valuable reagent in organic synthesis, demands the utmost respect due to its inherent risks. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our aim is to empower you with the knowledge to handle this substance not just effectively, but with the confidence that comes from a deep understanding of the "why" behind each step.
Understanding the Hazard: The Chemical Profile of this compound
Before we delve into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. The sodium salt of this compound, in particular, is a compound that requires careful handling.
This compound and its salts are classified as hazardous materials with the following primary risks[1][2][3]:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][2][3].
-
Corrosivity: Causes severe skin burns and eye damage[1][2][3].
-
Instability: The sodium salt is noted to be impact-sensitive, thermally unstable, and should be handled as a potentially explosive material[1][4].
These properties necessitate a disposal strategy that not only complies with regulations but also actively mitigates these risks at the source.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[1][3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][3] |
| Physical Hazard | Potentially explosive, impact-sensitive, and thermally unstable[1][4] |
Table 1: Summary of Hazards for Sodium this compound Monohydrate
The Disposal Workflow: A Step-by-Step Procedural Guide
The following procedures are designed for the in-laboratory treatment of small quantities of this compound waste. It is imperative that these steps are performed in a well-ventilated fume hood, with the operator wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Part 1: Sequestration and Initial Neutralization of Aldehyde Functionality
The aldehyde groups in this compound are reactive and contribute to its toxicological profile. A reliable method to sequester aldehydes is through the formation of a bisulfite adduct, which is a water-soluble salt, effectively removing the reactive aldehyde from the organic phase[5][6][7][8].
Experimental Protocol: Bisulfite Adduct Formation
-
Preparation: In a fume hood, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Reaction Setup: For every 1 gram of this compound waste, place 20 mL of a 1:1 mixture of methanol and water in a flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Waste: Slowly add the this compound waste to the cooled solvent mixture with continuous stirring.
-
Bisulfite Addition: While maintaining the temperature below 10°C, slowly add the saturated sodium bisulfite solution dropwise. A slight exotherm may be observed. Continue adding the bisulfite solution until the yellow color of the this compound has dissipated, and a slight excess of bisulfite is present.
-
Stirring: Allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete adduct formation.
Diagram 1: Sequestration of this compound via Bisulfite Adduct Formation.
Part 2: Degradation of the Nitro Group
With the aldehyde functionality sequestered, the next critical step is to address the nitro group, which is a key contributor to the compound's hazardous and potentially explosive nature. A common and effective method for the degradation of nitro compounds is reduction to the corresponding amine. While various reducing agents exist, for a laboratory-scale disposal procedure, a controlled reduction is essential.
Disclaimer: The following is a proposed method based on the general reactivity of nitro compounds. It is crucial to perform this procedure on a small scale initially to verify its safety and efficacy for your specific waste stream.
A plausible approach involves the use of a mild reducing agent. Given the aqueous nature of the current mixture, a water-soluble reducing agent is preferred. However, for the sake of providing a robust and commonly understood procedure for nitro group reduction in a laboratory setting, we will outline a general method using iron in acidic media, which is a classic and well-documented method for nitro group reduction[9]. This would typically be performed on the isolated nitro compound, but for the purpose of this guide, we will adapt it to a hypothetical scenario where the nitro compound is to be degraded. A safer, alternative approach for in-situ degradation in the aqueous bisulfite adduct solution would require further research and validation.
Conceptual Protocol: Reduction of the Nitro Group (for illustrative purposes)
This protocol is presented to illustrate the chemical principles of nitro group reduction and should be adapted and validated with extreme caution.
-
Acidification: In a separate, appropriately sized flask, create a dilute solution of hydrochloric acid (e.g., 2 M).
-
Addition of Iron: Add iron powder to the acidic solution with vigorous stirring.
-
Controlled Addition: The aqueous solution containing the bisulfite adduct would then be added very slowly to the stirred iron/acid mixture. The reaction is exothermic and will generate hydrogen gas. Maintain a cold water bath around the reaction flask to control the temperature.
-
Completion: The reaction is complete when the evolution of gas ceases and the solution changes color.
-
Neutralization: The resulting solution would then be carefully neutralized with a base such as sodium carbonate.
Part 3: Final Disposal
Once the aldehyde and nitro functionalities have been addressed, the resulting solution should be assessed for its final disposal route.
-
pH Check: Ensure the final solution is neutral (pH 6-8).
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Consult EHS: Consult with your institution's Environmental Health and Safety (EHS) department for final disposal procedures. Even after treatment, the solution may contain residual chemicals and byproducts that require professional handling.
Diagram 2: Decision Tree for this compound Disposal.
Causality and Self-Validating Systems: The "Why" Behind the Protocol
-
Why Bisulfite First? Sequestering the aldehyde groups as water-soluble bisulfite adducts is a crucial first step. This not only reduces the immediate toxicity of the compound but also prevents unwanted side reactions of the aldehyde functionality during the subsequent degradation of the nitro group. The formation of the adduct is a reversible reaction, but under the conditions of the disposal workflow, it effectively "protects" the aldehyde[5][6][7][8].
-
Why a Controlled Reaction? The potential for thermal instability and explosive decomposition of this compound necessitates a slow, controlled addition of reagents and careful temperature management. The use of an ice bath and dropwise addition are not mere suggestions but critical safety measures to prevent a runaway reaction.
-
Self-Validation: Each step in this protocol provides a visual or physical cue that allows the researcher to validate its progress. The dissipation of the yellow color indicates the consumption of the this compound during bisulfite addition. The cessation of gas evolution signals the completion of the nitro group reduction. This built-in feedback loop ensures that the process is proceeding as intended.
Conclusion: A Culture of Safety
The responsible disposal of hazardous chemicals like this compound is not a peripheral task but a core component of scientific integrity. By understanding the chemical principles behind the disposal procedures, researchers can move beyond rote compliance and cultivate a genuine culture of safety. This guide provides a framework for the safe handling and disposal of this compound, but it is the diligent and informed scientist who ultimately ensures its effective implementation. Always consult your institution's specific safety protocols and EHS department to ensure full compliance with local regulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Bisulfite - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of Nitromalonaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with nitromalonaldehyde. Our goal is to furnish you with the necessary knowledge to handle this reactive aldehyde with confidence and precision, ensuring both personal safety and the integrity of your research. This document is structured to provide a comprehensive, step-by-step approach to its use, from preparation to disposal.
Section 1: Understanding the Risks of this compound
This compound, particularly in its sodium salt form, is a highly reactive organic compound. A thorough understanding of its properties is the foundation of safe handling.
1.1. Hazard Identification and Classification
This compound sodium salt is classified as a hazardous substance with the following primary risk factors[1][2]:
-
Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Skin Corrosion/Irritation: It can cause severe skin burns and eye damage[1][2].
-
Explosive and Thermal Instability: The sodium salt of this compound is noted to be impact-sensitive and thermally unstable, warranting its handling as a potentially explosive material[3].
These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.
1.2. Physical and Chemical Properties
A summary of key properties for this compound Sodium Salt Monohydrate is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 34461-00-2 | [2] |
| Molecular Formula | C₃H₂NNaO₄ · H₂O | [2] |
| Molecular Weight | 157.06 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 120-124 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE.
2.1. Mandatory PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for their high level of impermeability to aldehyde solutions[4]. Avoid latex or polyvinyl chloride gloves as they offer insufficient protection[4]. Always inspect gloves for tears or holes before use[5]. For extended operations, consider wearing two pairs of gloves.
-
Body Protection: A flame-resistant or retardant lab coat, fully buttoned with sleeves of adequate length, is required[6]. For tasks with a higher risk of splashing, such as when handling larger quantities, a chemical-resistant apron should be worn over the lab coat[7][8].
-
Eye and Face Protection: Splash-proof safety goggles that meet ANSI Z87 standards are the minimum requirement[5]. Given the severe eye damage potential, it is highly recommended to use a full face shield in conjunction with safety goggles for maximum protection[4][5][9].
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. If a fume hood is not available or in the event of a spill, an air-purifying respirator with organic vapor cartridges, certified by the National Institute for Occupational Safety and Health (NIOSH), must be used[4]. Note that disposable dust masks are not effective against organic vapors[4].
2.2. PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
References
- 1. Page loading... [guidechem.com]
- 2. Sodium this compound 97 34461-00-2 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. homework.study.com [homework.study.com]
- 5. hmc.edu [hmc.edu]
- 6. wcu.edu [wcu.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. chemicals.co.uk [chemicals.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
